molecular formula C9H10O3 B175472 Methoxyphenylacetic acid CAS No. 1701-77-5

Methoxyphenylacetic acid

Cat. No.: B175472
CAS No.: 1701-77-5
M. Wt: 166.17 g/mol
InChI Key: DIWVBIXQCNRCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-alpha-Methoxyphenylacetic acid is a benzyl ether.
Methoxyphenylacetic acid is a natural product found in Olea europaea with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWVBIXQCNRCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020829
Record name 2-Methoxy-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7021-09-2, 3966-32-3, 26164-26-1, 1701-77-5, 104-01-8
Record name Methoxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7021-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyphenylacetic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003966323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxyphenylacetic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026164261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxyphenylacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, .alpha.-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methoxy-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(methoxy)phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(-)-alpha-methoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methoxy(phenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT0P17A95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methoxyphenylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(4-methoxyphenyl)acetic acid, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile compound.

Introduction

2-(4-methoxyphenyl)acetic acid, also known as p-methoxyphenylacetic acid or homoanisic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₃.[1][2][3] It consists of a phenylacetic acid core substituted with a methoxy group at the para position of the benzene ring.[2][4] This seemingly simple molecule is a cornerstone in the synthesis of a wide array of more complex organic structures, particularly within the pharmaceutical industry where it serves as a crucial building block for various therapeutic agents.[2][5] Its unique electronic and steric properties, conferred by the methoxy and acetic acid moieties, dictate its reactivity and make it a subject of significant interest in medicinal chemistry and materials science. This guide will delve into the fundamental chemical characteristics of 2-(4-methoxyphenyl)acetic acid, offering insights into its synthesis, spectral signature, reactivity, and handling, thereby providing a robust resource for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 2-(4-methoxyphenyl)acetic acid is paramount for its effective use in experimental settings. These properties are summarized in the tables below.

Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₀O₃[1][3]
Molecular Weight 166.17 g/mol [1][2]
Appearance Pale yellow or off-white colored flakes or white powder[2]
Melting Point 87.0 °C[1][2]
Boiling Point 138.0 - 140.0 °C at 3.00 mm Hg[1]
Solubility 18 mg/mL in water[2]
CAS Number 104-01-8[1][2][3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-(4-methoxyphenyl)acetic acid.

SpectroscopyKey Features
¹H NMR (500 MHz, CDCl₃) δ 3.60 (s, 2H, -CH₂-), 3.81 (s, 3H, -OCH₃), 6.87-6.89 (d, 2H, Ar-H), 7.20-7.22 (d, 2H, Ar-H)[2]
¹³C NMR (101 MHz, CDCl₃) δ 179.0, 158.9, 130.0, 128.6, 114.1, 55.3, 56.2 (Note: Specific assignments may vary slightly based on literature)[6]
Infrared (IR) Characteristic peaks for O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C-O stretch (ether and acid), and aromatic C-H and C=C stretches.
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 166. A base peak at m/z 107 corresponds to the decarboxylation product.[7]

Synthesis of 2-(4-methoxyphenyl)acetic acid

Several synthetic routes to 2-(4-methoxyphenyl)acetic acid have been established, with the choice of method often depending on the starting materials, desired scale, and economic considerations.

Methylation of p-Hydroxyphenylacetic Acid

A common and high-yielding method involves the methylation of p-hydroxyphenylacetic acid.[7] This reaction is typically carried out using a methylating agent such as dimethyl sulfate in the presence of a base.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products p-hydroxyphenylacetic_acid p-Hydroxyphenylacetic Acid reaction_center Methylation p-hydroxyphenylacetic_acid->reaction_center dimethyl_sulfate Dimethyl Sulfate (CH₃)₂SO₄ dimethyl_sulfate->reaction_center base Base (e.g., NaOH) base->reaction_center solvent Solvent (e.g., Water) solvent->reaction_center temp 30-40 °C temp->reaction_center product 2-(4-methoxyphenyl)acetic acid salt Sodium Sulfate reaction_center->product reaction_center->salt

Caption: Workflow for the synthesis of 2-(4-methoxyphenyl)acetic acid via methylation.

Experimental Protocol:

  • Dissolve p-hydroxyphenylacetic acid in an aqueous solution of a suitable base (e.g., sodium hydroxide) in a reaction vessel.

  • Heat the mixture to 30-40 °C.[7]

  • Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature.[7]

  • After the addition is complete, continue stirring at the same temperature for a set period (e.g., 3.5 hours) to ensure the reaction goes to completion.[7]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the product.[7]

  • Collect the solid product by filtration, wash with cold water, and dry.

Causality: The basic conditions deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion which then readily attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction.

Hydrolysis of 4-methoxybenzene Acetonitrile

Another viable synthetic route is the hydrolysis of 4-methoxybenzene acetonitrile.[8] This can be achieved under either acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

  • Reflux a mixture of 4-methoxybenzene acetonitrile, a strong base like sodium hydroxide, and a solvent such as aqueous ethanol.[8]

  • After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with a strong acid to precipitate the carboxylic acid product.

  • Isolate the product by filtration, wash with water, and dry.

Causality: The nitrile group is susceptible to nucleophilic attack by hydroxide ions. The resulting intermediate undergoes tautomerization and further hydrolysis to yield the carboxylate salt, which is then protonated in the final acidification step.

Chemical Reactivity

The chemical reactivity of 2-(4-methoxyphenyl)acetic acid is primarily governed by the carboxylic acid functional group and the electron-rich aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a fundamental transformation for creating derivatives with modified solubility and pharmacokinetic properties.

  • Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride or using coupling agents like DCC) followed by reaction with an amine.

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 2-(4-methoxyphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Aromatic Ring

The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Given that the para position is already substituted, electrophilic attack will primarily occur at the ortho positions (positions 3 and 5).

  • Halogenation: For instance, regioselective bromination can be achieved using bromine in acetic acid to yield 2-(3-bromo-4-methoxyphenyl)acetic acid.[9] The electron-donating nature of the methoxy group facilitates this reaction.

G start_molecule bromine Br₂ in Acetic Acid start_molecule->bromine Electrophilic Aromatic Substitution product 2-(3-Bromo-4-methoxyphenyl)acetic acid bromine->product

Caption: Electrophilic bromination of 2-(4-methoxyphenyl)acetic acid.

Applications in Drug Development and Research

2-(4-methoxyphenyl)acetic acid is a valuable precursor in the synthesis of a wide range of biologically active molecules.[2]

  • Anti-inflammatory Agents: Derivatives of phenylacetic acid are known to possess anti-inflammatory properties. The scaffold of 2-(4-methoxyphenyl)acetic acid is utilized in the design of non-steroidal anti-inflammatory drugs (NSAIDs).[5]

  • Anticancer Research: It has been investigated as a potential biomarker for non-small cell lung cancer (NSCLC) and may have a protective role in preventing the development of lung cancer.[10][11]

  • Neuroprotective Agents: The core structure is found in compounds being explored for neuroprotective effects.

  • Organic Synthesis: Beyond pharmaceuticals, it is used in the synthesis of various organic compounds, including those with applications in the fragrance and materials science industries.[2]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-(4-methoxyphenyl)acetic acid.

  • Hazards: It is classified as causing serious eye irritation and may be harmful if swallowed.[12][13][14] Contact with the skin and eyes should be avoided.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][15] In case of dust formation, respiratory protection may be necessary.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13][15] Keep away from oxidizing agents.[13]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12][15] If ingested, rinse the mouth and seek medical attention if you feel unwell.[13]

Conclusion

2-(4-methoxyphenyl)acetic acid is a versatile and economically important chemical intermediate. Its well-defined physical and spectroscopic properties, coupled with its predictable reactivity at both the carboxylic acid and aromatic ring, make it an ideal starting material for a multitude of synthetic applications. For researchers and professionals in drug development, a comprehensive understanding of its chemistry is essential for leveraging its full potential in the creation of novel and effective therapeutic agents. This guide has provided a detailed overview of its core chemical properties, synthesis, and applications, serving as a valuable technical resource.

References

An In-depth Technical Guide to 4-Methoxyphenylacetic Acid: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-methoxyphenylacetic acid, a key building block in organic synthesis and pharmaceutical development. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details on its synthesis, spectroscopic characterization, and significant applications.

Introduction: The Significance of 4-Methoxyphenylacetic Acid

4-Methoxyphenylacetic acid, also known as homoanisic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₃. Its structure, featuring a phenylacetic acid core with a methoxy group at the para position, imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of a wide array of organic molecules. Most notably, it serves as a crucial precursor in the manufacturing of several prominent pharmaceuticals. This guide will delve into the essential technical aspects of this compound, providing a robust resource for its effective utilization in a laboratory and industrial setting.

CAS Number: 104-01-8[1][2][3]

Chemical Structure:

Caption: Chemical structure of 4-Methoxyphenylacetic Acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-methoxyphenylacetic acid is paramount for its handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Appearance White to light yellow crystalline powder or flakes[4]
Melting Point 85-88 °C[5]
Boiling Point 305 °C[5]
Solubility Soluble in ethanol, ether, and hot water.[4]
pKa 4.43[4]

Synthesis of 4-Methoxyphenylacetic Acid

Several synthetic routes are available for the preparation of 4-methoxyphenylacetic acid. The choice of method often depends on the starting materials' availability, desired scale, and laboratory capabilities. Two prevalent and reliable methods are detailed below.

Method 1: Hydrolysis of 4-Methoxyphenylacetonitrile

This is a common and efficient laboratory-scale synthesis. The reaction proceeds in two conceptual steps: the formation of 4-methoxyphenylacetonitrile from 4-methoxybenzyl chloride, followed by its hydrolysis to the carboxylic acid.

G start 4-Methoxybenzyl chloride intermediate 4-Methoxyphenylacetonitrile start->intermediate NaCN, DMSO product 4-Methoxyphenylacetic Acid intermediate->product NaOH, H2O, Heat

Caption: Synthesis of 4-Methoxyphenylacetic Acid via Hydrolysis.

Experimental Protocol:

Step 1: Synthesis of 4-Methoxyphenylacetonitrile

  • In a well-ventilated fume hood, dissolve 4-methoxybenzyl chloride (1 equiv.) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.1 equiv.) portion-wise to the solution. The reaction is exothermic, and the temperature should be monitored.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-methoxyphenylacetonitrile.

Step 2: Hydrolysis to 4-Methoxyphenylacetic Acid

  • To the crude 4-methoxyphenylacetonitrile, add a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Ammonia gas will be evolved, so the reaction must be conducted in a fume hood.

  • Monitor the completion of the hydrolysis by TLC.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2.

  • A white precipitate of 4-methoxyphenylacetic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford the final product. Recrystallization from a water/ethanol mixture can be performed for higher purity.[6]

Method 2: Willgerodt-Kindler Reaction

This classic reaction allows for the synthesis of aryl-substituted carboxylic acids from the corresponding acetophenones. In this case, 4-methoxyacetophenone is converted to 4-methoxyphenylacetic acid.

G start 4-Methoxyacetophenone intermediate Thioamide Intermediate start->intermediate Sulfur, Morpholine, Heat product 4-Methoxyphenylacetic Acid intermediate->product Acid or Base Hydrolysis

Caption: Willgerodt-Kindler Synthesis of 4-Methoxyphenylacetic Acid.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyacetophenone (1 equiv.), sulfur (2.5 equiv.), and morpholine (2 equiv.).

  • Heat the mixture to reflux for 5-8 hours. The reaction mixture will become dark and viscous.

  • Cool the mixture to room temperature and pour it into a beaker of cold water.

  • The intermediate thioamide will precipitate as a solid. Collect the solid by filtration and wash it with water.

  • Hydrolyze the crude thioamide by refluxing with a strong acid (e.g., 20% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide) for 8-12 hours.

  • If acid hydrolysis is used, cool the solution and extract the product with an organic solvent. If base hydrolysis is used, cool the solution and acidify with HCl to precipitate the product.

  • Collect the solid 4-methoxyphenylacetic acid by filtration, wash with water, and dry.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of 4-methoxyphenylacetic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

¹H NMR (500 MHz, CDCl₃) δ (ppm): 10.5-12.0 (br s, 1H, -COOH), 7.21 (d, J=8.5 Hz, 2H, Ar-H), 6.87 (d, J=8.5 Hz, 2H, Ar-H), 3.79 (s, 3H, -OCH₃), 3.60 (s, 2H, -CH₂-).[4]

Interpretation:

  • 10.5-12.0 ppm (br s, 1H): The broad singlet in the downfield region is characteristic of the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.

  • 7.21 ppm (d, 2H): This doublet corresponds to the two aromatic protons ortho to the acetic acid group. They are deshielded by the electron-withdrawing effect of the carboxylic acid. The coupling constant of 8.5 Hz is typical for ortho-coupling in a para-substituted benzene ring.

  • 6.87 ppm (d, 2H): This doublet represents the two aromatic protons ortho to the methoxy group. These protons are shielded by the electron-donating effect of the methoxy group, hence their upfield shift compared to the other aromatic protons. The coupling constant is identical to their ortho-coupled partners.

  • 3.79 ppm (s, 3H): The sharp singlet corresponds to the three protons of the methoxy group.

  • 3.60 ppm (s, 2H): This singlet is assigned to the two protons of the methylene (-CH₂-) group adjacent to the aromatic ring and the carbonyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

¹³C NMR (125 MHz, CDCl₃) δ (ppm): 178.5 (-COOH), 158.9 (C-OCH₃), 130.4 (Ar-C), 126.1 (Ar-C), 114.2 (Ar-C), 55.3 (-OCH₃), 40.5 (-CH₂-).[7][8]

Interpretation:

  • 178.5 ppm: This downfield signal is characteristic of the carbonyl carbon of the carboxylic acid.

  • 158.9 ppm: This signal corresponds to the aromatic carbon directly attached to the electron-donating methoxy group.

  • 130.4 ppm: These are the two aromatic carbons ortho to the acetic acid group.

  • 126.1 ppm: This signal represents the aromatic carbon to which the acetic acid moiety is attached.

  • 114.2 ppm: These are the two aromatic carbons ortho to the methoxy group, which are shielded.

  • 55.3 ppm: This upfield signal is from the carbon of the methoxy group.

  • 40.5 ppm: This signal corresponds to the methylene carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

FTIR (KBr, cm⁻¹): 2900-3100 (O-H stretch, carboxylic acid), 1700 (C=O stretch, carboxylic acid), 1610, 1510 (C=C stretch, aromatic), 1240 (C-O stretch, aryl ether), 1180 (C-O stretch, carboxylic acid).[9]

Interpretation:

  • 2900-3100 cm⁻¹ (broad): This very broad absorption is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding.

  • 1700 cm⁻¹ (strong): A strong, sharp absorption corresponding to the C=O stretching vibration of the carboxylic acid carbonyl group.

  • 1610, 1510 cm⁻¹: These absorptions are due to the C=C stretching vibrations within the aromatic ring.

  • 1240 cm⁻¹: This strong band is characteristic of the asymmetric C-O-C stretching of the aryl ether (methoxy group).

  • 1180 cm⁻¹: This band can be attributed to the C-O stretching of the carboxylic acid.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

MS (EI, 70 eV) m/z (%): 166 (M⁺, 40), 121 (100), 91 (15), 77 (20).[4]

Interpretation:

  • m/z 166 (M⁺): This is the molecular ion peak, confirming the molecular weight of the compound.

  • m/z 121: This is the base peak and corresponds to the loss of the carboxyl group (-COOH, 45 Da) via alpha-cleavage, resulting in the stable 4-methoxybenzyl cation.

  • m/z 91: This fragment can be formed by the loss of formaldehyde (CH₂O, 30 Da) from the 4-methoxybenzyl cation, leading to the tropylium ion.

  • m/z 77: This peak corresponds to the phenyl cation, formed by the loss of the entire side chain.

Applications in Drug Development

4-Methoxyphenylacetic acid is a cornerstone intermediate in the synthesis of numerous pharmaceuticals. Its utility stems from the reactive handles it possesses: the carboxylic acid group and the activated aromatic ring.

Synthesis of Venlafaxine

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder. A common synthetic route to venlafaxine utilizes 4-methoxyphenylacetic acid as a key starting material.[10][11][12][13]

G start 4-Methoxyphenylacetic Acid step1 Acid Chloride Formation start->step1 SOCl₂ or (COCl)₂ step2 Amidation with Dimethylamine step1->step2 HN(CH₃)₂ step3 Grignard Reaction with Cyclohexylmagnesium Bromide step2->step3 Cyclohexyl-MgBr product Venlafaxine step3->product

Caption: Synthetic Pathway to Venlafaxine.

Synthesis of Diclofenac

Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory diseases. While multiple synthetic routes exist, some proceed through intermediates derived from phenylacetic acid derivatives, highlighting the importance of this structural motif.[14][15][16][17][18]

Other Pharmaceutical Applications

Beyond these prominent examples, 4-methoxyphenylacetic acid and its derivatives are used in the synthesis of a variety of other biologically active compounds, including cardiovascular drugs and potential anticancer agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-methoxyphenylacetic acid.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[2]

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[1][2]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Toxicity: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2][19]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[1][2][3][20]

Conclusion

4-Methoxyphenylacetic acid is a versatile and indispensable building block in modern organic and medicinal chemistry. Its well-defined synthesis, clear spectroscopic signature, and proven utility in the synthesis of high-value pharmaceuticals underscore its importance. This guide has provided a detailed technical overview intended to empower researchers and drug development professionals in their work with this valuable compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of p-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of p-methoxyphenylacetic acid (p-MPAA), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in a laboratory and industrial setting.

Introduction: The Significance of p-Methoxyphenylacetic Acid

p-Methoxyphenylacetic acid, also known as 4-methoxyphenylacetic acid or homoanisic acid, is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a phenyl ring substituted with a methoxy group and an acetic acid moiety, imparts a unique combination of reactivity and physical characteristics. This makes it a valuable precursor in the production of various active pharmaceutical ingredients (APIs), including the widely used antitussive, dextromethorphan.[3][4] Understanding the fundamental properties of p-MPAA is therefore crucial for optimizing reaction conditions, ensuring purity, and achieving desired yields in complex synthetic pathways.

Physicochemical Properties: A Quantitative Overview

The physical properties of p-methoxyphenylacetic acid are summarized in the table below, providing a quick reference for laboratory and process development applications.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance White to pale yellow crystalline powder or flakes[1]
Melting Point 84-87 °C[1]
Boiling Point 140 °C at 3 mmHg
Solubility in Water 6 g/L at 20 °C
Solubility in Organic Solvents Soluble in ethanol and ether.[5]
pKa 4.358 at 25 °C
Density 1.219 g/cm³

Chemical Properties and Reactivity

The chemical behavior of p-methoxyphenylacetic acid is dictated by the interplay of its three key structural features: the carboxylic acid group, the aromatic ring, and the methoxy group.

Acidity and Salt Formation

As a carboxylic acid, p-MPAA is a weak acid that can donate a proton from its hydroxyl group. This acidity allows for the formation of carboxylate salts upon reaction with bases. This property is often exploited in purification processes, where the compound can be extracted into an aqueous basic solution and then precipitated by acidification.

Esterification

The carboxylic acid moiety readily undergoes esterification with alcohols in the presence of an acid catalyst. This reaction is fundamental to the synthesis of various derivatives and prodrugs.

Aromatic Ring Substitution

The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the deactivating effect of the carboxylic acid group can influence the regioselectivity of such reactions.

Role as a Synthetic Building Block

p-Methoxyphenylacetic acid is a crucial starting material in multi-step syntheses. A prime example is its role in the production of dextromethorphan, a widely used cough suppressant. In this synthesis, p-MPAA is first converted to an amide, which then undergoes a series of cyclization and reduction steps.[3][4][6]

Synthesis of p-Methoxyphenylacetic Acid

Several synthetic routes to p-methoxyphenylacetic acid have been developed, with the choice of method often depending on the desired scale, purity requirements, and available starting materials. Two common methods are the hydrolysis of p-methoxybenzyl cyanide and the Willgerodt-Kindler reaction.

Hydrolysis of p-Methoxybenzyl Cyanide

This is a straightforward and high-yielding method that proceeds in two steps:

  • Cyanation: p-Methoxybenzyl chloride is reacted with a cyanide salt (e.g., sodium cyanide) to form p-methoxybenzyl cyanide.

  • Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield p-methoxyphenylacetic acid.[5][7]

The choice of acidic or basic hydrolysis depends on the desired workup procedure and the stability of other functional groups in the molecule. Basic hydrolysis, followed by acidification, is a common approach.[5]

The Willgerodt-Kindler Reaction

This powerful reaction allows for the conversion of an aryl alkyl ketone, in this case, p-methoxyacetophenone, to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.[8][9] The reaction is typically carried out using sulfur and an amine, such as morpholine.[9]

The causality behind the experimental choices in the Willgerodt-Kindler reaction lies in the unique reactivity of the reagents. Sulfur acts as both an oxidizing and a sulfurating agent, while the amine serves as a catalyst and a reactant. The high temperatures are necessary to overcome the activation energy of the complex rearrangement process.

Willgerodt_Kindler_Reaction p_methoxyacetophenone p-Methoxyacetophenone enamine Enamine Intermediate p_methoxyacetophenone->enamine + Morpholine thioamide Thioamide enamine->thioamide + Sulfur (S₈) Rearrangement p_MPAA p-Methoxyphenylacetic Acid thioamide->p_MPAA Hydrolysis (H₃O⁺)

Caption: Willgerodt-Kindler reaction pathway for the synthesis of p-MPAA.

Spectroscopic Characterization

The identity and purity of p-methoxyphenylacetic acid are routinely confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.[1][10]

  • δ ~3.60 ppm (s, 2H): A singlet corresponding to the two protons of the methylene (-CH₂-) group.

  • δ ~3.81 ppm (s, 3H): A singlet for the three protons of the methoxy (-OCH₃) group.

  • δ ~6.87-6.89 ppm (d, 2H): A doublet for the two aromatic protons ortho to the methoxy group.

  • δ ~7.20-7.22 ppm (d, 2H): A doublet for the two aromatic protons meta to the methoxy group.

  • δ ~11.0 ppm (br s, 1H): A broad singlet for the acidic proton of the carboxylic acid group. The chemical shift of this proton can vary depending on the concentration and solvent.

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum shows distinct peaks for each unique carbon atom.

  • δ ~40 ppm: Methylene carbon (-CH₂-).

  • δ ~55 ppm: Methoxy carbon (-OCH₃).

  • δ ~114 ppm: Aromatic carbons ortho to the methoxy group.

  • δ ~126 ppm: Aromatic carbon ipso to the methylene group.

  • δ ~130 ppm: Aromatic carbons meta to the methoxy group.

  • δ ~159 ppm: Aromatic carbon ipso to the methoxy group.

  • δ ~178 ppm: Carbonyl carbon (-COOH).

  • Sample Preparation: Dissolve approximately 10-20 mg of the p-methoxyphenylacetic acid sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for p-MPAA and its single residual solvent peak at 7.26 ppm, which typically does not interfere with the analyte signals.

  • Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing quaternary carbons in the ¹³C spectrum.

    • Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing dissolve Dissolve p-MPAA in CDCl₃ h_nmr ¹H NMR Acquisition dissolve->h_nmr c_nmr ¹³C NMR Acquisition dissolve->c_nmr ft Fourier Transform h_nmr->ft c_nmr->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline integrate Integration & Analysis phase_baseline->integrate

Caption: A typical workflow for the NMR analysis of p-methoxyphenylacetic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in p-methoxyphenylacetic acid.

  • ~2500-3300 cm⁻¹ (broad): A very broad band characteristic of the O-H stretching vibration of the carboxylic acid, which is hydrogen-bonded.

  • ~1700 cm⁻¹ (strong): A strong, sharp absorption corresponding to the C=O stretching vibration of the carbonyl group in the carboxylic acid.

  • ~1610, 1510, 1460 cm⁻¹: Absorptions due to the C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹: A strong band associated with the C-O stretching of the aryl ether.

  • ~1030 cm⁻¹: C-O stretching of the carboxylic acid.

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of dry p-methoxyphenylacetic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The KBr is used as it is transparent in the IR region of interest.

    • Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of p-methoxyphenylacetic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • m/z 166: The molecular ion peak [M]⁺, corresponding to the molecular weight of p-methoxyphenylacetic acid.

  • m/z 121: A prominent fragment resulting from the loss of the carboxyl group (-COOH), corresponding to the p-methoxybenzyl cation. This is often the base peak.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV to fragment the molecule.

  • Mass Analysis: Scan a mass range of, for example, m/z 40-300 to detect the molecular ion and significant fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Safety and Handling

p-Methoxyphenylacetic acid is an irritant to the skin and eyes and may be harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

p-Methoxyphenylacetic acid is a compound of significant industrial and academic interest. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe handling and effective use in organic synthesis. The provided experimental protocols and mechanistic insights are intended to empower researchers and drug development professionals to confidently and efficiently utilize this versatile chemical building block in their endeavors.

References

An In-depth Technical Guide to the Solubility of Methoxyphenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of methoxyphenylacetic acid isomers (2-methoxy, 3-methoxy, and 4-methoxyphenylacetic acid) in organic solvents. Solubility is a critical physicochemical parameter in drug development, influencing formulation, bioavailability, and synthetic route optimization. This document delves into the theoretical principles governing the solubility of these compounds, presents available quantitative and qualitative solubility data, and offers detailed, field-proven experimental protocols for accurate solubility determination. The guide emphasizes the importance of understanding the interplay between molecular structure, solvent properties, and intermolecular forces, including the significant role of carboxylic acid dimerization. Practical insights are provided to ensure the generation of reliable and reproducible solubility data for research and development applications.

Introduction: The Significance of this compound and its Solubility

This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.[1] The position of the methoxy group on the phenyl ring significantly influences the molecule's electronic properties, crystal packing, and ultimately, its solubility in various media. A thorough understanding of the solubility of these isomers in a range of organic solvents is paramount for scientists and researchers. In drug development, solubility directly impacts a compound's dissolution rate and subsequent absorption, thereby affecting its overall bioavailability.[2] For synthetic chemists, knowledge of solubility is crucial for designing efficient reaction and purification strategies, including crystallization and chromatography.

This guide will explore the solubility of 2-methoxyphenylacetic acid, 3-methoxyphenylacetic acid, and 4-methoxyphenylacetic acid, providing a comparative analysis of their behavior in different classes of organic solvents.

Theoretical Framework: Physicochemical Drivers of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative descriptor of the thermodynamics of dissolution.[3] For this compound isomers, several key physicochemical properties dictate their solubility in organic solvents.

Molecular Structure and Polarity

This compound is an amphiphilic molecule, possessing both a polar carboxylic acid group (-COOH) and a less polar methoxy-substituted phenyl ring.[4] The carboxylic acid moiety is capable of acting as both a hydrogen bond donor and acceptor, contributing significantly to its interaction with polar solvents.[5] The phenyl ring and the methoxy group (-OCH3) contribute to the molecule's nonpolar character.

The position of the methoxy group (ortho, meta, or para) influences the molecule's overall polarity and dipole moment. While all three isomers have the same molecular formula (C9H10O3) and molecular weight (166.17 g/mol ), the spatial arrangement of the polar groups affects their intermolecular interactions and crystal lattice energy.[1][2][6]

Hydrogen Bonding

The ability to form hydrogen bonds is a primary determinant of solubility in protic solvents like alcohols.[7] The carboxylic acid group of this compound can form strong hydrogen bonds with solvents that have hydrogen bond donor or acceptor sites.[8]

Carboxylic Acid Dimerization

A critical consideration for carboxylic acids in non-polar or weakly polar aprotic solvents is their tendency to form hydrogen-bonded dimers.[9] This self-association can significantly impact solubility. In solvents that do not effectively solvate the carboxylic acid monomer, the formation of a stable dimer can either increase or decrease the apparent solubility depending on the energetics of the crystal lattice versus the solvated dimer. The equilibrium between the monomer and dimer in solution is solvent-dependent.[10]

Comparative Physicochemical Properties of this compound Isomers

The subtle differences in the molecular structure of the three isomers of this compound lead to variations in their physical properties, which in turn affect their solubility.

Property2-Methoxyphenylacetic Acid3-Methoxyphenylacetic Acid4-Methoxyphenylacetic Acid
Molecular Formula C9H10O3C9H10O3C9H10O3
Molecular Weight 166.17 g/mol [11]166.17 g/mol [2]166.17 g/mol [1]
Melting Point 122-125 °C[12]65-69 °C84-86 °C[13]
pKa ~4.14 (predicted)[5]~4.19 (predicted)[6]~4.36[13]
LogP (o/w) ~1.5 (computed)[2]~1.5 (computed)1.42[14]
Appearance White solid[15]Off-white solid[6]Pale yellow or off-white flakes[1]

Note: Some values are predicted or computed and should be considered as estimates.

The differences in melting points suggest variations in the crystal lattice energies of the three isomers, which will directly impact their solubility. A higher melting point generally corresponds to a more stable crystal lattice and, consequently, lower solubility in a given solvent, assuming similar solvation energies.

Solubility Profile of this compound Isomers in Organic Solvents

The solubility of the this compound isomers is highly dependent on the nature of the organic solvent, which can be broadly categorized as polar protic, polar aprotic, and nonpolar.

4-Methoxyphenylacetic Acid

Quantitative solubility data for 4-methoxyphenylacetic acid is the most readily available among the three isomers.

SolventSolvent TypeSolubility (g/L) at 25°C
MethanolPolar Protic690.36
EthanolPolar Protic567.64
IsopropanolPolar Protic518.47
n-ButanolPolar Protic245.66
WaterPolar Protic26.15
Acetic AcidPolar Protic216.25
Propylene GlycolPolar Protic439.65
Ethylene GlycolPolar Protic418.93
DMF (Dimethylformamide)Polar Aprotic1067.45
DMSO (Dimethyl sulfoxide)Polar Aprotic899.13
DMAc (Dimethylacetamide)Polar Aprotic691.42
AcetonePolar Aprotic336.35
AcetonitrilePolar Aprotic235.89
1,4-DioxanePolar Aprotic487.61
Ethyl AcetatePolar Aprotic118.26
DichloromethaneNonpolar85.03
ChloroformNonpolar100.28
TolueneNonpolar58.1
n-HexaneNonpolar3.29
CyclohexaneNonpolar2.93

Data sourced from TGSC.

As expected, 4-methoxyphenylacetic acid exhibits high solubility in polar protic and polar aprotic solvents, where strong hydrogen bonding and dipole-dipole interactions can occur. The solubility is significantly lower in nonpolar solvents.

2-Methoxyphenylacetic Acid

Quantitative solubility data for 2-methoxyphenylacetic acid across a wide range of organic solvents is less prevalent in publicly available literature. However, qualitative and some quantitative information is available:

  • Water: Reported as "very soluble"[15] and a quantitative value of 9.2 g/L.[5][16]

  • Methanol: Soluble.

  • DMSO: Soluble.

  • The ortho-position of the methoxy group may lead to intramolecular hydrogen bonding between the methoxy oxygen and the carboxylic acid proton, which could influence its interaction with solvents compared to the other isomers.

3-Methoxyphenylacetic Acid

Similar to the 2-isomer, comprehensive quantitative data for 3-methoxyphenylacetic acid is limited.

  • Chloroform and Ethyl Acetate: Reported as soluble.[17][18]

  • Water: Reported as "slightly soluble".[19]

  • Ethanol: Soluble.[19]

  • DMSO: Soluble up to 100 mg/mL with sonication.[20]

Based on its structure, its solubility profile is expected to be broadly similar to the 4-isomer, with good solubility in polar solvents and poor solubility in nonpolar solvents.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in an organic solvent.[17] This method is considered the "gold standard" for its reliability.[21]

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Materials and Equipment
  • This compound isomer (solid)

  • Organic solvent of interest (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid This compound B Add to vial with a known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Equilibrate for 24-48 hours (or until equilibrium is confirmed) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Prepare serial dilutions of the filtrate F->G H Analyze by HPLC-UV against a calibration curve G->H I Calculate solubility H->I

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Vials: To a series of glass vials, add an excess amount of the this compound isomer (e.g., 20-30 mg). The exact amount should be recorded.

  • Solvent Addition: Accurately add a known volume of the organic solvent (e.g., 2 mL) to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) for a subset of samples to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound does not change significantly between the later time points).

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring not to disturb the solid pellet. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

  • Dilution: Accurately dilute the filtered supernatant with the mobile phase to be used for HPLC analysis to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method. Prepare a calibration curve using standard solutions of the this compound isomer of known concentrations.

  • Calculation: Calculate the concentration of the this compound in the original filtrate based on the dilution factor and the calibration curve. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.

Causality Behind Experimental Choices and Self-Validation
  • Use of Excess Solid: Ensures that a saturated solution is formed and that the system reaches equilibrium between the dissolved and undissolved states.

  • Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for obtaining reproducible results.

  • Confirmation of Equilibrium: Taking samples at multiple time points validates that the system has reached a true equilibrium state and that the measured solubility is not a kinetic artifact.

  • Filtration: The use of a fine-pore filter ensures that the measured concentration corresponds only to the dissolved compound and not to any suspended microparticles.

  • Validated Analytical Method: A robust and validated analytical method, such as HPLC, ensures the accuracy and precision of the concentration measurement.

Visualization of Key Concepts

Molecular Structures of this compound Isomers

G ortho 2-Methoxyphenylacetic Acid meta 3-Methoxyphenylacetic Acid para 4-Methoxyphenylacetic Acid

Caption: Molecular structures of the three isomers.

Dimerization of this compound

G cluster_dimer Hydrogen-Bonded Dimer R-C(=O)O-H R-C(=O)O-H H-O(C=O)-R H-O(C=O)-R R-C(=O)O-H->H-O(C=O)-R H-bond 2 R-COOH 2 Monomers 2 R-COOH->R-C(=O)O-H

Caption: Dimerization via hydrogen bonding.

Conclusion

The solubility of this compound isomers in organic solvents is a complex interplay of molecular structure, solvent properties, and intermolecular forces. This guide has provided a comprehensive overview of the theoretical principles, available solubility data, and a robust experimental protocol for the accurate determination of solubility. For drug development professionals and synthetic chemists, a thorough understanding of these concepts is essential for making informed decisions in formulation, process development, and research. While extensive quantitative data exists for the 4-isomer, further experimental work is warranted to fully characterize the solubility profiles of the 2- and 3-isomers across a broad range of organic solvents. The methodologies and principles outlined herein provide a solid foundation for such investigations.

References

The Multifaceted Biological Activities of Methoxyphenylacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

Methoxyphenylacetic acid and its derivatives represent a burgeoning class of compounds with a remarkable breadth of biological activities. From combating microbial infections to modulating inflammatory responses and inducing cancer cell death, this chemical scaffold has emerged as a promising starting point for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of the biological activities of this compound derivatives. By delving into their mechanisms of action, providing detailed experimental protocols, and presenting key structure-activity relationship data, this guide aims to empower the scientific community to unlock the full therapeutic potential of this versatile chemical class.

Chapter 1: A Spectrum of Biological Activities

This compound derivatives have demonstrated a wide array of biological effects, positioning them as attractive candidates for addressing various unmet medical needs. The core structure, consisting of a phenylacetic acid moiety substituted with one or more methoxy groups, provides a foundation for diverse chemical modifications, leading to a spectrum of pharmacological properties.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. This compound derivatives have shown encouraging activity against a range of pathogenic microorganisms, including bacteria and fungi.

Derivatives of this compound, particularly hydrazide-hydrazones, have exhibited potent bactericidal activity, especially against Gram-positive bacteria.[1][2] For instance, certain hydrazide-hydrazones of phenylacetic acid have demonstrated minimum inhibitory concentrations (MICs) as low as 0.488-7.81 μg/mL against reference Gram-positive strains, with some compounds showing superior activity to conventional antibiotics like cefuroxime and ampicillin.[1] The antimicrobial efficacy of these compounds appears to be influenced by the nature and position of substituents on the phenyl ring.

The antifungal potential of this compound derivatives is an area of active investigation. While specific MIC values for a broad range of fungal species are still being established, the structural similarity to other phenolic compounds with known antifungal properties suggests a promising avenue for exploration.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. This compound derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways.

Esters of 4-methoxyphenylacetic acid have been investigated as potential inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes.[3] Certain derivatives have displayed significant inhibitory activity, with IC50 values in the low micromolar range, suggesting their potential as leads for the development of novel anti-inflammatory agents.[3]

Anticancer Properties: Targeting Malignant Cells

The quest for more effective and less toxic anticancer therapies is a continuous endeavor in biomedical research. This compound derivatives have emerged as a promising class of compounds with the ability to inhibit cancer cell growth and induce apoptosis.

Various derivatives have demonstrated cytotoxicity against a range of cancer cell lines. For example, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which share a similar structural backbone, have shown notable activity against prostate (PC3) and breast (MCF-7) cancer cell lines, with IC50 values in the micromolar range.[1] Notably, the presence and position of substituents on the phenyl ring significantly influence the cytotoxic potency.[1]

Beyond direct cytotoxicity, some phenolic acids structurally related to this compound have been shown to induce apoptosis in cancer cells.[4] The induction of programmed cell death is a desirable characteristic for anticancer agents, as it can lead to the elimination of malignant cells with minimal damage to surrounding healthy tissues.

Chapter 2: Unraveling the Mechanisms of Action

A thorough understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their rational design and development as therapeutic agents. Current research points to the modulation of key signaling pathways and the inhibition of specific enzymes as primary modes of action.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of many phenolic compounds, including those structurally related to this compound, are attributed to their ability to interfere with pro-inflammatory signaling cascades. Two key pathways that are often targeted are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway plays a central role in regulating the expression of genes involved in inflammation and immunity. Phenolic compounds can inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR4) Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB_p p-IκB (Ubiquitinated & Degraded) IkB->IkB_p Leads to NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocates IkB_p->NFkB_p50_p65 Releases MPAA_derivatives Methoxyphenylacetic Acid Derivatives MPAA_derivatives->IKK_complex Inhibits DNA DNA NFkB_translocation->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Initiates

Figure 1. Inhibition of the NF-κB signaling pathway by this compound derivatives.

The MAPK pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. This pathway consists of a cascade of protein kinases that ultimately leads to the activation of transcription factors. Phenolic compounds can interfere with the MAPK pathway at various levels, leading to a reduction in the production of inflammatory mediators.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Bind Ras Ras Receptor->Ras Activate Raf Raf Ras->Raf Activate MEK MEK Raf->MEK Phosphorylate ERK ERK MEK->ERK Phosphorylate ERK_n ERK ERK->ERK_n Translocates MPAA_derivatives Methoxyphenylacetic Acid Derivatives MPAA_derivatives->Raf Inhibit MPAA_derivatives->MEK Inhibit Transcription_Factors Transcription Factors (e.g., AP-1) ERK_n->Transcription_Factors Activate Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression Regulate

Figure 2. Modulation of the MAPK signaling pathway by this compound derivatives.

Targeting Apoptotic Pathways in Cancer

The ability of this compound derivatives to induce apoptosis in cancer cells is a key aspect of their anticancer potential. While the precise molecular targets are still under investigation, it is hypothesized that these compounds may interfere with the function of anti-apoptotic proteins or activate pro-apoptotic pathways. The induction of apoptosis via the Fas/FasL system has been suggested for structurally related phenolic acids.[4]

Chapter 3: Experimental Protocols for Biological Evaluation

To facilitate further research and development in this area, this chapter provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation. It is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

SRB_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with Methoxyphenylacetic Acid Derivatives Incubation_1->Compound_Treatment Incubation_2 Incubate 48-72h Compound_Treatment->Incubation_2 Cell_Fixation Fix with 10% TCA Incubation_2->Cell_Fixation Washing_1 Wash with Water & Air Dry Cell_Fixation->Washing_1 Staining Stain with 0.057% SRB Washing_1->Staining Washing_2 Wash with 1% Acetic Acid & Air Dry Staining->Washing_2 Solubilization Solubilize Dye with 10mM Tris Base Washing_2->Solubilization Absorbance_Measurement Read Absorbance at 510 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3. Experimental workflow for the Sulforhodamine B (SRB) assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution of Compound: Prepare a series of two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Data Recording: Record the MIC value in μg/mL or μM.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of This compound Derivative Prepare_Inoculum->Serial_Dilution Inoculation Inoculate 96-well Plate with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate under Appropriate Conditions Inoculation->Incubation Read_Results Visually Inspect for Growth (Turbidity) Incubation->Read_Results Determine_MIC Determine the Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 4. Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Chapter 4: Structure-Activity Relationships and Future Directions

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the design of more potent and selective compounds.

Key Structural Features Influencing Activity
  • Position and Number of Methoxy Groups: The location and number of methoxy groups on the phenyl ring can significantly impact biological activity. For instance, in some series of anticancer compounds, the presence of a methoxy group at a specific position can enhance cytotoxicity.

  • Derivatization of the Carboxylic Acid Group: Modification of the carboxylic acid moiety into esters, amides, or hydrazones has been shown to be a successful strategy for modulating the antimicrobial and anticancer properties of these compounds.[1][2][3]

  • Substitution on the Phenyl Ring: The introduction of other substituents, such as halogens or nitro groups, can dramatically alter the electronic and steric properties of the molecule, leading to changes in biological activity.[1]

Future Perspectives

The field of this compound derivatives holds considerable promise for the future of drug discovery. Future research efforts should focus on:

  • Expansion of Chemical Diversity: Synthesis and screening of a wider range of derivatives to explore a broader chemical space and identify novel compounds with enhanced potency and selectivity.

  • Elucidation of Molecular Targets: Utilization of advanced techniques such as proteomics and molecular docking to identify the specific molecular targets of these compounds for each biological activity.

  • In Vivo Efficacy and Safety Studies: Progression of the most promising lead compounds into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Investigating the potential of this compound derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial, anti-inflammatory, and anticancer activities, coupled with their synthetic tractability, make them an exciting area of research. This technical guide has provided a comprehensive overview of their biological activities, delved into their mechanisms of action, and offered detailed experimental protocols to facilitate further investigation. By building upon this foundation of knowledge, the scientific community can continue to explore and exploit the therapeutic potential of this remarkable class of compounds.

References

natural occurrence of methoxyphenylacetic acid in plants

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence of Methoxyphenylacetic Acid in Plants

Foreword

The study of plant-derived compounds has long been a cornerstone of natural product chemistry, pharmacology, and agricultural science. Among the vast arsenal of secondary metabolites, phenylacetic acid (PAA) and its derivatives represent a class of compounds with significant, yet not fully understood, biological roles. While PAA is recognized as a natural auxin, its methoxylated form, this compound (MPAA), exhibits a more complex and sometimes contrasting profile, ranging from growth regulation to phytotoxicity. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the natural occurrence, biosynthesis, physiological effects, and analytical methodologies pertinent to MPAA in the plant kingdom. As a Senior Application Scientist, my objective is to synthesize the available technical data with field-proven insights, providing not just protocols, but the causal logic that underpins experimental design and interpretation.

Chapter 1: Chemical Identity and Properties of this compound Isomers

This compound (MPAA) primarily occurs as two positional isomers, 4-methoxyphenylacetic acid (4-MOPAA) and 3-methoxyphenylacetic acid (3-MOPAA), with 4-MOPAA being more commonly reported as an endogenous plant metabolite. Understanding their fundamental chemical and physical properties is the first step in designing effective extraction and analytical strategies.

These compounds are classified as anisoles, containing a methoxybenzene group.[1][2] Their acidic nature, conferred by the carboxylic acid group, is a key determinant of their solubility and chromatographic behavior.

Property4-Methoxyphenylacetic Acid (4-MOPAA)3-Methoxyphenylacetic Acid (3-MOPAA)
IUPAC Name 2-(4-methoxyphenyl)acetic acid[3]2-(3-methoxyphenyl)acetic acid
Synonyms p-Methoxyphenylacetic acid, Homoanisic acid[3]m-Methoxyphenylacetic acid
Molecular Formula C₉H₁₀O₃[3][4]C₉H₁₀O₃[4][5]
Molecular Weight 166.17 g/mol [3]166.17 g/mol
Appearance Pale yellow or off-white flakes[3]Data not readily available
Melting Point 87 °C[3]Data not readily available
Solubility in Water 18 mg/mL[3]Data not readily available
pKa 4.45~4.4

Chapter 2: Natural Occurrence and Distribution

The presence of MPAA in the biosphere is complex; it is found as an endogenous metabolite in some plants but is also produced by plant-associated fungi, where it can act as a phytotoxin.[3][4] This distinction is critical for correctly attributing its biological role in any given ecosystem.

Endogenous Occurrence in Plants: 4-MOPAA has been identified in a variety of plant species. Its presence suggests a role in the plant's own metabolic and physiological processes.

Plant SpeciesIsomer ReportedReference(s)
Sargentodoxa cuneata4-Methoxyphenylacetic acid[3]
Olea europaea (Olive)This compound[6][7]
Hedysarum coronarium4-Methoxyphenylacetic acid[8]
Plumeria rubra4-Methoxyphenylacetic acid[8]
Ketaki Flower Oil4-Methoxyphenylacetic acid[8]

Microbial Origin in Plant Environments: In contrast, 3-MOPAA has been prominently identified as a secondary metabolite produced by the soil-borne fungus Rhizoctonia solani, a significant plant pathogen.[2][4][5] In this context, 3-MOPAA functions as a phytotoxin, contributing to the disease symptoms observed in infected host plants, such as tobacco and soybean.[2][4] This highlights the importance of aseptic sampling techniques and source verification when studying the compound's origin.

Chapter 3: Biosynthesis of this compound

The complete biosynthetic pathway of MPAA in plants has not been fully elucidated, but it is widely accepted to derive from the metabolism of its non-methoxylated precursor, phenylacetic acid (PAA). PAA itself is a phenylalanine-derived natural auxin.[9][10]

Biosynthesis of the Phenylacetic Acid (PAA) Precursor

The primary route to PAA in plants begins with the amino acid L-phenylalanine. The pathway involves transamination to form phenylpyruvate (PPA), followed by decarboxylation to yield phenylacetaldehyde (PAAld). The final step is the oxidation of PAAld to PAA.[10]

PAA_Biosynthesis Phe L-Phenylalanine PPA Phenylpyruvate Phe->PPA Transamination PAAld Phenylacetaldehyde PPA->PAAld Decarboxylation PAA Phenylacetic Acid PAAld->PAA Oxidation (Aldehyde Dehydrogenase)

Figure 1: Biosynthetic pathway of Phenylacetic Acid (PAA) from L-Phenylalanine.
Proposed Pathway to this compound

Following the synthesis of PAA, subsequent modification steps are required to produce MPAA. Based on common reactions in plant secondary metabolism, a two-step pathway is the most plausible route: hydroxylation of the phenyl ring followed by methylation of the resulting hydroxyl group.

  • Hydroxylation: PAA is hydroxylated at either the meta- or para- position to form 3-hydroxyphenylacetic acid (3-OH-PAA) or 4-hydroxyphenylacetic acid (4-OH-PAA). This reaction is typically catalyzed by cytochrome P450 monooxygenases.

  • Methylation: The hydroxyl group is then methylated by an O-methyltransferase (OMT) enzyme, using S-adenosyl methionine (SAM) as the methyl donor, to yield 3-MOPAA or 4-MOPAA.

This proposed pathway is supported by the identification of both PAA and its hydroxylated derivatives (e.g., m-OH-PAA) alongside 3-MOPAA in cultures of Rhizoctonia solani, suggesting these compounds are sequential intermediates.[4][5]

MPAA_Biosynthesis cluster_main Proposed MPAA Biosynthesis PAA Phenylacetic Acid (PAA) OH_PAA Hydroxyphenylacetic Acid (3-OH-PAA or 4-OH-PAA) PAA->OH_PAA Hydroxylation (Cytochrome P450) MPAA This compound (3-MOPAA or 4-MOPAA) OH_PAA->MPAA O-Methylation (OMT Enzyme)

Figure 2: Proposed enzymatic steps from PAA to MPAA in plants.

Chapter 4: Physiological Roles and Biological Activity

The biological effects of MPAA appear to be isomer-specific and context-dependent. Unlike its precursor PAA, which generally promotes growth, 4-MOPAA is primarily associated with growth inhibition.

  • Plant Growth Retardant: 4-MOPAA has been demonstrated to inhibit the germination of cress and lettuce seeds, classifying it as a plant growth retardant.[1][3][11] The mechanism behind this inhibition is an active area of research but may involve interference with the signaling pathways of growth-promoting hormones like gibberellins or auxins.

  • Phytotoxicity: As established, 3-MOPAA produced by R. solani acts as a potent phytotoxin.[5] When applied exogenously to tobacco leaves, purified 3-MOPAA can cause necrosis, mimicking the symptoms of the fungal disease.[4][5] This activity is crucial to the pathogen's ability to damage host tissue and acquire nutrients.

  • Allelochemical Activity: The ability of MPAA to be transferred from one plant to another through their root systems has been reported.[12] This, combined with its growth-inhibiting properties, suggests a potential role for MPAA as an allelopathic compound, allowing one plant to suppress the growth of its neighbors.

Chapter 5: Methodologies for Extraction, Identification, and Quantification

The accurate study of MPAA requires robust and validated analytical methods. The choice of methodology is dictated by the research question, the complexity of the plant matrix, and the required level of sensitivity.

5.1: Extraction from Plant Matrices

Causality of Method Choice: The extraction of phenolic acids like MPAA from plant tissue is governed by solvent polarity and the form of the analyte (free acid vs. conjugated ester or glycoside). Polar solvents like methanol or ethanol are effective for extracting a broad range of phenolic compounds. To analyze the different conjugated forms, sequential extraction with hydrolysis steps is necessary.

This protocol is suitable for screening the total MPAA content (free and some loosely bound forms).

  • Sample Preparation: Lyophilize (freeze-dry) fresh plant material and grind to a fine powder (e.g., 0.5 mm).

  • Extraction:

    • Weigh 1.0 g of powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of 80% aqueous methanol.

    • Sonicate in an ultrasonic bath for 30 minutes at 40°C.[13]

    • Centrifuge the mixture at 4000 x g for 15 minutes.

  • Collection: Decant the supernatant into a collection flask.

  • Re-extraction: Repeat the extraction (step 2 & 3) on the plant residue two more times to ensure exhaustive extraction.

  • Concentration: Pool the supernatants and evaporate the methanol using a rotary evaporator at <40°C.

  • Final Sample: The remaining aqueous extract can be reconstituted in a suitable solvent for HPLC or further purified.

This protocol allows for the separate quantification of free MPAA and MPAA released from esterified and glycosylated forms.[13]

  • Initial Extraction: Perform an initial extraction with 80% methanol as described in Protocol 1 (steps 1-4). Concentrate the pooled supernatant by evaporating the organic solvent.

  • Free Acid Extraction:

    • Adjust the pH of the aqueous suspension to 2.0 with 6 M HCl.

    • Extract the free phenolic acids by partitioning three times with an equal volume of diethyl ether.

    • Pool the ether fractions and evaporate to dryness. Reconstitute the residue for analysis of the "Free MPAA" fraction.

  • Ester-Bound Acid Release (Alkaline Hydrolysis):

    • Take the remaining aqueous fraction from step 2, neutralize it, and add 20 mL of 2 M NaOH.

    • Keep the mixture under a nitrogen atmosphere for 4 hours at room temperature with stirring.[13]

    • Acidify the hydrolysate to pH 2.0 with 6 M HCl.

    • Extract the released phenolic acids with diethyl ether as described in step 2. This is the "Ester-Bound MPAA" fraction.

  • Glycoside-Bound Acid Release (Acid Hydrolysis):

    • Alternative to step 3 or performed on a separate initial extract.

    • Add 15 mL of 6 M HCl to the remaining aqueous fraction after free acid extraction.

    • Heat the mixture at 100°C for 1 hour under a nitrogen atmosphere.[13]

    • Cool and extract the released phenolic acids with diethyl ether. This is the "Glycoside-Bound MPAA" fraction.

Extraction_Workflow Plant Powdered Plant Material Extract1 Extract with 80% Methanol Plant->Extract1 Supernatant Pooled Supernatant Extract1->Supernatant Residue1 Plant Residue Extract1->Residue1 Evap Evaporate Methanol Supernatant->Evap Aqueous Aqueous Suspension Evap->Aqueous Acidify1 Acidify (pH 2) Aqueous->Acidify1 LLE1 Liquid-Liquid Extraction (Diethyl Ether) Acidify1->LLE1 Free Free MPAA Fraction LLE1->Free Aqueous2 Remaining Aqueous LLE1->Aqueous2 Hydrolysis Hydrolysis (Alkaline or Acid) Aqueous2->Hydrolysis Acidify2 Acidify (pH 2) Hydrolysis->Acidify2 LLE2 Liquid-Liquid Extraction (Diethyl Ether) Acidify2->LLE2 Bound Bound MPAA Fraction LLE2->Bound

Figure 3: Workflow for the fractionated extraction of MPAA from plant material.
5.2: Analytical Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of MPAA.[14]

This method is adapted from a validated approach for monitoring 4-MOPAA.[14]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: Hypersil C18 (or equivalent), 5 µm particle size, 250 x 4.6 mm.

  • Mobile Phase:

    • Solvent A: 0.1 M Potassium Dihydrogen Orthophosphate with 0.05% Triethylamine, pH adjusted to 3.0 with phosphoric acid.

    • Solvent B: Acetonitrile.

    • Isocratic elution with a mixture of 60% Solvent A and 40% Solvent B.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[14]

  • Sample Preparation: Reconstitute dried extracts in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Prepare a calibration curve using an authentic standard of 4-MOPAA (e.g., 1-100 µg/mL). The concentration in the sample is determined by comparing its peak area to the calibration curve.

ParameterHPLCGC-MS
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Column Reversed-phase (e.g., C18)Capillary (e.g., DB-5ms)
Mobile/Carrier Liquid (e.g., Acetonitrile/Water)Inert Gas (e.g., Helium)
Derivatization Not usually requiredOften required (e.g., silylation) to increase volatility
Detection UV, DAD, MSMass Spectrometry (MS)
Primary Use QuantificationIdentification and confirmation
5.3: Structural Elucidation

For definitive identification, especially when discovering MPAA in a new species, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable.[4][5] GC-MS provides a characteristic fragmentation pattern, while high-resolution MS can confirm the elemental composition. NMR (¹H and ¹³C) provides detailed structural information, allowing for the unambiguous assignment of the methoxy group's position on the aromatic ring, thus differentiating between isomers like 3-MOPAA and 4-MOPAA.[4]

Conclusion and Future Directions

This compound is a fascinating plant-associated metabolite with a dual role as both an endogenous growth regulator and an exogenous phytotoxin. While 4-MOPAA has been identified in several plant species, its distribution across the plant kingdom remains largely unexplored.[3][6][8] The proposed biosynthetic pathway, proceeding from PAA via hydroxylation and methylation, offers a logical framework but requires direct enzymatic and genetic validation within plants.

Future research should focus on:

  • Broadening Distribution Surveys: Employing modern metabolomic techniques to screen a wider range of plant species for the presence of MPAA isomers.

  • Elucidating Biosynthesis: Identifying and characterizing the specific cytochrome P450 and O-methyltransferase enzymes responsible for MPAA synthesis in plants.

  • Mechanism of Action: Investigating the molecular targets of 4-MOPAA to understand its mode of action as a plant growth retardant.

  • Ecological Significance: Exploring the role of MPAA in allelopathy and its impact on plant-microbe and plant-plant interactions in natural ecosystems.

This guide provides the foundational knowledge and methodological frameworks necessary to advance our understanding of this important class of natural products.

References

toxicological data of 4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of 4-Methoxyphenylacetic Acid

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive toxicological overview of 4-Methoxyphenylacetic Acid (4-MPAA), CAS No. 104-01-8. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the compound's safety profile. This guide moves beyond a simple recitation of data, delving into the causality behind experimental designs and offering a critical evaluation of available information. The protocols and data herein are synthesized from authoritative sources to ensure scientific integrity and trustworthiness.

Introduction and Physicochemical Identity

4-Methoxyphenylacetic acid, also known as homoanisic acid, is an aromatic carboxylic acid.[1][2] It serves as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its biological relevance extends to its identification as a plant metabolite and a metabolite of Aspergillus niger.[1] Understanding its toxicological profile is paramount for establishing safe handling procedures in laboratory and industrial settings and for evaluating its potential impact as a metabolite or impurity in drug development.

Table 1: Physicochemical Properties of 4-Methoxyphenylacetic Acid

PropertyValueSource(s)
Synonyms 2-(4-methoxyphenyl)acetic acid, Homoanisic acid, p-Anisylacetic acid[1][3]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance Pale yellow or off-white colored flakes/solid[1]
Melting Point 85.2 – 90.2 °C[1][4]
Solubility 18 mg/mL in water[1]

Acute Toxicity Assessment

Acute toxicity studies are foundational in toxicology, designed to determine the adverse effects of a substance following a single, short-term exposure. The primary metric derived is the LD50 (Lethal Dose, 50%), the dose required to cause mortality in 50% of the test population.

Oral, Dermal, and Inhalation Routes

The primary route of concern for 4-MPAA, based on available data, is oral ingestion. It is classified under GHS as Acute Toxicity, Category 4, indicating it is harmful if swallowed.[1][3] Data on dermal and inhalation toxicity are limited, with most sources not providing specific values.[3][5]

Table 2: Acute Toxicity Data for 4-Methoxyphenylacetic Acid

RouteSpeciesValue (LD50)ClassificationSource(s)
Oral Rat1550 mg/kgHarmful if swallowed (Category 4)[3][6]
Intraperitoneal Mouse504 mg/kg-[6]
Dermal -Not listed / No data availableNot classified[3]
Inhalation -Not listed / No data availableNot classified[3]
Expert Insights & Experimental Protocol

The choice of the rat as the test species for oral toxicity is standard, as its physiological and metabolic pathways are well-characterized and often provide a reasonable model for human responses. The reported LD50 of 1550 mg/kg places it outside the most severe toxicity categories, but necessitates careful handling to avoid ingestion.[3][6]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This protocol is a validated method to determine the LD50 with a reduced number of animals compared to traditional methods.

  • Animal Selection: Use a single sex of healthy, young adult rats (e.g., Sprague-Dawley), typically females, as they are often slightly more sensitive. Acclimatize animals for at least 5 days.

  • Housing & Fasting: House animals individually. Fast animals overnight (withholding food, but not water) prior to dosing to promote absorption of the test substance.

  • Dose Formulation: Prepare 4-MPAA in a suitable vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose). The concentration should allow for a constant dosage volume (e.g., 5-10 mL/kg).

  • Dosing Procedure:

    • Administer a single oral dose using a gavage needle.

    • Start with a dose slightly below the estimated LD50 (e.g., 1750 mg/kg based on prior knowledge).

    • Observe the animal for mortality or moribundity.

    • If the animal survives, the next animal is dosed at a higher level (factor of 3.2). If it dies, the next is dosed at a lower level.

  • Observation Period: Observe animals closely for the first few hours post-dosing and at least twice daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic, and CNS effects). Record body weights.

  • Endpoint: The test is complete when stopping criteria are met (e.g., a number of reversals in dose direction have occurred). The LD50 is then calculated using maximum likelihood estimation.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period to identify any target organ toxicities.

Acute_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_decision Dose Adjustment Logic cluster_action Next Step start Select & Acclimatize Test Animals fast Fast Animals Overnight start->fast prep_dose Prepare Dose Formulation fast->prep_dose dose Administer Single Oral Gavage Dose prep_dose->dose observe Observe for Survival/Death (48h) dose->observe decision Animal Survived? observe->decision increase_dose Increase Dose for Next Animal decision->increase_dose Yes decrease_dose Decrease Dose for Next Animal decision->decrease_dose No end_study Stop Test & Calculate LD50 decision->end_study Stopping Criteria Met increase_dose->dose Test Next Animal decrease_dose->dose Test Next Animal caption Workflow for Acute Oral Toxicity (Up-and-Down Procedure).

Caption: Workflow for Acute Oral Toxicity (Up-and-Down Procedure).

Irritation and Corrosivity

These endpoints assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to skin and eyes upon direct contact.

Skin Corrosion / Irritation

There is conflicting information regarding the skin irritation potential of 4-MPAA.

  • One Safety Data Sheet (SDS) states it "Shall not be classified as corrosive/irritant to skin".[4]

  • Conversely, other sources classify it as a skin irritant (Category 2) or state it "Causes skin irritation".[7][8][9]

  • PubChem describes it as severely irritating to the skin.[1]

This discrepancy may arise from different data sources, varying purity of the tested material, or different interpretation criteria. Given the weight of evidence suggesting an irritation potential, it is prudent to handle 4-MPAA as a skin irritant.

Serious Eye Damage / Eye Irritation

The evidence for eye irritation is more consistent. Multiple sources classify 4-MPAA as causing serious eye irritation or damage (Category 1 or 2).[3][7][8] This indicates a risk of significant, potentially irreversible, damage upon contact with the eyes.

Protocol: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)

This in vitro method is a validated alternative to animal testing for assessing skin irritation, enhancing ethical and scientific standards.

  • Model Preparation: Use commercially available RhE models (e.g., EpiDerm™, EpiSkin™), which consist of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis.

  • Pre-incubation: Place the tissue inserts into 6-well plates containing growth medium and equilibrate in a CO₂ incubator.

  • Application of Test Substance: Apply a sufficient amount of solid 4-MPAA (e.g., 25 mg) uniformly onto the surface of the epidermis.

  • Controls: Run concurrent negative controls (e.g., phosphate-buffered saline) and positive controls (e.g., 5% Sodium Dodecyl Sulfate) to ensure the test system is functioning correctly.

  • Exposure & Post-Exposure: Expose the tissues to the substance for a defined period (e.g., 60 minutes). After exposure, thoroughly rinse the tissues to remove the substance.

  • Incubation: Transfer the tissues to fresh medium and incubate for 42 hours to allow for the expression of cytotoxic effects.

  • Viability Assessment (MTT Assay): Transfer tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan salt.

  • Extraction & Measurement: Extract the formazan from the tissue using a solvent (e.g., isopropanol) and measure the optical density (OD) using a spectrophotometer.

  • Data Interpretation: Calculate the percentage of cell viability relative to the negative control. If the mean viability is ≤ 50%, the substance is classified as a skin irritant.

Sensitization

Skin sensitization is an immunological process where an initial exposure to a substance (hapten) induces an allergic response, leading to allergic contact dermatitis upon subsequent exposures.[10]

Skin Sensitization Potential

Genotoxicity and Mutagenicity

Genotoxicity assays are crucial for identifying substances that can damage genetic material (DNA), potentially leading to cancer or heritable defects. The bacterial reverse mutation assay, or Ames test, is the most common initial screen.[13][14]

Mutagenicity Assessment
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD Guideline 471)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[14] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

  • Strain Selection: Use a range of tester strains to detect different types of mutations (e.g., TA98 for frameshift mutations; TA100 for base-pair substitutions).

  • Metabolic Activation (S9 Mix):

    • Rationale: Many chemicals are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver. The test is therefore run with and without an external metabolic activation system.

    • Procedure: Prepare an S9 fraction from the livers of rats induced with a substance like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination.

  • Test Procedure (Plate Incorporation Method):

    • To a test tube, add the test substance (at several concentrations), the bacterial tester strain, and either the S9 mix or a buffer.

    • Add molten top agar and briefly vortex.

    • Pour the mixture onto a minimal glucose agar plate. The limited amount of histidine/tryptophan in the top agar allows for a few cell divisions, which is necessary for mutations to be expressed.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring & Interpretation:

    • Count the number of revertant colonies on each plate.

    • A positive result is defined as a concentration-related increase in revertant colonies over the solvent control, typically reaching at least a two-fold increase.

    • Concurrent negative (solvent) and positive controls (known mutagens for each strain) are required to validate the experiment.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis strain Prepare Bacterial Tester Strains mix_plus Combine: Strain + Substance + Top Agar + S9 Mix strain->mix_plus mix_minus Combine: Strain + Substance + Top Agar (No S9) strain->mix_minus s9 Prepare S9 Mix for Metabolic Activation s9->mix_plus test_sub Prepare Test Substance Concentrations test_sub->mix_plus test_sub->mix_minus plate_plus Pour onto Minimal Agar Plates (+S9) mix_plus->plate_plus plate_minus Pour onto Minimal Agar Plates (-S9) mix_minus->plate_minus incubate Incubate at 37°C for 48-72h plate_plus->incubate plate_minus->incubate count Count Revertant Colonies incubate->count interpret Analyze Data: - Dose-Response - Fold Increase vs. Control count->interpret result Mutagenic or Non-Mutagenic interpret->result caption Workflow for the Bacterial Reverse Mutation (Ames) Test.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Repeated Dose and Other Endpoints

While acute toxicity is a critical starting point, assessing the effects of repeated exposure is essential for understanding the risks associated with long-term or occupational handling.

Specific Target Organ Toxicity (STOT)
  • Single Exposure (STOT-SE): Some sources suggest 4-MPAA may cause respiratory irritation (STOT SE, Category 3), while another indicates no classification for this endpoint.[4][8][9] This warrants caution for handling the solid material to avoid dust inhalation.

Carcinogenicity and Reproductive Toxicity

Summary and Hazard Profile

The toxicological profile of 4-Methoxyphenylacetic acid is characterized by moderate acute oral toxicity and a significant potential for eye and skin irritation. While summary classifications suggest a lack of concern for sensitization, mutagenicity, and long-term toxicities, this is largely due to an absence of specific, publicly available study data.

Hazard_Profile cluster_hazards Identified Hazards (Data Supported) cluster_gaps Data Gaps / Negative Classification by Default substance 4-Methoxyphenylacetic Acid acute_oral Acute Oral Toxicity (Category 4) substance->acute_oral Harmful if swallowed eye_irrit Serious Eye Irritation (Category 1/2) substance->eye_irrit Causes serious eye damage skin_irrit Skin Irritation (Category 2) substance->skin_irrit Causes skin irritation stot_se Respiratory Irritation (STOT SE 3 - Conflicting Data) substance->stot_se May cause respiratory irritation sensitization Sensitization substance->sensitization No data mutagenicity Mutagenicity substance->mutagenicity No specific data; Not classified stot_re Repeated Dose Toxicity (STOT RE) substance->stot_re No data carcino Carcinogenicity substance->carcino No data repro Reproductive Toxicity substance->repro No data caption Hazard Profile Summary for 4-Methoxyphenylacetic Acid.

Caption: Hazard Profile Summary for 4-Methoxyphenylacetic Acid.

Recommendations for Safe Handling:

  • Use appropriate personal protective equipment (PPE), including safety goggles with side shields and chemical-resistant gloves.

  • Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

  • Avoid ingestion and contact with skin and eyes.

  • Wash hands thoroughly after handling.

References

isomers of methoxyphenylacetic acid and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of Methoxyphenylacetic Acid: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: A Molecule, Three Identities

In the landscape of organic synthesis and pharmaceutical development, seemingly minor structural variations can lead to profound differences in chemical behavior and biological activity. This compound (MPAA), a simple aromatic carboxylic acid, serves as a quintessential example of this principle. Its three constitutional isomers—distinguished by the position of the methoxy group on the phenyl ring (ortho, meta, or para)—are not interchangeable commodities but distinct chemical entities, each with a unique profile of properties and applications.

This guide moves beyond a simple recitation of data. It is designed for the practicing researcher and drug development professional, offering a synthesized perspective on the causality behind experimental choices and the practical implications of isomeric differences. We will explore the synthesis, characterization, and application of 2-methoxyphenylacetic acid, 3-methoxyphenylacetic acid, and 4-methoxyphenylacetic acid, providing the technical depth necessary to leverage these versatile intermediates effectively. We will also briefly address the related structural isomer, α-methoxyphenylacetic acid, to provide a comprehensive overview.

Isomeric Landscape: Structure and Nomenclature

This compound (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) exists as three constitutional isomers, where the methoxy (-OCH₃) group is located at different positions relative to the acetic acid (-CH₂COOH) moiety on the benzene ring.

  • 2-Methoxyphenylacetic acid (ortho-MPAA): The methoxy group is adjacent to the acetic acid substituent.

  • 3-Methoxyphenylacetic acid (meta-MPAA): The methoxy group is separated by one carbon from the acetic acid substituent.

  • 4-Methoxyphenylacetic acid (para-MPAA): The methoxy group is opposite the acetic acid substituent.

It is crucial to distinguish these from α-methoxyphenylacetic acid , a different structural isomer where the methoxy group is attached to the alpha-carbon of the acetic acid side chain (C₆H₅CH(OCH₃)COOH). This seemingly small difference results in a chiral center and significantly different chemical and biological properties, which will be discussed separately.

Synthesis and Manufacturing Protocols

The synthesis of MPAA isomers is a foundational exercise in aromatic chemistry, often relying on the nucleophilic character of anisole (methoxybenzene) or the transformation of functional groups on a pre-substituted benzene ring. The choice of route is dictated by starting material availability, cost, and desired isomeric purity.

General Synthetic Strategy: From Cyanide to Carboxylic Acid

A common and robust pathway for preparing MPAA isomers involves the hydrolysis of the corresponding methoxybenzyl cyanide. This method is advantageous due to the relatively straightforward access to the nitrile precursors and the high-yield conversion to the final carboxylic acid.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A Methoxybenzyl Halide (o-, m-, or p-) C Methoxybenzyl Cyanide A->C Nucleophilic Substitution B Sodium Cyanide B->C D This compound C->D Acid/Base Hydrolysis

Caption: General workflow for MPAA synthesis via the nitrile pathway.

Experimental Protocol: Synthesis of 4-Methoxyphenylacetic Acid

This protocol adapts a common industrial method involving the hydrolysis of 4-methoxybenzyl cyanide (p-methoxybenzeneacetonitrile).[1] The causality behind this choice is the high conversion rate and the relative ease of purification of the final product.

Objective: To synthesize 4-methoxyphenylacetic acid via acid-catalyzed hydrolysis.

Materials:

  • 4-Methoxybenzyl cyanide

  • Concentrated Sulfuric Acid (e.g., 50% w/w)

  • Sodium Hydroxide solution (e.g., 20% w/w)

  • Activated Carbon

  • Inorganic Acid (e.g., Hydrochloric Acid)

  • Deionized Water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, prepare a 50% solution of concentrated sulfuric acid. Heat the solution to approximately 120°C.

  • Nitrile Addition: Slowly and continuously add 4-methoxybenzyl cyanide to the hot sulfuric acid solution. The rate of addition should be controlled to manage the exothermic reaction.

  • Hydrolysis: Maintain the reaction mixture at reflux (approx. 120-150°C) with vigorous stirring. The progress of the hydrolysis is monitored (e.g., by TLC or GC) until the residual nitrile content is less than 1%.[1] This endpoint is critical to ensure high yield and purity.

  • Work-up & Neutralization: Cool the reaction mixture. A phase separation will occur. Carefully separate and discard the lower acidic aqueous layer. Transfer the upper organic layer (crude 4-MPAA) to a separate vessel and neutralize it to a pH of 8-9 with a sodium hydroxide solution.[1] This step converts the acid to its water-soluble sodium salt, facilitating the removal of non-acidic impurities.

  • Decolorization & Filtration: Heat the neutralized solution to 60-80°C and add activated carbon for decolorization. After a short period of stirring, filter the hot solution to remove the carbon and any solid impurities.

  • Precipitation: Cool the filtrate and acidify with hydrochloric acid to a pH of 1-3.[1] This protonates the carboxylate salt, causing the 4-methoxyphenylacetic acid to precipitate out of the solution as a solid.

  • Isolation & Drying: Collect the precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove residual inorganic salts. Dry the product under vacuum at 45-50°C to yield the final 4-methoxyphenylacetic acid.[2]

  • Validation: Confirm product identity and purity by measuring the melting point (expected: 84-86°C) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).[2][3]

Comparative Physicochemical Properties

The position of the methoxy group significantly influences the physical properties of the isomers due to differences in intermolecular forces, molecular symmetry, and crystal packing. These properties are not merely academic; they dictate purification strategies, solubility characteristics, and analytical separation conditions.

Property2-Methoxyphenylacetic Acid3-Methoxyphenylacetic Acid4-Methoxyphenylacetic Acidα-Methoxyphenylacetic Acid
CAS Number 93-25-4[4]1798-09-0104-01-87021-09-2
Appearance White to off-white powder[5]Crystalline solidWhite to light yellow crystalline powder[3]Solid
Melting Point (°C) 120-1236984-86[3]69-71
Boiling Point (°C) -306140 @ 3 mmHg[3]165 @ 18 mmHg
Water Solubility (g/L) 9.2-6.0[3]-
pKa --4.36 (at 25°C)[3]3.86 (Predicted)[6]

Expert Insights:

  • The significantly higher melting point of the ortho-isomer (120-123°C) compared to the meta (69°C) and para (84-86°C) isomers is noteworthy. This is likely due to intramolecular hydrogen bonding between the carboxylic acid proton and the ortho-methoxy group, which influences crystal lattice energy.

  • The solubility differences between isomers can be exploited. For instance, in a study on solubility in supercritical CO₂, the order of increasing solubility was found to be ortho < para < meta, which inversely correlates with their melting points.[7] This demonstrates how physical properties can inform the design of advanced purification techniques like supercritical fluid extraction.

Analytical Methodologies for Isomer Separation

The accurate quantification and separation of MPAA isomers are critical for quality control in synthesis and for pharmacokinetic studies. Due to their similar structures and polarities, chromatographic techniques are the methods of choice.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the predominant technique for separating these isomers. The method leverages subtle differences in their hydrophobicity.

Protocol: Isocratic RP-HPLC Separation

This protocol is a representative method for the baseline separation of MPAA isomers.

Objective: To separate and quantify a mixture of MPAA isomers using RP-HPLC with UV detection.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile (ACN) and water, with an acidic modifier to suppress the ionization of the carboxylic acid group. A typical mobile phase could be ACN:Water:Phosphoric Acid (e.g., 40:60:0.1 v/v/v).[8] For mass spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[8]

Procedure:

  • Standard Preparation: Prepare individual stock solutions of each isomer in the mobile phase or a suitable solvent like methanol. Create a mixed standard containing all isomers at a known concentration.

  • System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column until a stable baseline is achieved.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the standard mixture or sample solution.

  • Detection: Monitor the elution profile at a wavelength where all isomers exhibit strong absorbance (e.g., 275 nm).

  • Data Analysis: Identify peaks based on the retention times of the individual standards. Quantify by comparing the peak areas to a calibration curve.

G A Sample Preparation (Dissolution in Mobile Phase) B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection C->D E Data Acquisition & Analysis D->E

Caption: Standard analytical workflow for HPLC-based isomer separation.

Applications in Drug Development and Research

The true value of MPAA isomers lies in their role as versatile building blocks for high-value molecules, particularly pharmaceuticals. The para-isomer, 4-methoxyphenylacetic acid, is especially prominent.

Key Pharmaceutical Intermediates
  • Dextromethorphan: 4-MPAA is a key intermediate in the synthesis of this widely used cough suppressant.[3]

  • Venlafaxine: This new-generation antidepressant (an SNRI) is synthesized using 4-MPAA as a starting material.[9]

  • Gegenin: 4-MPAA is used to produce this isoflavone derivative, which has applications in treating cardiovascular diseases due to its vasodilatory effects.[9]

G cluster_pathway Role of 4-MPAA in Drug Synthesis A 4-Methoxyphenylacetic Acid (Precursor) B Multi-Step Chemical Synthesis A->B Utilized as starting material C Venlafaxine (Active Pharmaceutical Ingredient) B->C Produces D Serotonin-Norepinephrine Reuptake Inhibition (Mechanism of Action) C->D Exerts effect via E Treatment of Depression (Therapeutic Application) D->E Leads to

Caption: Hierarchical role of 4-MPAA in the development of Venlafaxine.

Biological and Pharmacological Significance

While primarily used as intermediates, the isomers themselves exhibit biological activity:

  • 4-Methoxyphenylacetic Acid (4-MPAA): Research has identified 4-MPAA as a potential plasma biomarker for the early detection of non-small cell lung cancer (NSCLC), showing high sensitivity and specificity in distinguishing NSCLC patients from healthy controls.[10][11] It has also been found to be a plant metabolite that can inhibit seed germination.[12]

  • 3-Methoxyphenylacetic Acid (3-MPAA): This isomer has been identified as a phytotoxic compound produced by the fungal pathogen Rhizoctonia solani.[13] Its presence can impair nitrogen fixation in soybeans, highlighting its environmental and agricultural relevance.[13]

  • α-Methoxyphenylacetic Acid: This chiral isomer is of significant interest in pharmaceutical research for its potential anti-inflammatory and analgesic effects.[14] The resolution of its enantiomers is a key area of study, as different enantiomers often exhibit distinct pharmacological profiles—a core principle in modern "chiral switching" drug development.[15]

Toxicology and Safety Profile

A thorough understanding of the hazard profile of each isomer is non-negotiable for safe handling and risk assessment in a laboratory or manufacturing setting.

Hazard Classification (GHS)2-Methoxyphenylacetic Acid3-Methoxyphenylacetic Acid4-Methoxyphenylacetic Acid
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[5]Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)[16]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[4][5]Category 2 (Causes serious eye irritation)Category 1 (Causes serious eye damage)[16]
Specific Target Organ Toxicity (Single Exposure) -Category 3 (May cause respiratory irritation)Category 3 (May cause respiratory irritation)[16]
Acute Oral Toxicity --Category 4 (Harmful if swallowed)[16]

Handling Recommendations:

  • Always handle these compounds in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid generating dust.

  • In case of contact, follow standard first-aid procedures and consult the relevant Safety Data Sheet (SDS). For eye contact with 4-MPAA, immediate and prolonged rinsing is critical due to its classification as causing serious eye damage.[16]

Conclusion and Future Outlook

The ortho, meta, and para isomers of this compound are more than just variations on a chemical theme. They are distinct entities with unique physicochemical properties that govern their synthesis, purification, and application. While 4-methoxyphenylacetic acid has carved out a significant niche as a high-value intermediate in the pharmaceutical industry, the other isomers possess unique biological activities that warrant further investigation. The continued exploration of these molecules, particularly in the context of metabolomics and as precursors for novel bioactive compounds, ensures their enduring relevance to the scientific community. As analytical techniques become more sophisticated and the demand for enantiomerically pure and isomerically pure drugs grows, a deep, fundamental understanding of these isomers will remain an invaluable asset for researchers and developers.

References

Methodological & Application

Topic: Synthesis of 4-Methoxyphenylacetic Acid from Anisole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenylacetic acid is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document provides a detailed guide for its synthesis, starting from the readily available bulk chemical, anisole. We present two primary, robust synthetic routes, each beginning with the Friedel-Crafts acylation of anisole to produce the key intermediate, 4-methoxyacetophenone. The subsequent transformation to the target acid is detailed via the Willgerodt-Kindler reaction and the Haloform reaction. This guide emphasizes the mechanistic rationale behind procedural steps, offers detailed experimental protocols, and includes alternative strategies to provide researchers with a comprehensive toolkit for this synthesis.

Strategic Overview: A Two-Step Approach

The direct conversion of anisole to 4-methoxyphenylacetic acid in a single step is not a standard or efficient transformation. A more practical and widely adopted strategy involves a two-step sequence. This approach offers high yields and good control over the final product's purity.

The general workflow is as follows:

  • Electrophilic Aromatic Substitution: Friedel-Crafts acylation of anisole to introduce an acetyl group, yielding 4-methoxyacetophenone as the primary product.

  • Oxidative Rearrangement/Cleavage: Conversion of the 4-methoxyacetophenone intermediate into 4-methoxyphenylacetic acid.

Synthesis_Overview Anisole Anisole Intermediate 4-Methoxyacetophenone Anisole->Intermediate Step 1: Friedel-Crafts Acylation FinalProduct 4-Methoxyphenylacetic Acid Intermediate->FinalProduct Step 2: Oxidation/Rearrangement

Caption: General two-step synthetic pathway from anisole.

This guide will focus on two reliable methods for accomplishing Step 2, providing flexibility based on available reagents and desired reaction conditions.

Step 1: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the formation of a carbon-carbon bond to introduce an acyl group onto an aromatic ring.[2]

Mechanism and Regioselectivity

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacts with an acylating agent like acetic anhydride or acetyl chloride to form a highly electrophilic acylium ion.[2] The electron-rich anisole ring then attacks this electrophile.

The methoxy (-OCH₃) group on the anisole ring is a powerful activating group and an ortho, para-director. Due to steric hindrance from the methoxy group, the acylation occurs preferentially at the para position, leading to 4-methoxyacetophenone as the major product.[3][4]

Friedel_Crafts_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack & Rearomatization Ac2O Acetic Anhydride Acylium Acylium Ion (Electrophile) Ac2O->Acylium + AlCl₃ AlCl3 AlCl₃ Anisole Anisole Sigma Sigma Complex (Resonance Stabilized) Anisole->Sigma + Acylium Ion Product 4-Methoxyacetophenone Sigma->Product - H⁺

Caption: Mechanism of Friedel-Crafts acylation of anisole.

Protocol: Synthesis of 4-Methoxyacetophenone

This protocol uses aluminum chloride, a traditional and effective Lewis acid. As an alternative for greener synthesis, solid acid catalysts like mordenite zeolites can be employed, which offer high selectivity and reusability.[5][6]

Materials:

  • Anisole

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH) solution, 5%

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add anhydrous aluminum chloride. Cool the flask in an ice-water bath.

  • Slowly add anhydrous dichloromethane to the flask with stirring.

  • In the dropping funnel, prepare a solution of anisole and acetic anhydride in dichloromethane.

  • Add the anisole/acetic anhydride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C. The reaction is exothermic.[7]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of anisole.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes.[7][8]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, 5% NaOH solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) by rotary evaporation.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or petroleum ether) or by vacuum distillation to yield pure 4-methoxyacetophenone.

ReagentMolar Eq.PurposeKey Considerations
Anisole1.0Starting MaterialEnsure it is pure and dry.
Acetic Anhydride1.1Acylating AgentCan be substituted with acetyl chloride.
Aluminum Chloride2.2Lewis Acid CatalystMust be anhydrous. Handle with care (hygroscopic).
Dichloromethane-SolventMust be anhydrous.
Expected Yield ~85-95% [2]

Step 2, Route A: The Willgerodt-Kindler Reaction

This reaction is a powerful method for converting aryl ketones into the corresponding carboxylic acids (after hydrolysis of the intermediate).[9] It involves the use of elemental sulfur and an amine, typically morpholine.

Mechanism

The reaction proceeds through a complex mechanism. The ketone first forms an enamine with morpholine. This enamine then reacts with sulfur. A series of rearrangements and oxidations occur, ultimately moving the carbonyl functionality to the terminal carbon of the side chain, forming a thioamide (in this case, a thiomorpholide). This intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[9]

Willgerodt_Kindler_Mechanism Ketone 4-Methoxyacetophenone Thioamide Phenylacetothiomorpholide Intermediate Ketone->Thioamide + Morpholine, Sulfur (Reflux) Acid 4-Methoxyphenylacetic Acid Thioamide->Acid Hydrolysis (e.g., NaOH or H₂SO₄, Reflux)

Caption: Simplified workflow of the Willgerodt-Kindler reaction.

Protocol: Synthesis via Willgerodt-Kindler Reaction

This protocol describes the formation of the thiomorpholide intermediate followed by basic hydrolysis. The use of a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) can significantly improve reaction times and yields during the hydrolysis step.[10]

Materials:

  • 4-Methoxyacetophenone

  • Morpholine

  • Sulfur powder

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl), concentrated

Procedure:

Part I: Formation of the Thiomorpholide

  • In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyacetophenone, morpholine, and sulfur powder.[11]

  • Heat the mixture to reflux and maintain for 5-10 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture and pour it slowly into a beaker of cold water with stirring. The crude thiomorpholide product will precipitate as a solid.[11]

  • Filter the solid, wash thoroughly with water, and air-dry. This crude product is often sufficiently pure for the next step.

Part II: Hydrolysis to the Carboxylic Acid

  • In a round-bottom flask, dissolve the crude thiomorpholide in a 10-20% solution of sodium hydroxide in aqueous ethanol.[11]

  • Heat the mixture to reflux for 8-12 hours.

  • After reflux, distill off most of the ethanol.

  • Cool the remaining aqueous solution and transfer it to a beaker.

  • Work-up: Carefully acidify the cool solution with concentrated HCl to a pH of ~2. The 4-methoxyphenylacetic acid will precipitate out of the solution.[10][11]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

ReagentMolar Eq.PurposeKey Considerations
4-Methoxyacetophenone1.0Starting Material-
Morpholine~2.0Amine ReagentActs as both reagent and solvent.
Sulfur~2.5Oxidizing Agent-
Sodium HydroxideExcessHydrolysis Agent-
Expected Yield ~60-80% (over two parts)[10]

Step 2, Route B: The Haloform Reaction

The haloform reaction is a classic organic reaction specific to methyl ketones (and compounds that can be oxidized to methyl ketones).[12][13] It provides a direct conversion to a carboxylate, effectively cleaving the methyl group.

Mechanism

The reaction occurs in a basic solution with a halogen (chlorine, bromine, or iodine).

  • Enolate Formation: The hydroxide ion removes an acidic α-proton from the methyl group to form an enolate.

  • α-Halogenation: The enolate attacks the diatomic halogen (e.g., Br₂), adding a halogen to the α-carbon.

  • Repeat: This process repeats two more times, as the remaining α-protons become even more acidic due to the electron-withdrawing effect of the halogens. This forms a trihalomethyl ketone.

  • Nucleophilic Attack & Cleavage: A hydroxide ion attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the trihalomethyl anion (-CX₃) as a leaving group. This is a rare instance of a carbanion acting as a good leaving group, stabilized by the inductive effect of the three halogens.[14][15]

  • Acid-Base Reaction: The -CX₃ anion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and a haloform molecule (e.g., CHBr₃, bromoform).

  • Protonation: A final acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product.

Haloform_Mechanism cluster_0 Repeated α-Halogenation cluster_1 Cleavage and Protonation Ketone 4-Methoxyacetophenone Trihalo Trihalomethyl Ketone Ketone->Trihalo + 3 Br₂ / 3 OH⁻ Carboxylate Carboxylate Anion + Haloform Trihalo->Carboxylate + OH⁻ Acid 4-Methoxyphenylacetic Acid Carboxylate->Acid + H₃O⁺ (Workup)

Caption: Key stages of the Haloform reaction mechanism.

Protocol: Synthesis via Haloform Reaction

This protocol uses bromine in a sodium hydroxide solution. Similar conditions apply for chlorine (as sodium hypochlorite) or iodine.

Materials:

  • 4-Methoxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂) or Sodium Hypobromite (NaOBr) solution

  • Dioxane or THF (as a co-solvent, optional)

  • Sodium Bisulfite (NaHSO₃) solution (for quenching excess bromine)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

Procedure:

  • In a flask, dissolve 4-methoxyacetophenone in a suitable solvent like dioxane or THF if needed to improve solubility.

  • Add a solution of sodium hydroxide in water and cool the mixture in an ice bath.

  • Slowly add bromine (or a pre-prepared solution of sodium hypobromite) to the stirred, cold solution. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until the reaction is complete by TLC.

  • Work-up: Cool the mixture in an ice bath. Quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange/brown color disappears.

  • If a haloform product (e.g., bromoform) separates as an organic layer, it can be removed using a separatory funnel.

  • Carefully acidify the aqueous layer with concentrated HCl to a pH of ~2.

  • The 4-methoxyphenylacetic acid product will precipitate. Cool the mixture to ensure complete precipitation.

  • Filter the solid, wash with cold water, and dry. Recrystallization can be performed for higher purity.

ReagentMolar Eq.PurposeKey Considerations
4-Methoxyacetophenone1.0Starting Material-
Bromine (Br₂)~3.0Halogenating AgentHighly corrosive and toxic. Handle in a fume hood.
Sodium Hydroxide~4.0BaseRequired for deprotonation and cleavage.
Expected Yield ~70-90%

Alternative Synthetic Strategies

While the two-step acylation-oxidation/rearrangement route is robust, other methods exist, typically starting from a more functionalized precursor than anisole.

  • From 4-Methoxybenzyl Chloride:

    • Grignard Carboxylation: 4-Methoxybenzyl chloride can be converted to the corresponding Grignard reagent, 4-methoxybenzylmagnesium chloride, which is then reacted with solid carbon dioxide (dry ice) followed by acidic workup to yield the target acid.[16] This method is effective but requires strictly anhydrous conditions due to the high reactivity of Grignard reagents with moisture.[16]

    • Cyanide Displacement and Hydrolysis: A two-step process involving the Sₙ2 reaction of 4-methoxybenzyl chloride with sodium cyanide to form 4-methoxyphenylacetonitrile, followed by hydrolysis of the nitrile group under strong acidic or basic conditions.[17][18][19]

  • Direct Carboxylation: Advanced methods involving the direct carboxylation of C-H bonds are an area of active research but are less common for preparative scale synthesis.[20] A notable development is the nickel-catalyzed carboxylation of benzyl halides with CO₂ at atmospheric pressure, offering a user-friendly protocol.[21][22]

Conclusion

The synthesis of 4-methoxyphenylacetic acid from anisole is most effectively achieved through a two-step process involving an initial Friedel-Crafts acylation to form 4-methoxyacetophenone. This key intermediate can then be efficiently converted to the final product using either the Willgerodt-Kindler reaction or the Haloform reaction. The choice between these routes may depend on factors such as reagent availability, safety considerations (e.g., handling of bromine), and scalability. The protocols and mechanistic insights provided in this guide offer researchers a solid foundation for successfully performing this valuable organic transformation.

References

Preparation of Methoxyphenylacetic Acid via Grignard Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of methoxyphenylacetic acid through the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] This document delves into the underlying mechanistic principles, offers a detailed experimental protocol, and outlines essential safety considerations and analytical characterization techniques. The information presented herein is intended to equip researchers in academic and industrial settings, particularly those in drug development, with the knowledge to confidently and safely perform this valuable transformation.

Theoretical Background and Mechanistic Insights

The synthesis of carboxylic acids via the carboxylation of Grignard reagents is a well-established and versatile method.[3][4][5] The overall transformation involves two key steps: the formation of an organomagnesium halide (the Grignard reagent) and its subsequent reaction with carbon dioxide, followed by an acidic workup.[3][6][7][8]

Formation of the Grignard Reagent

The process begins with the reaction of an aryl halide, in this case, a methoxy-substituted bromobenzene (e.g., 4-bromoanisole), with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[9][10] The mechanism of Grignard reagent formation is complex and thought to involve radical intermediates at the surface of the magnesium metal.[9][11] The ether solvent is crucial as it stabilizes the resulting organomagnesium species through coordination.[9]

The presence of the methoxy group on the aromatic ring can influence the reactivity. The electron-donating nature of the methoxy group can stabilize the Grignard reagent.[12]

Carboxylation of the Grignard Reagent

The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbon atom of carbon dioxide.[3][13][14] This nucleophilic addition results in the formation of a magnesium carboxylate salt.[3][4] Subsequent protonation of this salt with a dilute aqueous acid yields the final carboxylic acid product, this compound.[3][13]

It is imperative that the introduction of the acid occurs in a separate workup step, as Grignard reagents are strong bases and will be quenched by any protic source, including water.[14][15][16]

Experimental Protocol

This protocol details the synthesis of 4-methoxyphenylacetic acid from 4-bromoanisole. Similar procedures can be adapted for the synthesis of other isomers (e.g., 2-methoxyphenylacetic acid or 3-methoxyphenylacetic acid) starting from the corresponding bromoanisole isomer.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
4-BromoanisoleC₇H₇BrO187.042.40 g≥98%
Magnesium TurningsMg24.31778 mg99.8%
IodineI₂253.811 crystalReagent Grade
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~10 mL≥99.9%, inhibitor-free
Carbon Dioxide (Dry Ice)CO₂44.01~20 g
Diethyl Ether(C₂H₅)₂O74.12~50 mLAnhydrous
1 M Hydrochloric AcidHCl36.46~10 mL
Saturated Sodium Chloride Solution (Brine)NaCl58.44~20 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Equipment
  • Two-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Workflow Diagram

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Flame-dry glassware under inert atmosphere prep_mg Add Mg turnings and Iodine to flask prep_glass->prep_mg add_thf Add anhydrous THF prep_mg->add_thf add_bromo Slowly add 4-bromoanisole in THF add_thf->add_bromo reflux Stir at room temperature or gentle reflux add_bromo->reflux cool_reaction Cool Grignard solution to 0°C reflux->cool_reaction add_co2 Pour Grignard solution over crushed dry ice cool_reaction->add_co2 quench Quench with 1M HCl add_co2->quench extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry organic layer with Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize crude product evaporate->recrystallize analyze Characterize product (NMR, IR, MP) recrystallize->analyze

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent ((4-methoxyphenyl)magnesium bromide)

  • Glassware Preparation: All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.[2][16] Flame-dry the two-necked flask, reflux condenser, and dropping funnel under a stream of inert gas (nitrogen or argon) and allow to cool to room temperature.

  • Initiation Setup: Place the magnesium turnings (778 mg) and a small crystal of iodine in the reaction flask.[17] The iodine helps to activate the magnesium surface.[18] Assemble the glassware, ensuring all joints are well-sealed. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Add 6.0 mL of anhydrous THF to the reaction flask.[17] In the dropping funnel, prepare a solution of 4-bromoanisole (2.40 g) in 2.0 mL of anhydrous THF.[17]

  • Initiation and Reaction: Add a small portion of the 4-bromoanisole solution from the dropping funnel to the magnesium suspension. The disappearance of the iodine color and the gentle bubbling of the solvent indicate the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.[17]

Part B: Carboxylation and Workup

  • Carboxylation: In a separate beaker, crush approximately 20 g of dry ice. Cool the prepared Grignard solution in an ice bath. Once cooled, pour the Grignard solution slowly over the crushed dry ice with gentle stirring. The reaction is exothermic.

  • Quenching: Allow the excess dry ice to sublime. Slowly and carefully add 1 M HCl (~10 mL) to the reaction mixture to quench any unreacted Grignard reagent and to protonate the magnesium carboxylate salt.[17]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with saturated sodium chloride solution (brine) (20 mL).[2] Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of hexane and ethyl acetate).

Safety Precautions

The Grignard reaction presents several hazards that must be carefully managed.

  • Flammability: Diethyl ether and THF are highly flammable.[15][19] Ensure the reaction is performed in a well-ventilated fume hood, away from any sources of ignition.[19][20]

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid.[19][20][21] Maintain controlled addition and have an ice bath readily available.[15]

  • Water Reactivity: Grignard reagents react violently with water, releasing flammable hydrogen gas.[21] It is critical to use anhydrous solvents and dried glassware.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves (e.g., nitrile gloves for dexterity, but be aware of their flammability).[19][20]

Characterization of 4-Methoxyphenylacetic Acid

The identity and purity of the synthesized 4-methoxyphenylacetic acid should be confirmed using standard analytical techniques.

Expected Analytical Data
PropertyExpected Value
Appearance Pale yellow or off-white solid[22]
Melting Point 83-88.5 °C[23]
¹H NMR (CDCl₃) δ (ppm): 11.54 (s, 1H, COOH), 7.24 (d, 2H), 6.89 (d, 2H), 3.79 (s, 3H, OCH₃), 3.59 (s, 2H, CH₂)[23]
¹³C NMR (CDCl₃) δ (ppm): 178.57, 159.03, 130.60, 125.54, 114.26, 55.44, 40.3[23]
IR (KBr, cm⁻¹) ~3400-2400 (broad, O-H stretch), ~1700 (C=O stretch), ~1250 (C-O stretch)

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Mechanistic Representation

Caption: Simplified mechanism of this compound synthesis via Grignard reaction.

Conclusion

The Grignard reaction provides an effective and versatile route for the synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis.[24] By understanding the underlying reaction mechanism, adhering to a detailed and carefully executed protocol, and prioritizing safety, researchers can successfully employ this powerful carbon-carbon bond-forming reaction. The analytical data provided serves as a benchmark for the successful characterization of the final product.

References

Application Notes & Protocols: Methoxyphenylacetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methoxyphenylacetic acid (MPAA), existing as ortho-(2-), meta-(3-), and para-(4-) isomers, represents a class of highly valuable and versatile building blocks in modern organic synthesis. The interplay between the carboxylic acid moiety and the electron-donating methoxy group on the phenyl ring imparts unique reactivity, making these compounds crucial starting materials and intermediates for a diverse array of molecular targets. This guide provides an in-depth exploration of the applications of MPAA isomers, focusing on their role in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules. We will delve into the causality behind experimental choices for key transformations such as amidation and heterocycle formation, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound Isomers

Phenylacetic acids are a cornerstone of organic synthesis, and the introduction of a methoxy substituent significantly influences the electronic properties and steric environment of the molecule. The methoxy group, being an activating, ortho-, para-directing group, enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic substitution. Concurrently, the carboxylic acid handle provides a reactive site for a multitude of transformations.

The choice of isomer (2-MPAA, 3-MPAA, or 4-MPAA) is a critical strategic decision in synthetic design, as the position of the methoxy group dictates the regiochemical outcome of subsequent reactions and ultimately defines the architecture of the final product. These isomers are widely employed as intermediates in the production of non-steroidal anti-inflammatory drugs (NSAIDs), cardiovascular agents, and isoflavones.[1][2]

Physicochemical Properties & Safe Handling

A foundational understanding of the physical properties and safety requirements of each isomer is paramount for successful and safe experimentation.

Table 1: Physicochemical Data of this compound Isomers

Property2-Methoxyphenylacetic Acid3-Methoxyphenylacetic Acid4-Methoxyphenylacetic Acid
CAS Number 93-25-4[3]1798-09-0[4]104-01-8[5]
Molecular Formula C₉H₁₀O₃[3]C₉H₁₀O₃[4]C₉H₁₀O₃[5]
Molecular Weight 166.17 g/mol [3]166.17 g/mol [4]166.17 g/mol [5]
Appearance White to off-white solidOff-white solid[6]Pale yellow or off-white flakes[5]
Melting Point 120-123 °C[3]65-69 °C[6]84-86 °C
Solubility 9.2 g/L in water[7]Soluble in Chloroform[6]6 g/L in water[1]
Purity (Typical) ≥98.0%[3]≥95%[8]99%
Safety & Handling Precautions

This compound and its isomers are classified as irritants and should be handled with appropriate personal protective equipment (PPE).

  • General Handling : Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[4][9] Avoid contact with skin, eyes, and clothing.[10]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][10] For operations that may generate significant dust, a NIOSH/MSHA-approved respirator is recommended.[10]

  • First Aid :

    • Skin Contact : Immediately wash off with soap and plenty of water.[4]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11]

    • Inhalation : Move the person into fresh air.[4]

    • Ingestion : Rinse mouth with water and seek medical advice.[4]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[1][10]

Core Synthetic Transformations & Applications

The utility of MPAA is best demonstrated through its application in fundamental bond-forming reactions.

Amide Bond Formation: Direct Catalytic Amidation

The formation of an amide bond is one of the most important reactions in organic and medicinal chemistry. Traditional methods often require the pre-activation of the carboxylic acid (e.g., to an acid chloride or using coupling reagents), which can add steps and generate stoichiometric waste. Direct amidation, where a carboxylic acid and an amine react in the presence of a catalyst, represents a more atom-economical and "green" approach.

Causality of Experimental Choice : The direct reaction between a carboxylic acid and an amine is thermally disfavored due to the formation of a stable ammonium carboxylate salt. A catalyst is required to facilitate the dehydration of this intermediate. Lewis acidic metal catalysts, such as those based on Zirconium (IV) or Nickel (II), are effective.[12][13] They are thought to activate the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[13] The reaction is typically performed in a non-polar solvent like toluene at elevated temperatures to drive the removal of water, shifting the equilibrium towards the amide product.[13]

Amidation_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification MPAA This compound Solvent Toluene (Solvent) MPAA->Solvent Amine Amine (e.g., Benzylamine) Amine->Solvent Catalyst NiCl₂ (10 mol%) Catalyst->Solvent Heat Heat to 110°C (20 hours) Solvent->Heat Filter Cool & Filter (Recycle Catalyst) Heat->Filter Wash Wash with HCl (aq) & NaHCO₃ (aq) Filter->Wash Dry Dry (Na₂SO₄) & Evaporate Solvent Wash->Dry Purify Column Chromatography Dry->Purify Product N-substituted Methoxyphenylacetamide Purify->Product

Protocol 3.1: Nickel-Catalyzed Direct Amidation of 4-Methoxyphenylacetic Acid [13]

This protocol describes the synthesis of N-benzyl-2-(4-methoxyphenyl)acetamide as a representative example.

  • Reagents & Equipment :

    • 4-Methoxyphenylacetic acid (2.0 mmol)

    • Benzylamine (2.4 mmol)

    • Nickel(II) chloride (NiCl₂, 10 mol%)

    • Toluene (20 mL)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard workup and purification glassware

  • Procedure :

    • To a round-bottom flask, add 4-methoxyphenylacetic acid (2.0 mmol) and toluene (20 mL).

    • Add NiCl₂ (10 mol%) to the solution.

    • Stir the mixture at 80°C for 10 minutes to ensure good dispersion of the catalyst.

    • Add benzylamine (2.4 mmol) to the reaction mixture.

    • Seal the vessel (if using a pressure-rated tube) or fit with a reflux condenser and heat the mixture to 110°C.

    • Maintain stirring at 110°C for 20 hours. Monitor reaction progress by TLC if desired.

    • After 20 hours, cool the reaction mixture to room temperature.

    • Filter the mixture to recover the catalyst. The catalyst can often be washed with ethyl acetate and recycled.

    • Transfer the combined filtrate to a separatory funnel. Wash sequentially with 1 M HCl and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

    • Purify the crude product by flash column chromatography to yield the pure amide.

Synthesis of Isoflavones: The Deoxybenzoin Intermediate

4-Methoxyphenylacetic acid is a pivotal precursor for the synthesis of isoflavones, a class of compounds with significant biological activity. A key step is the Friedel-Crafts-type acylation of a phenol (like resorcinol) to form a deoxybenzoin intermediate. This reaction forms the core C₆-C₂-C₆ skeleton of the isoflavone.

Causality of Experimental Choice : The reaction between 4-MPAA and resorcinol requires a condensing agent to facilitate the acylation. While various Lewis acids can be used, a combination of phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are particularly effective.[14] These reagents activate the carboxylic acid, likely forming a highly reactive mixed anhydride or acyl phosphate intermediate, which is then readily attacked by the electron-rich resorcinol ring at the most nucleophilic position (C4). Heating is required to overcome the activation energy of the reaction. The subsequent workup in a basic or buffer solution (like sodium acetate) neutralizes the acidic reagents and precipitates the deoxybenzoin product.[14]

Isoflavone_Synthesis cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification pMPAA p-Methoxyphenylacetic Acid (0.3 mol) CondensingAgent Add POCl₃ (1.5 mol) pMPAA->CondensingAgent Resorcinol Resorcinol (0.3 mol) Resorcinol->CondensingAgent Heating Stir & Heat (70°C, 1 hour) CondensingAgent->Heating Quench Pour into NaOAc solution (12%) Heating->Quench Isolation Filter precipitate, wash with water, air dry Quench->Isolation Recrystallize Recrystallize from aqueous methanol Isolation->Recrystallize Product 2,4-dihydroxy-4'- methoxydeoxybenzoin Recrystallize->Product

Protocol 3.2: Synthesis of 2,4-dihydroxy-4'-methoxydeoxybenzoin [14]

  • Reagents & Equipment :

    • 4-Methoxyphenylacetic acid (50.0 g, 0.3 mol)

    • Resorcinol (33.2 g, 0.3 mol)

    • Phosphorus oxychloride (POCl₃, 139.7 mL, 1.5 mol)

    • 500 mL round-bottom flask with reflux condenser and drying tube

    • Heating mantle with stirrer

    • Sodium acetate (NaOAc) solution (12% aqueous)

    • Buchner funnel and filter paper

  • Procedure :

    • Set up a 500 mL round-bottom flask fitted with a reflux condenser and a drying tube.

    • Charge the flask with 4-methoxyphenylacetic acid (50.0 g), resorcinol (33.2 g), and phosphorus oxychloride (139.7 mL).

    • Stir the mixture and heat to 70°C using an oil bath for 1 hour. The mixture will become a thick slurry.

    • Caution : The next step should be performed carefully in a large beaker within a fume hood, as it is an exothermic quenching process.

    • Slowly and carefully pour the warm reaction mixture into a 12% sodium acetate solution with vigorous stirring.

    • A precipitate will form. Continue stirring until the mixture has cooled to room temperature.

    • Collect the precipitated product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with water to remove any inorganic salts.

    • Allow the product to air dry.

    • For further purification, recrystallize the crude product from aqueous methanol to yield the pure deoxybenzoin (Typical Yield: 95%, M.P. 147-149°C).[14]

Further Applications in Pharmaceutical & Materials Synthesis

Beyond these core examples, MPAA isomers are instrumental in numerous other synthetic endeavors:

  • Esterification : They can be readily converted to their corresponding esters, such as methyl 4-methoxyphenylacetate, using green methods like reaction with dimethyl carbonate over a solid acid catalyst.[15] These esters are also valuable intermediates.

  • Perkin Reaction : 4-Methoxyphenylacetic acid can react with substituted benzaldehydes via the Perkin reaction to synthesize hydroxylated (E)-stilbenes, which are of interest for their potential biological activities.[15]

  • Pharmaceutical Intermediates : The MPAA scaffold is found in numerous drugs. For example, 4-MPAA is an intermediate in the synthesis of Puerarin and Dextromethorphan.[15][16] Chiral versions, such as (S)-(+)-Methoxyphenylacetic acid, are crucial for producing enantiomerically pure pharmaceuticals.[2]

  • Ligand Synthesis : The carboxylate group can act as a ligand to form metal complexes with interesting pharmacological properties, such as dinuclear gallium(III) and phenyltin(IV) complexes.[15]

Conclusion

This compound, in its isomeric forms, is a powerful and versatile building block for organic synthesis. Its dual reactivity, stemming from the carboxylic acid and the activated phenyl ring, provides chemists with a reliable platform for constructing complex molecular architectures. The protocols and applications detailed in this guide underscore the strategic importance of MPAA in both academic research and industrial drug development. By understanding the principles behind the reaction conditions, researchers can effectively leverage this reagent to achieve their synthetic goals efficiently and safely.

References

The Versatility of Methoxyphenylacetic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Methoxyphenylacetic Acid Scaffold

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery.[1][2][3] These are molecular frameworks that demonstrate the ability to bind to multiple, distinct biological targets, thereby serving as a fertile starting point for the development of novel therapeutics across a range of disease areas. The this compound (MPAA) moiety is a prime example of such a scaffold, offering a unique combination of structural simplicity, synthetic tractability, and profound biological relevance.[4][5] Its presence in a variety of approved drugs and clinical candidates attests to its value in generating compounds with favorable pharmacokinetic and pharmacodynamic profiles.

This comprehensive guide provides an in-depth exploration of the applications of MPAA in medicinal chemistry. We will delve into its role as a key building block in the synthesis of diverse pharmacologically active agents, from central nervous system modulators to anti-inflammatory and anti-cancer compounds. Beyond a theoretical overview, this document provides detailed, field-proven protocols for the synthesis and biological evaluation of MPAA derivatives, designed to empower researchers in their quest for the next generation of therapeutics.

The MPAA Scaffold: A Gateway to Diverse Pharmacological Activity

The this compound structure, characterized by a phenylacetic acid core with a methoxy substituent, offers several key features that contribute to its privileged status. The position of the methoxy group (ortho, meta, or para) significantly influences the molecule's electronic properties and spatial arrangement, allowing for fine-tuning of its interactions with biological targets. The carboxylic acid group provides a versatile handle for synthetic modification, readily forming esters, amides, and other derivatives, while also serving as a potential key interaction point with target proteins.

Key Therapeutic Areas and Mechanisms of Action:

The MPAA scaffold is a component of a diverse array of therapeutic agents, each with a distinct mechanism of action. Below is a summary of some prominent examples:

Drug/Compound ClassTherapeutic AreaMechanism of ActionMPAA Isomer
Venlafaxine AntidepressantSerotonin-Norepinephrine Reuptake Inhibitor (SNRI)[6][7][8][9][10]4-Methoxy
Dextromethorphan AntitussiveNMDA receptor antagonist, sigma-1 receptor agonist[11][12]4-Methoxy
Puerarin (in Gegenin) CardiovascularMultiple pathways including ion channel modulation, anti-inflammatory, and antioxidant effects[13][14][15][16]4-Methoxy
NSAID Analogues Anti-inflammatoryCyclooxygenase (COX) Inhibition[17]2-, 3-, or 4-Methoxy
15-Lipoxygenase Inhibitors Anti-inflammatoryInhibition of 15-Lipoxygenase (15-LOX)[18][19]4-Methoxy
Gallium(III) Complexes AnticancerCytotoxicity, potential DNA interaction and enzyme inhibition[20][21]3- and 4-Methoxy

Application Protocol I: Synthesis and Evaluation of an MPAA-Derived Potential Anti-Inflammatory Agent

This section provides a comprehensive workflow for the synthesis of a novel amide of 4-methoxyphenylacetic acid and its subsequent evaluation as a cyclooxygenase (COX) inhibitor, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).

Part A: Synthesis of N-benzyl-2-(4-methoxyphenyl)acetamide

This protocol details the synthesis of a model amide from 4-methoxyphenylacetic acid. The conversion to the acyl chloride followed by reaction with an amine is a robust and widely applicable method for generating amide libraries.

Workflow for Amide Synthesis:

MPAA 4-Methoxyphenylacetic Acid SOCl2 Thionyl Chloride (SOCl2) DMF (cat.), Toluene MPAA->SOCl2 AcylChloride 4-Methoxyphenylacetyl Chloride (Intermediate) SOCl2->AcylChloride Amine Benzylamine, Et3N DCM AcylChloride->Amine Amide N-benzyl-2-(4-methoxyphenyl)acetamide (Final Product) Amine->Amide

Figure 1: Synthesis of an MPAA-derived amide.

Materials and Reagents:

  • 4-Methoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous toluene

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of 4-Methoxyphenylacetyl Chloride[6][8][13]

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylacetic acid (1.0 eq).

  • Under a fume hood, add anhydrous toluene to dissolve the acid.

  • Cautiously add thionyl chloride (2.0 eq) to the solution.

  • Add a catalytic amount (1-2 drops) of DMF.

  • Heat the reaction mixture to reflux (approximately 65°C) and stir for 4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting 4-methoxyphenylacetyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Amide Formation[20][22]

  • In a separate round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Dissolve the 4-methoxyphenylacetyl chloride (1.0 eq) from Step 1 in a minimal amount of anhydrous DCM and place it in a dropping funnel.

  • Add the 4-methoxyphenylacetyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-benzyl-2-(4-methoxyphenyl)acetamide.

Part B: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This fluorometric assay is designed to screen for potential COX-2 inhibitors.

Principle of the Assay:

The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. A fluorescent probe is oxidized during this process, and the resulting increase in fluorescence is proportional to the COX-2 activity. Inhibitors will reduce the rate of fluorescence increase.

Workflow for COX-2 Inhibition Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-2 Enzyme - Assay Buffer - Test Compound (Amide) - Arachidonic Acid (Substrate) Incubation Incubate Enzyme with Test Compound Reagents->Incubation Initiation Initiate Reaction with Arachidonic Acid Incubation->Initiation Measurement Measure Fluorescence (Ex/Em = 535/587 nm) Initiation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Figure 2: Workflow for COX-2 inhibitor screening.

Materials and Reagents:

  • COX-2 Inhibitor Screening Kit (e.g., from Assay Genie, BPS Bioscience, Cayman Chemical)[7][15][18]

  • Purified N-benzyl-2-(4-methoxyphenyl)acetamide (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement

Step-by-Step Assay Protocol (based on a generic kit):[7][15][18]

  • Reagent Preparation: Prepare all reagents as per the kit's instructions. This typically involves diluting the enzyme, assay buffer, and preparing a stock solution of the substrate, arachidonic acid.

  • Compound Dilution: Prepare a series of dilutions of the synthesized amide in the assay buffer. Also, prepare a positive control inhibitor (e.g., celecoxib) and a vehicle control (DMSO).

  • Assay Plate Setup:

    • Enzyme Control wells: Add assay buffer and COX-2 enzyme.

    • Inhibitor Control wells: Add assay buffer, COX-2 enzyme, and the positive control inhibitor.

    • Test Compound wells: Add assay buffer, COX-2 enzyme, and the various dilutions of the synthesized amide.

    • Blank wells: Add assay buffer only.

  • Pre-incubation: Incubate the plate at the recommended temperature (e.g., 25°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the arachidonic acid solution to all wells simultaneously to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Application Protocol II: Synthesis and Evaluation of an MPAA-Derived Potential Anti-Cancer Agent

This section outlines the synthesis of a dinuclear gallium(III) complex with 4-methoxyphenylacetic acid and its evaluation for cytotoxic activity against a cancer cell line using the MTT assay.

Part A: Synthesis of a Dinuclear Gallium(III) Carboxylate Complex

Step-by-Step Synthesis Protocol (adapted from related literature):[20]

  • In a reaction vessel, dissolve 4-methoxyphenylacetic acid (2.0 eq) in a suitable solvent such as methanol.

  • In a separate vessel, dissolve a gallium(III) salt (e.g., gallium(III) nitrate or chloride, 1.0 eq) in the same solvent.

  • Slowly add the gallium(III) solution to the 4-methoxyphenylacetic acid solution with constant stirring.

  • Adjust the pH of the mixture to promote complex formation (typically slightly basic, using a base like sodium hydroxide or triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

  • Monitor the formation of a precipitate.

  • Collect the solid product by filtration, wash with the solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Dry the complex under vacuum.

  • Characterize the synthesized complex using techniques such as FT-IR, NMR, and elemental analysis to confirm its structure.

Part B: MTT Cytotoxicity Assay

Principle of the Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11][14][16]

Workflow for MTT Cytotoxicity Assay:

cluster_prep Cell Culture & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis CellSeeding Seed Cancer Cells in 96-well Plate CompoundTreatment Treat Cells with Serial Dilutions of Ga(III) Complex CellSeeding->CompoundTreatment Incubation Incubate for 24-72 hours CompoundTreatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate to Allow Formazan Formation MTT_Addition->Formazan_Incubation Solubilization Solubilize Formazan Crystals Formazan_Incubation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Viability_Calc Calculate % Cell Viability Absorbance->Viability_Calc IC50_Calc Determine IC50 Value Viability_Calc->IC50_Calc

Figure 3: Workflow for MTT cytotoxicity assay.

Materials and Reagents:

  • Cancer cell line (e.g., A549 - lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized Gallium(III)-MPAA complex (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well sterile microplates

  • Microplate reader

Step-by-Step Assay Protocol:[11][16]

  • Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Gallium(III)-MPAA complex in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the complex. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the complex compared to the vehicle control.

    • Plot the percentage of cell viability against the complex concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its proven track record in successful drugs and its synthetic accessibility make it an attractive starting point for the design and synthesis of new chemical entities. The protocols detailed in this guide provide a practical framework for researchers to explore the potential of MPAA derivatives in the areas of anti-inflammatory and anti-cancer drug discovery. Future exploration of this privileged scaffold, including the synthesis of novel derivatives and their evaluation against a broader range of biological targets, will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

A Robust, Stability-Indicating HPLC Method for the Quantification of Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of Methoxyphenylacetic Acid by High-Performance Liquid Chromatography

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. As a key intermediate and analyte in pharmaceutical and metabolic research, its accurate quantification is critical. This guide provides a comprehensive protocol employing a reversed-phase C18 column with UV detection. We delve into the scientific rationale behind the selection of chromatographic parameters, offering a self-validating system through rigorous method validation protocols and system suitability criteria aligned with international guidelines. This document is intended for researchers, analytical scientists, and quality control professionals requiring a reliable and robust method for the determination of this compound in various sample matrices.

Introduction and Scientific Rationale

This compound (MPAA) encompasses several isomers (e.g., 2-MPAA, 3-MPAA, 4-MPAA) that are significant in various fields, including the synthesis of pharmaceuticals and as metabolites in biological systems. The accurate and precise measurement of MPAA is essential for process monitoring, quality assurance of drug substances, and pharmacokinetic studies.[1][2]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[3] This application note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for moderately polar analytes like MPAA.

Principle of the Method: The separation is based on the partitioning of the analyte between a non-polar stationary phase (a C18 column) and a polar mobile phase.[4] this compound, being an acidic compound, requires careful control of the mobile phase pH. By acidifying the mobile phase, the ionization of the carboxylic acid functional group is suppressed. This renders the molecule less polar, increasing its retention on the C18 column and resulting in a sharp, symmetrical peak shape.[5] UV detection is employed for quantification, leveraging the chromophoric nature of the phenyl ring in the MPAA molecule.

Experimental Workflow

The overall process, from initial preparation to final data analysis, is outlined below. This workflow is designed to ensure efficiency and reproducibility.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E System Suitability Test (SST) B->E C Sample Preparation (Weighing, Dissolution, Filtration) F Sample Injection & Chromatographic Run C->F D->E Equilibrate Column E->F If SST Passes G Peak Integration & Identification F->G H Quantification (Calibration Curve) G->H I Report Generation H->I

Caption: Workflow for the HPLC Analysis of this compound.

Materials and Methodology

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (4-5 decimal places).

  • pH meter.

  • Ultrasonic bath.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Volumetric flasks and pipettes (Class A).

  • HPLC vials.

Chemicals and Reagents
  • This compound reference standard (≥99% purity).

  • Acetonitrile (HPLC grade).

  • Potassium Dihydrogen Orthophosphate (KH₂PO₄) (Analytical grade).

  • Orthophosphoric Acid (85%) (Analytical grade).

  • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

The selection of an isocratic method is based on its simplicity and robustness, making it ideal for routine quality control applications where the sample matrix is not overly complex.[6][7] A C18 column provides excellent retention for the target analyte, while the buffered and acidified mobile phase ensures reproducible retention times and optimal peak symmetry.[1] The detection wavelength of 280 nm is chosen based on the UV absorbance maximum for 4-methoxyphenylacetic acid, providing good sensitivity.[1]

ParameterCondition
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size (e.g., Hypersil C18)[1]
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 280 nm[1]
Injection Volume 10 µL
Run Time Approximately 10 minutes

Detailed Experimental Protocols

Protocol 1: Reagent and Mobile Phase Preparation
  • 25 mM KH₂PO₄ Buffer Preparation:

    • Accurately weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

    • Adjust the pH of the solution to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Mobile Phase Preparation:

    • Carefully mix 400 mL of acetonitrile with 600 mL of the prepared 25 mM KH₂PO₄ buffer (pH 3.0).

    • Degas the mobile phase for 15-20 minutes in an ultrasonic bath or using an online degasser to prevent air bubbles in the pump system.

Protocol 2: Standard and Sample Solution Preparation
  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.[8]

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase. These solutions are used to establish linearity.

  • Sample Preparation (Assay):

    • Accurately weigh a quantity of the test sample powder equivalent to about 25 mg of this compound and transfer it to a 50 mL volumetric flask.

    • Add approximately 30 mL of mobile phase and sonicate for 10 minutes to ensure complete extraction and dissolution.

    • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase and mix thoroughly.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[8] This step is critical to remove particulates that could clog the HPLC column.

Protocol 3: HPLC Analysis Procedure
  • System Startup: Purge the HPLC system with the mobile phase to remove any residual solvents.

  • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject a working standard solution (e.g., 25 µg/mL) five or six consecutive times.

    • Verify that the system suitability parameters meet the acceptance criteria outlined in Table 2.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure no carryover or system contamination.

    • Inject the prepared working standard solutions to generate the calibration curve.

    • Inject the prepared sample solutions. It is good practice to bracket sample injections with standard injections to monitor for any drift in instrument response.

Method Validation and System Suitability

Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The parameters below are based on the International Council for Harmonisation (ICH) guidelines.[3][9]

System Suitability Testing (SST)

SST is an integral part of any analytical method and demonstrates that the chromatographic system is performing adequately for the analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Repeatability (%RSD) %RSD for peak area of replicate injections ≤ 2.0%
Method Validation Parameters

The following table summarizes the key validation characteristics and typical acceptance criteria for a quantitative HPLC assay.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[10]Peak purity analysis (using PDA detector) should pass. No interference from blank or placebo at the analyte's retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80-120% of the test concentration.[10]
Accuracy (% Recovery) The closeness of the test results obtained by the method to the true value. Assessed by spike recovery studies.Mean recovery between 98.0% and 102.0%.[3]
Precision (%RSD) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes repeatability and intermediate precision.Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day): RSD ≤ 2.0%.
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantification (LOQ): The lowest amount that can be quantitatively determined with suitable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Establishing Stability-Indicating Properties

To confirm the method is stability-indicating, forced degradation studies should be performed on the drug substance.[11] This involves subjecting the analyte to stress conditions to produce degradation products and demonstrating that these degradants are well-resolved from the main analyte peak.

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A Acid Hydrolysis (e.g., 0.1M HCl) F Analyze Stressed Samples by HPLC A->F B Base Hydrolysis (e.g., 0.1M NaOH) B->F C Oxidative (e.g., 3% H₂O₂) C->F D Thermal (e.g., 60°C) D->F E Photolytic (ICH Q1B light exposure) E->F G Check for Peak Purity of Analyte F->G H Assess Mass Balance F->H I Confirm Resolution (Rs > 2) between analyte and degradants F->I

Caption: Forced Degradation Study Workflow.

This process ensures the method can accurately measure the analyte without interference from any potential degradation products that may form during the product's shelf-life.[12]

Data Analysis and Calculations

The concentration of this compound in the sample is determined using an external standard calibration curve.

  • Calibration Curve: Plot the peak area of the this compound standards against their corresponding concentrations (µg/mL).

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Concentration Calculation: Determine the concentration of this compound in the sample solution by interpolating its peak area into the calibration curve equation.

  • Assay Calculation: Calculate the percentage content of this compound in the original sample powder using the following formula:

    *% Assay = (C × V × D) / (W × 10) *

    Where:

    • C = Concentration of MPAA from the calibration curve (µg/mL)

    • V = Final volume of the sample preparation (mL)

    • D = Dilution factor (if any)

    • W = Weight of the sample taken (mg)

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, rapid, and robust for the quantitative determination of this compound. The use of a standard C18 column with an isocratic mobile phase makes the method accessible and easily transferable between laboratories. The outlined validation and system suitability criteria provide the framework for ensuring the generation of accurate and reliable data, making this method highly suitable for quality control and research applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis of methoxyphenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, categorized by the synthetic route.

Route 1: Willgerodt-Kindler Reaction

This classic reaction transforms methoxyacetophenone into this compound via a thioamide intermediate. While robust, it can present challenges related to yield and purity.[1][2]

Possible Causes:

  • Incomplete Reaction: The initial reaction to form the thioamide or the subsequent hydrolysis may not have gone to completion.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent ratios are critical and can significantly impact yield.[3]

  • Side Reactions: Polymerization or degradation of starting materials and intermediates can occur under the harsh reaction conditions.

  • Product Loss During Workup: The extraction and purification steps may not be optimized, leading to loss of the desired product.

Solutions & Protocols:

Solution Detailed Protocol
Ensure Complete Thioamide Formation Monitor the reaction progress by Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting methoxyacetophenone spot indicates completion.
Optimize Hydrolysis The hydrolysis of the thioamide is often the rate-limiting step. Ensure sufficient heating time (can be up to 10 hours or more) and use an appropriate concentration of acid or base.[1] For basic hydrolysis, a 10% alcoholic sodium hydroxide solution is effective. For acidic hydrolysis, 50% sulfuric acid can be used.[1]
Refine Reaction Conditions A typical procedure involves refluxing a mixture of p-methoxyacetophenone, sulfur, and morpholine for several hours.[1] Multivariate optimization of variables such as the amount of sulfur and morpholine, and the reaction temperature can significantly improve yields.[3]
Improve Workup Procedure After hydrolysis, ensure complete acidification to a pH of 1-2 to precipitate the carboxylic acid.[4] Thoroughly extract the acidified aqueous layer with a suitable organic solvent like ether. Back-extraction of the organic layer with a basic solution (e.g., 10% sodium bicarbonate), followed by re-acidification of the aqueous layer, can help to isolate the acidic product from neutral impurities.[1]

Possible Causes:

  • Incomplete Reaction: As mentioned above, either the initial reaction or the hydrolysis step may be incomplete.

  • Inefficient Purification: The purification method may not be adequate to remove all impurities.

Solutions & Protocols:

Solution Detailed Protocol
Reaction Monitoring Use TLC or High-Performance Liquid Chromatography (HPLC) to monitor the reaction at regular intervals.[5] This will help determine the optimal reaction time and ensure the complete conversion of starting materials and intermediates.
Purification by Recrystallization Recrystallization is an effective method for purifying solid this compound.[6][7] A good solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Water or a mixture of alcohol and water can be effective.[1][8]
Column Chromatography If recrystallization is insufficient, column chromatography on silica gel can be employed. A mobile phase gradient of ethyl acetate in hexane is typically used.
Route 2: Hydrolysis of Methoxybenzyl Cyanide

This two-step process involves the conversion of a methoxybenzyl halide to the corresponding nitrile, followed by hydrolysis to the carboxylic acid.

Possible Causes:

  • Hydrolysis of the Benzyl Halide: Methoxybenzyl halides are reactive and can be prone to hydrolysis, especially in the presence of water, forming the corresponding alcohol as a byproduct.[9]

  • Formation of Isonitrile: The use of certain cyanide salts or reaction conditions can favor the formation of the isonitrile byproduct.[9]

Solutions & Protocols:

Solution Detailed Protocol
Anhydrous Conditions Ensure all glassware is thoroughly dried and use an anhydrous solvent like acetone to minimize hydrolysis of the starting halide.[9]
Choice of Cyanide Salt Sodium cyanide is commonly used. The reaction is typically carried out in a suitable solvent like aqueous dioxane or anhydrous acetone.[9]

Possible Causes:

  • Insufficiently Harsh Conditions: Nitrile hydrolysis requires strong acidic or basic conditions and often elevated temperatures.

  • Precipitation of Reactant: The nitrile may not be fully soluble in the reaction mixture, leading to incomplete conversion.

Solutions & Protocols:

Solution Detailed Protocol
Acid Hydrolysis A common method involves refluxing the nitrile with dilute sulfuric acid.[10] The reaction can be vigorous, so careful addition of reagents is necessary.[10] Using a mixture of hydrochloric acid can also be effective and may reduce charring.[11]
Base Hydrolysis Refluxing the nitrile with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide is a standard procedure.[12][13] The use of a co-solvent like ethanol can improve the solubility of the nitrile.[12]
Monitoring the Reaction The reaction can be monitored by TLC or by observing the cessation of ammonia evolution (in the case of base hydrolysis). The disappearance of the nitrile peak in the IR spectrum (around 2250 cm⁻¹) is also a good indicator of reaction completion.
Route 3: Oxidation of 4-Methoxyphenethyl Alcohol

This route involves the oxidation of a primary alcohol to a carboxylic acid.

Possible Causes:

  • Choice of Oxidizing Agent: Strong oxidizing agents can be difficult to control and may lead to side reactions. Milder reagents may not be strong enough to complete the oxidation to the carboxylic acid, resulting in the aldehyde as the main product.

  • Reaction Conditions: Temperature and reaction time can influence the extent of oxidation.

Solutions & Protocols:

Solution Detailed Protocol
TEMPO-Catalyzed Oxidation A highly selective method for oxidizing primary alcohols to carboxylic acids involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach) or bis(acetoxy)iodobenzene.[14][15] This method often proceeds under mild conditions and gives high yields.[15] A biphasic system with a phase-transfer catalyst can be used to facilitate the oxidation to the carboxylic acid.[14]
Monitoring the Reaction TLC is a convenient way to monitor the disappearance of the starting alcohol and the formation of the product. The aldehyde intermediate will have a different Rf value from both the starting material and the final acid.
Route 4: Grignard Reaction

This method involves the reaction of a methoxybenzylmagnesium halide with carbon dioxide.

Possible Causes:

  • Failure to Form the Grignard Reagent: This is a common issue and is often due to the presence of moisture or impurities on the magnesium surface.[16]

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted starting halide.[17]

  • Reaction with CO2: Inefficient trapping of the Grignard reagent with carbon dioxide can lead to low yields.

Solutions & Protocols:

Solution Detailed Protocol
Grignard Reagent Formation All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon).[16] Use anhydrous ether or THF as the solvent. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[17]
Minimizing Wurtz Coupling Add the solution of the methoxybenzyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[17]
Carbonation Bubble dry carbon dioxide gas through the Grignard solution or pour the Grignard solution onto an excess of crushed dry ice.[18][19] Vigorous stirring is essential to ensure efficient reaction.
Workup After the reaction with CO2, the mixture is hydrolyzed with a dilute acid (e.g., HCl or H2SO4) to protonate the carboxylate salt and yield the carboxylic acid.[18]

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound?

A: Pure this compound is a white to off-white or pale yellow crystalline solid or flakes.[16][20]

Q2: What are the key safety precautions to take when synthesizing this compound?

A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and vapors. This compound can cause skin and serious eye irritation.[20][21] Specific hazards are associated with the reagents used in each synthetic route (e.g., flammable solvents, corrosive acids and bases, toxic cyanide salts). Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: How can I monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring most organic reactions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point for HPLC analysis.[5]

Q4: My final product has a low melting point and a broad melting range. What does this indicate?

A: A low and broad melting point is a classic indication of an impure sample. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. Further purification, such as recrystallization, is necessary.[6]

Q5: What are the characteristic signals I should look for in the ¹H NMR spectrum of 4-methoxyphenylacetic acid?

A: The ¹H NMR spectrum of 4-methoxyphenylacetic acid in CDCl₃ typically shows the following signals: a singlet for the methoxy group (-OCH₃) protons around 3.8 ppm, a singlet for the methylene group (-CH₂-) protons around 3.6 ppm, and two doublets in the aromatic region (around 6.8-7.3 ppm) corresponding to the protons on the benzene ring. The carboxylic acid proton (-COOH) will appear as a broad singlet, often at a high chemical shift (e.g., >10 ppm), although its position can be variable and it may exchange with residual water in the solvent.

Visualizations

Workflow for Troubleshooting Low Yield in this compound Synthesis

Caption: A logical workflow for diagnosing and addressing low yields in this compound synthesis.

General Synthetic Pathways to this compound

SynthesisPathways cluster_0 Starting Materials cluster_1 Reaction Types cluster_2 Product SM1 Methoxyacetophenone R1 Willgerodt-Kindler SM1->R1 SM2 Methoxybenzyl Cyanide R2 Hydrolysis SM2->R2 SM3 4-Methoxyphenethyl Alcohol R3 Oxidation SM3->R3 SM4 Methoxybenzyl Halide R4 Grignard Reaction SM4->R4 Product This compound R1->Product R2->Product R3->Product R4->Product

Caption: Overview of common synthetic routes to this compound.

References

Technical Support Center: Navigating the Scale-Up of Methoxyphenylacetic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up this important synthesis. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the robustness and success of your process.

Introduction: The Scale-Up Challenge

The transition from a laboratory-scale synthesis of this compound to a pilot or commercial scale is not a linear process.[1][2] As reaction volumes increase, issues related to heat and mass transfer, mixing efficiency, and impurity profiles that were negligible at the bench become critical.[3][4] This guide will address common challenges encountered during the scale-up of this compound production, providing a structured approach to problem-solving.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the scale-up of this compound synthesis.

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

A1: Several viable synthetic routes can be considered for large-scale production, each with its own set of advantages and challenges:

  • Hydrolysis of Methoxybenzyl Cyanide: This is a widely used method involving the hydrolysis of the corresponding nitrile under acidic or basic conditions.[5][6] It is a relatively straightforward two-step process (cyanation followed by hydrolysis).

  • Willgerodt-Kindler Reaction: This method converts methoxyacetophenone to this compound via a thioamide intermediate.[7][8] It offers a convergent approach but can present challenges with odorous byproducts and reaction conditions.[9]

  • Oxidation of 4-Methoxyphenylacetaldehyde: This route involves the oxidation of the corresponding aldehyde.[10] The success of this method is highly dependent on the choice of a selective and cost-effective oxidizing agent.

  • One-Step Synthesis from Methyl Phenoxide: A patented method describes a one-step synthesis from methyl phenoxide, glyoxylic acid, and other reagents.[11] This route may offer advantages in terms of process simplification and cost.

Q2: What are the critical safety considerations when scaling up the production of this compound?

A2: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: The hydrolysis of methoxybenzyl cyanide is often exothermic.[12][13] Inadequate heat removal in a large reactor can lead to a thermal runaway. A thorough thermal hazard evaluation, including reaction calorimetry, is essential to design an adequate cooling system.

  • Reagent Handling: Many reagents used in the synthesis, such as strong acids, bases, and potentially toxic cyanides, require specialized handling procedures and personal protective equipment (PPE).[14]

  • Pressure Build-up: The hydrolysis of nitriles can generate ammonia or other gases, which can lead to a pressure build-up in a closed system.[5] Proper venting and pressure relief systems are crucial.

  • Material Compatibility: Ensure that the materials of construction for the reactor and ancillary equipment are compatible with all reagents and reaction intermediates to prevent corrosion and contamination.[15]

Q3: How do I monitor the progress of the reaction effectively at a larger scale?

A3: In-process controls (IPCs) are critical for monitoring reaction progress and ensuring consistency. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common and accurate method for monitoring the disappearance of starting materials and the formation of the product and any impurities.

  • Thin-Layer Chromatography (TLC): TLC can be a quick and effective tool for qualitative monitoring of the reaction progress, especially in the early stages of development.

  • Gas Chromatography (GC): GC can be used if the starting materials or products are sufficiently volatile.

  • Spectroscopic Methods (FT-IR, Raman): In some cases, in-situ spectroscopic probes can be used for real-time reaction monitoring.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues that may be encountered during the scale-up of this compound production, organized by process stage.

Stage 1: Reaction Execution

Issue 1: Incomplete or Slow Nitrile Hydrolysis

  • Question: My nitrile hydrolysis reaction is stalling, or the conversion is significantly lower than in the lab. What could be the cause?

  • Answer: Incomplete nitrile hydrolysis is a common issue during scale-up. The root cause often lies in deviations from the optimized lab-scale conditions due to the physical limitations of larger reactors.

    • Poor Mixing: Inadequate agitation can lead to poor mass transfer between the aqueous and organic phases (if applicable) and localized "hot spots" or "cold spots." This results in a non-uniform reaction rate throughout the vessel.

    • Insufficient Heat Transfer: If the reaction is endothermic, the larger volume may not be heated as efficiently, leading to a lower reaction temperature and a slower rate. For exothermic reactions, inefficient heat removal can lead to an increase in temperature, which might favor side reactions.[12]

    • Reagent Concentration: Ensure that the concentration of the acid or base catalyst is maintained at the optimal level. In a larger volume, localized dilution effects can occur if the addition is not controlled properly.

    • Water Content: The hydrolysis reaction requires water. Ensure that the correct stoichiometry of water is present and well-dispersated.

    Troubleshooting Workflow: Incomplete Nitrile Hydrolysis

    G start Incomplete Hydrolysis Observed check_mixing Verify Agitator Speed and Vortex Formation start->check_mixing check_temp Monitor Bulk and Jacket Temperatures check_mixing->check_temp Mixing Adequate check_reagents Sample and Analyze Reagent Concentrations check_temp->check_reagents Temperature Correct increase_time Increase Reaction Time check_reagents->increase_time Concentrations Correct increase_temp Gradually Increase Temperature increase_time->increase_temp No Improvement complete Reaction Complete increase_time->complete Conversion Improves increase_reagent Increase Catalyst Loading increase_temp->increase_reagent No Improvement increase_temp->complete Conversion Improves increase_reagent->complete

    Caption: Troubleshooting decision tree for incomplete nitrile hydrolysis.

Issue 2: Formation of Amide Impurity

  • Question: I am observing a significant amount of the intermediate methoxyphenylacetamide in my final product. How can I minimize this impurity?

  • Answer: The hydrolysis of a nitrile proceeds through an amide intermediate.[16] The presence of a significant amount of the amide in the final product indicates that the second step of the hydrolysis (amide to carboxylic acid) is incomplete.

    • Insufficient Reaction Time or Temperature: The hydrolysis of the amide is often slower than the hydrolysis of the nitrile. You may need to extend the reaction time or increase the temperature after the initial nitrile conversion is complete.

    • pH Control: The rate of amide hydrolysis is pH-dependent. Ensure that the pH of the reaction mixture is maintained in the optimal range for the hydrolysis of the amide.

    • Water Stoichiometry: An insufficient amount of water can lead to the accumulation of the amide intermediate.

    Recommended Action:

    • Reaction Monitoring: Use HPLC to monitor the disappearance of the amide intermediate, not just the nitrile starting material.

    • Two-Stage Temperature Profile: Consider a two-stage temperature profile: a lower temperature for the initial nitrile hydrolysis to control any exotherm, followed by a higher temperature to drive the amide hydrolysis to completion.

Stage 2: Work-up and Product Isolation

Issue 3: Difficulty in Product Crystallization

  • Question: I am having trouble inducing crystallization of the this compound, or the crystals are of poor quality (e.g., oily, fine needles).

  • Answer: Crystallization is a critical step for purification and isolation, and its success is highly dependent on controlling supersaturation.[17]

    • Supersaturation Control: On a large scale, it is more challenging to achieve uniform cooling and anti-solvent addition, which can lead to localized high supersaturation and the formation of oils or fine particles.

    • Impurity Effects: The presence of impurities can inhibit crystallization or affect the crystal habit. Even small amounts of unreacted starting materials or byproducts can act as crystal growth inhibitors.

    • Polymorphism: this compound may exist in different polymorphic forms, each with different solubility and stability.[18] An uncontrolled crystallization may lead to the formation of a metastable polymorph.

    Protocol: Controlled Crystallization of this compound

    • Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.

    • Seeding: Once the solution is saturated, add a small amount of pure this compound seed crystals to induce crystallization and control the crystal form.

    • Controlled Cooling: Implement a slow and controlled cooling profile to maintain a low level of supersaturation. A linear cooling rate is a good starting point.

    • Agitation: Maintain gentle agitation throughout the crystallization process to ensure good mixing and prevent the settling of crystals.

Issue 4: Slow Filtration and Inefficient Washing

  • Question: The filtration of my product is very slow, and I am concerned about the efficiency of impurity removal during the washing step.

  • Answer: Slow filtration is often a consequence of poor crystal morphology.[19]

    • Crystal Habit: Small, needle-like crystals can pack tightly on the filter, leading to a high-pressure drop and slow filtration. Aim for larger, more equant (uniform) crystals.

    • Filter Blinding: Fine particles can blind the filter medium, further impeding filtration.

    • Washing Efficiency: Inefficient washing can be due to channeling in the filter cake, where the wash solvent bypasses a significant portion of the solids.

    Troubleshooting Workflow: Filtration and Washing

    G start Slow Filtration or Inefficient Washing check_morphology Analyze Crystal Morphology (Microscopy) start->check_morphology optimize_cryst Optimize Crystallization for Larger Crystals check_morphology->optimize_cryst Small/Needle-like Crystals check_filter Inspect Filter for Blinding check_morphology->check_filter Good Morphology optimize_cryst->start change_filter Change Filter Medium/Porosity check_filter->change_filter Filter Blinded check_washing Evaluate Washing Technique check_filter->check_washing Filter OK change_filter->start reslurry_wash Implement Reslurry Washing check_washing->reslurry_wash Inefficient Washing complete Improved Filtration and Purity check_washing->complete Washing OK reslurry_wash->complete

    Caption: A workflow for troubleshooting filtration and washing issues.

Stage 3: Purification and Final Product Quality

Issue 5: Presence of Process-Related Impurities

  • Question: My final product contains unacceptable levels of impurities. What are the likely sources and how can I remove them?

  • Answer: The impurity profile is highly dependent on the synthetic route.

    Table 1: Common Impurities and Their Potential Sources

ImpurityPotential SourceRecommended Action
Methoxybenzyl Cyanide (Starting Material) Incomplete hydrolysis.Optimize hydrolysis conditions (time, temperature, catalyst).
Methoxyphenylacetamide (Intermediate) Incomplete amide hydrolysis.Extend reaction time or increase temperature at the end of the reaction.
Methoxybenzoic Acid Over-oxidation of the starting material or product.Control the stoichiometry of the oxidizing agent and the reaction temperature.
Unidentified Byproducts Side reactions due to localized overheating or incorrect stoichiometry.Improve mixing and heat transfer; ensure accurate reagent charging.

Conclusion

The successful scale-up of this compound production requires a systematic and proactive approach to identifying and mitigating potential challenges. By understanding the underlying chemical and physical principles that govern the process at a larger scale, researchers and production chemists can develop robust and reproducible manufacturing processes. This technical support guide provides a framework for troubleshooting common issues, but it is essential to remember that each process is unique and may require specific optimization.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of methoxyphenylacetic acid. Here, we move beyond simple checklists to provide in-depth, scientifically grounded solutions to help you diagnose and resolve these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common distortion where the latter half of the peak is broader than the front half, creating an asymmetrical "tail."[1] This is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and distinguish between different compounds in your sample.[2]

  • Inaccurate Quantification: The asymmetry makes it difficult for data systems to accurately integrate the peak area, leading to unreliable and imprecise quantitative results.[2]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact detection limits.

The symmetry of a peak is often quantified by the USP Tailing Factor (Tf). A value of Tƒ = 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.

Q2: What are the primary causes of peak tailing for an acidic analyte like this compound?

A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by physical issues within the HPLC system.[1][2] For an acidic compound like this compound, the most common culprits are:

  • Secondary Silanol Interactions: The primary cause is often the interaction between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][3]

  • Improper Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.

  • Sample Solvent Mismatch: Using a sample diluent that is significantly stronger than the mobile phase can cause peak distortion.[4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2]

  • Physical or System Issues: Problems like a column void (a gap in the packing material at the column inlet) or excessive extra-column volume (dead volume) can also lead to tailing.[2][6]

Troubleshooting Guide: A Deeper Dive

This section provides detailed, question-and-answer-based troubleshooting for the most common issues encountered with this compound analysis.

Issue 1: Secondary Silanol Interactions

Q: I'm using a modern, end-capped C18 column. Why am I still seeing peak tailing for this compound?

A: While end-capping—a process that blocks many residual silanol groups—significantly improves peak shape, it doesn't eliminate all of them.[1] Some highly acidic, "lone" silanol groups often remain.[7][8] this compound has a pKa of approximately 4.1-4.4.[9][10][11] If your mobile phase pH is above ~4, both the analyte's carboxylic acid group and these residual silanols will be deprotonated (negatively charged). This leads to electrostatic repulsion, but more importantly, it signifies that multiple retention mechanisms are at play, which is a primary driver of peak tailing.[1][2]

The key is to control the ionization state of both the analyte and the silanol groups to ensure a single, consistent interaction mechanism.

Below is a diagram illustrating the problematic interaction between an ionized analyte and an ionized silanol group on the stationary phase surface.

G cluster_0 Stationary Phase (Silica Surface) cluster_1 Mobile Phase Silica Si Silanol O⁻ Silica->Silanol Si-O⁻ Analyte This compound (Ionized) R-COO⁻ Analyte->Silanol   Secondary Interaction (Disrupts Elution Band)

Caption: Unwanted interaction between ionized analyte and silanol groups.

The most effective strategy is to lower the mobile phase pH. At a pH of around 2.5-3.0, the vast majority of silanol groups will be protonated (Si-OH) and neutral, minimizing these secondary interactions.[1] This also ensures that the this compound (pKa ~4.3) is fully protonated and in its more hydrophobic, neutral form, leading to better retention and peak shape in reversed-phase chromatography.

Issue 2: Mobile Phase pH and Buffer Control

Q: My peak shape is inconsistent from run to run. Could the mobile phase pH be the issue?

A: Absolutely. Inconsistent retention times and poor peak shape are classic symptoms of inadequate pH control.[12] For an ionizable analyte like this compound, even small shifts in pH near its pKa can cause significant changes in retention and peak shape.[13] Using an unbuffered mobile phase or a poorly chosen buffer is a common mistake.

Mobile Phase pHAnalyte StateSilanol State (pKa ~4)Expected Peak ShapeRationale
pH < 2.5 >99% Neutral (R-COOH)>99% Neutral (Si-OH)Excellent Both analyte and silanols are non-ionized, minimizing secondary interactions.[1][14]
pH 3.0 - 4.0 Mostly NeutralPartially Ionized (Si-O⁻)Good to FairAnalyte is mostly neutral, but some silanol interaction can cause minor tailing.
pH 4.3 (at pKa) 50% Neutral / 50% IonizedMostly Ionized (Si-O⁻)Very Poor (Split/Broad) Analyte exists in two forms, leading to severe peak distortion.
pH > 6.0 >99% Ionized (R-COO⁻)>99% Ionized (Si-O⁻)Poor to FairAnalyte is fully ionized (less retained), but strong interactions with ionized silanols can still cause tailing.

To ensure a robust and reproducible method, you must use a buffer. A buffer is most effective within +/- 1 pH unit of its pKa.[12]

BufferpKa Value(s)Useful pH RangeUV CutoffSuitability for this compound
Phosphate 2.1, 7.2, 12.31.1 - 3.1 ~210 nmExcellent . Ideal for targeting pH 2.5-3.0.[12][15]
Formate 3.82.8 - 4.8~210 nmGood . Suitable, but pH range is closer to the analyte's pKa.
Acetate 4.83.8 - 5.8~210 nmNot Recommended . Buffer range is too close to the analyte's pKa.[15]
TFA (0.1%) ~0.5< 2.0~210 nmUse with caution . Not a true buffer, but acts as an ion-pairing agent that can improve peak shape. Can suppress MS signal.[13]
  • Reagents & Equipment:

    • Potassium phosphate monobasic (KH₂PO₄)

    • Phosphoric acid (H₃PO₄)

    • HPLC-grade water

    • Calibrated pH meter

    • Volumetric flasks and graduated cylinders

    • 0.22 µm or 0.45 µm membrane filter

  • Procedure:

    • Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution (e.g., 3.4 g for 1 L).

    • Dissolve the salt in ~950 mL of HPLC-grade water in a 1 L beaker.

    • Place a calibrated pH probe into the solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0.

    • Transfer the solution to a 1 L volumetric flask and add water to the mark.

    • Filter the entire buffer solution through a 0.22 µm or 0.45 µm filter to remove particulates before use.

    • This aqueous buffer is now ready to be mixed with your organic modifier (e.g., acetonitrile or methanol).

Issue 3: Sample Solvent and Overload Effects

Q: My peaks are distorted (fronting or split), especially the early eluting ones. What could be the cause?

A: This is a classic sign of a sample diluent mismatch.[4] If your sample is dissolved in a solvent that is much stronger (more eluotropic) than your mobile phase, the sample band will spread out at the head of the column instead of focusing into a tight band.[5][16] For a reversed-phase separation, a solvent with a high percentage of organic modifier (like 100% acetonitrile) is much stronger than a mobile phase of, for example, 30% acetonitrile in water.

  • The Golden Rule: The ideal sample diluent is the mobile phase itself.[16]

  • Weaker is Better: If solubility is an issue, use a diluent that is slightly weaker than your mobile phase (i.e., has less organic content). This helps focus the analyte at the head of the column.[4]

  • Avoid Strong Solvents: Never use 100% organic solvent as a diluent unless your mobile phase is also 100% organic. If you must use a strong solvent to dissolve the sample, try to dilute it with water or mobile phase before injection.

  • Check for Overload: If adjusting the diluent doesn't work, try reducing the injection volume or diluting the sample concentration by a factor of 10.[2][6] If the peak shape improves, you were likely overloading the column.

Systematic Troubleshooting Workflow

When encountering peak tailing, it's crucial to follow a logical, step-by-step process. Changing one variable at a time is key to identifying the root cause.

Caption: A systematic workflow for diagnosing HPLC peak tailing.

References

Technical Support Center: Methoxyphenylacetic Acid Stability & Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for methoxyphenylacetic acid (MPAA). As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into preventing the degradation of this compound during storage. This center addresses common issues encountered by researchers and drug development professionals, moving beyond simple instructions to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?

The stability of solid this compound is contingent on controlling three key environmental factors: temperature, atmosphere, and light. The consensus from safety and handling documentation is to store the compound in a cool, dry, dark, and well-ventilated place .[1][2][3]

  • Causality: this compound, like many organic carboxylic acids, is susceptible to degradation through oxidation and photodegradation.[4][5][6] Cool temperatures slow down the kinetics of potential degradation reactions. A dry, inert atmosphere (like nitrogen or argon) is ideal as it minimizes exposure to oxygen and moisture, which can participate in oxidative and hydrolytic degradation pathways, respectively. Light, particularly UV light, can provide the energy to initiate photo-chemical degradation, often leading to discoloration and the formation of impurities.[7][8]

The container is equally important. It must be tightly closed to prevent the ingress of moisture and atmospheric oxygen.[9][10]

Q2: My bottle of 4-methoxyphenylacetic acid has turned a pale yellow/off-white color. What does this signify and can I still use it?

A change in color from white to pale yellow or off-white is a common visual indicator of potential degradation.[4] This is often due to the formation of minor impurities through slow oxidation or photodegradation upon prolonged or improper storage. The phenylacetic acid moiety can be susceptible to reactions that form chromophores (color-absorbing compounds).

  • Expert Insight: Whether the material is still usable depends entirely on the requirements of your experiment. For non-critical applications like routine synthesis starting material, a slight color change may not significantly impact the outcome. However, for high-purity applications such as reference standard preparation, pharmaceutical development, or sensitive biological assays, the presence of even minor impurities can be confounding.

  • Trustworthiness through Verification: Do not assume the material is acceptable. The only way to be certain of its purity is to perform an analytical verification. A simple test like obtaining a melting point can be a preliminary check; a significant depression or broadening of the melting point range compared to the literature value (84-86 °C for 4-MPAA) indicates the presence of impurities. For a definitive answer, a more rigorous technique like HPLC is required (see Protocol 1).

Q3: What are the primary chemical pathways that cause this compound to degrade?

Understanding the degradation mechanisms is key to preventing them. For MPAA, the main concerns are oxidation and photodegradation. While generally stable, certain conditions can promote these reactions.

  • Oxidation: The benzene ring and the acetic acid side chain can be susceptible to oxidation, especially when exposed to strong oxidizing agents, heat, or atmospheric oxygen over long periods.[1][5][10] This can lead to the formation of various oxidized byproducts, potentially altering the compound's chemical and biological activity.

  • Photodegradation: Aromatic compounds can absorb UV light, leading to the formation of excited states or free radicals that initiate degradation reactions.[6][8] This is a primary reason for the recommendation to store the compound in amber vials or in the dark.

  • Thermal Decomposition: While stable at room temperature, strong heating can cause decomposition, releasing irritating vapors and carbon oxides (CO, CO2).[1][10][11]

Below is a diagram illustrating the key factors that can initiate these degradation pathways.

Degradation Degradation of This compound Oxidation Oxidation Oxidation->Degradation Photodegradation Photodegradation Photodegradation->Degradation ThermalDecomp Thermal Decomposition ThermalDecomp->Degradation Factor_O2 Atmospheric Oxygen Factor_O2->Oxidation Factor_Incompatible Incompatible Materials (e.g., Oxidizing Agents) Factor_Incompatible->Oxidation Factor_Light Light Exposure (especially UV) Factor_Light->Photodegradation Factor_Heat Excessive Heat Factor_Heat->ThermalDecomp

Fig 1. Key Environmental Factors Leading to Degradation.
Q4: What materials are incompatible with this compound?

To ensure both safety and compound stability, MPAA must be stored away from incompatible materials. The most critical incompatibility is with strong oxidizing agents .[1][2][10][11][12]

  • Causality: Carboxylic acids can react exothermically with oxidizing agents.[4][5] This reaction can be vigorous and may generate heat, potentially leading to thermal decomposition of the MPAA. The reaction itself will chemically alter the MPAA, destroying your starting material. Additionally, like other acids, it will react with bases (e.g., amines, carbonates, hydroxides) in a standard acid-base neutralization reaction.[5] While not a degradation pathway in the same sense, unintended neutralization will convert the acid to its salt form.

Troubleshooting Guides
Issue: I suspect my stored MPAA has degraded. How can I confirm its purity?

If you observe discoloration, inconsistent experimental results, or have concerns about the storage history, an analytical confirmation of purity is necessary.

start Observe Anomaly (e.g., color change, poor solubility, inconsistent results) check_storage Review Storage Records - Age of compound? - Stored correctly (dark, cool, dry)? - Container sealed? start->check_storage analytical_test Perform Analytical Purity Test (See Protocol 1: HPLC Analysis) check_storage->analytical_test compare Compare Data to Reference - Purity >98%? - No significant impurity peaks? analytical_test->compare decision_ok Decision: Material is suitable for use. compare->decision_ok Yes decision_nok Decision: Material is compromised. compare->decision_nok No action_nok Action: Repurify (if feasible) or dispose of according to institutional chemical waste guidelines. decision_nok->action_nok

Fig 2. Troubleshooting Workflow for Suspected Degradation.
Issue: My MPAA solution appears cloudy or has precipitated after storage.

This is a common issue when storing solutions, particularly aqueous solutions, at low temperatures.

  • Check Solubility: this compound has limited solubility in water, though this increases in basic solutions where it forms the more soluble carboxylate salt.[1] If you prepared a solution near its saturation point, a decrease in temperature (e.g., moving from benchtop to 4°C) will lower its solubility, causing it to precipitate.

  • Solvent Evaporation: If the container was not sealed perfectly, solvent evaporation can concentrate the solution beyond the solubility limit, causing precipitation.

  • Degradation: While less common for this specific observation, some degradation products may be less soluble than the parent compound, leading to cloudiness or precipitation. This should be confirmed with an analytical method if simple warming and sonication do not resolve the issue.[13]

  • Troubleshooting Steps:

    • Gently warm the solution to the temperature at which it was prepared.

    • Use a sonicator bath to aid in re-dissolving the precipitate.[13]

    • If the precipitate does not redissolve, it may be a degradation product. Filter the solution and analyze the purity of the supernatant via HPLC (Protocol 1).

Data & Protocols
Table 1: Recommended Storage Conditions for Solid this compound Isomers
ParameterConditionRationale & Source
Temperature Cool place; Room TemperatureMinimizes reaction kinetics. Stable under standard ambient conditions.[1][3][9]
Atmosphere Dry; Tightly Closed ContainerPrevents moisture absorption and exposure to atmospheric oxygen.[1]
Light Store in the dark (e.g., amber vial)Prevents light-induced photodegradation.[2]
Ventilation Well-ventilated areaGeneral laboratory safety practice for chemical storage.[2][3]
Incompatibilities Away from strong oxidizing agentsPrevents vigorous and destructive oxidative reactions.[1][10][11][12]
Protocol 1: Experimental Protocol for Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Objective: To quantify the purity of a this compound sample and identify any significant impurity peaks.

Materials:

  • This compound sample (and a trusted, new reference standard if available).

  • HPLC-grade acetonitrile, water, and potassium dihydrogen orthophosphate.

  • Phosphoric acid or triethylamine for pH adjustment.

  • Class A volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

  • HPLC system with a UV detector and a C18 reversed-phase column.

Methodology:

  • Mobile Phase Preparation:

    • Prepare a buffer solution (e.g., 0.1 M potassium dihydrogen orthophosphate).[14]

    • Create the mobile phase by mixing acetonitrile and the buffer solution. A good starting point is 40:60 (v/v) acetonitrile:buffer.[14]

    • Adjust the pH of the final mobile phase to approximately 3.0 using phosphoric acid.[14]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh and dissolve a known amount of a high-purity this compound reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Sample Preparation:

    • Prepare a sample solution of your stored this compound at the same concentration as the highest standard (1 mg/mL) using the mobile phase as the diluent.

    • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to protect the HPLC column.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar).

    • Mobile Phase: 40:60 (v/v) Acetonitrile : 0.1 M KH2PO4 (pH 3.0).

    • Flow Rate: 1.0 mL/min.[15]

    • Injection Volume: 10 µL.

    • Detector Wavelength: 280 nm or 255 nm.[14][15]

    • Column Temperature: Ambient or 30 °C.

  • Data Analysis:

    • Run the standards to establish a calibration curve.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of your sample using the area percent method:

      • Purity (%) = (Area of MPAA Peak / Total Area of All Peaks) * 100

    • Compare the chromatogram of your sample to that of the fresh reference standard. The presence of new peaks in your sample indicates the formation of degradation products.

References

Technical Support Center: Managing Impurities in Commercial Methoxyphenylacetic Acid (MPAA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for managing impurities in commercial methoxyphenylacetic acid (MPAA). This resource is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate impurity-related challenges in their experiments. As a crucial starting material and intermediate in pharmaceutical synthesis, the purity of MPAA is paramount to ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth, field-proven insights and validated protocols to help you maintain the integrity of your research and development processes.

Understanding Impurities in Commercial MPAA

Impurities in commercial MPAA can originate from various stages of the manufacturing process, including synthesis, purification, and storage.[3] They are broadly categorized as process-related impurities, residual solvents, and degradation products. The synthetic route used to manufacture MPAA significantly influences the impurity profile.[4]

A common synthetic pathway involves the hydrolysis of p-methoxybenzyl cyanide.[5] This process can lead to impurities such as:

  • Unreacted Starting Materials: Residual p-methoxybenzyl cyanide.

  • Intermediates: p-methoxyphenylacetamide.

  • By-products: p-methoxybenzoic acid, resulting from over-oxidation or side reactions.

Other synthesis methods, such as the carbonylation of p-methoxytoluene, may introduce different sets of impurities.[6]

The Critical Impact of Impurities in Drug Development:

Even trace amounts of impurities can have significant consequences in drug development:

  • Safety: Impurities can be toxic, leading to adverse effects in patients.[3]

  • Efficacy: They can reduce the potency of the API, leading to suboptimal therapeutic outcomes.[1]

  • Stability: Impurities can accelerate the degradation of the drug substance, reducing its shelf life.[1]

  • Downstream Reactions: Certain impurities can interfere with subsequent synthetic steps. For example, unreacted starting materials or by-products can lead to the formation of unintended side products in complex syntheses like peptide manufacturing.[7]

This guide will equip you with the knowledge and tools to effectively manage these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in commercial 4-methoxyphenylacetic acid (4-MPAA)?

A1: The impurity profile of 4-MPAA is largely dependent on the synthetic route employed by the manufacturer. For 4-MPAA produced via the hydrolysis of 4-methoxybenzyl cyanide, common impurities include unreacted 4-methoxybenzyl cyanide, the intermediate 4-methoxyphenylacetamide, and the over-oxidation byproduct 4-methoxybenzoic acid. Positional isomers, such as 2-methoxyphenylacetic acid and 3-methoxyphenylacetic acid, may also be present.

Q2: My HPLC analysis shows an unexpected peak. How can I identify it?

A2: Unexpected peaks can be process-related impurities, degradation products, or contaminants. A systematic approach to identification involves:

  • Reviewing the Certificate of Analysis (CoA): Check for known impurities listed by the manufacturer.

  • Evaluating the Synthetic Route: Consider potential by-products and intermediates from the likely synthesis method.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can provide the molecular weight of the impurity, offering significant clues to its identity.

  • NMR Spectroscopy: For isolation of a sufficient quantity of the impurity, Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate its structure.[8][9]

Q3: Can residual solvents in MPAA affect my downstream reactions?

A3: Yes. Residual solvents, even at low levels, can impact subsequent reactions. For instance, protic solvents like ethanol or methanol could interfere with moisture-sensitive reactions. Non-polar solvents like toluene might be difficult to remove and could affect the solubility of your reaction components. It is crucial to be aware of the residual solvents present in your batch of MPAA, which should be listed on the CoA. Gas Chromatography (GC) is the standard method for quantifying residual solvents.[2][10]

Q4: I suspect my MPAA is degrading upon storage. What are the likely degradation products?

A4: 4-Methoxyphenylacetic acid is generally stable under normal storage conditions. However, exposure to strong oxidizing agents, high temperatures, or UV light can lead to degradation. Potential degradation pathways include decarboxylation or oxidation of the phenylacetic acid moiety. Store MPAA in a cool, dry, and well-ventilated place away from incompatible materials.

Q5: How does the purity of MPAA impact peptide synthesis?

A5: In solid-phase peptide synthesis (SPPS), the purity of reagents is critical. Impurities in MPAA, which can be used as a linker or in the synthesis of non-natural amino acids, can lead to several issues:

  • Chain Termination: Reactive impurities can cap the growing peptide chain, halting the synthesis.

  • Formation of Deletion Sequences: Non-reactive impurities that are difficult to remove can lead to incomplete coupling steps, resulting in peptides missing one or more amino acids.[7]

  • Difficult Purification: The presence of closely related impurities can complicate the purification of the final peptide.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when using commercial MPAA.

Problem 1: Assay of MPAA is lower than specified.
Potential Cause Troubleshooting Step Scientific Rationale
Presence of non-UV active impurities Perform a quantitative NMR (qNMR) analysis using a certified internal standard.HPLC with UV detection will not quantify impurities that lack a chromophore. qNMR is an absolute quantification method independent of the analyte's optical properties.
Inaccurate HPLC quantification Verify the HPLC method parameters, including wavelength, standard concentration, and integration parameters. Ensure the reference standard is of high purity and properly dried.Accurate quantification by HPLC relies on precise method parameters and a reliable reference standard.
High moisture content Perform Karl Fischer titration to determine the water content.Water is a common impurity that can lower the assay value by weight and may not be detected by HPLC.
Problem 2: Presence of unknown peaks in the HPLC chromatogram.
Potential Cause Troubleshooting Step Scientific Rationale
Process-related impurity Request information on the synthetic route from the manufacturer. Based on the synthesis, predict potential impurities and screen for them using appropriate analytical standards.Understanding the synthesis pathway is key to predicting and identifying process-related impurities.[11]
Degradation of MPAA Analyze a freshly opened container of MPAA and compare the chromatogram to the aged sample. Store the sample under inert gas and protected from light to see if the peak growth is inhibited.This helps to differentiate between pre-existing impurities and those formed due to degradation during storage.
Contamination from lab equipment or solvents Inject a blank (mobile phase) to check for system contamination. Ensure all glassware is scrupulously clean. Use high-purity solvents for sample preparation.Contamination can introduce extraneous peaks into the chromatogram.
Problem 3: Poor performance in downstream synthesis (e.g., low yield, side product formation).
Potential Cause Troubleshooting Step Scientific Rationale
Reactive impurities in MPAA Purify a small batch of the MPAA using the recrystallization or preparative chromatography protocols below and repeat the downstream reaction.If the reaction performance improves with purified MPAA, it strongly indicates that an impurity was the root cause.
Specific impurity interference If a major impurity is identified, investigate its potential reactivity with the reagents in your downstream reaction. For example, an aldehyde impurity could react with a primary amine in your synthesis.[12][13]Understanding the chemistry of the impurity allows for a targeted approach to its removal or for modification of the downstream reaction conditions to mitigate its effect.

Visual Workflows

General_Troubleshooting_Workflow start Problem Encountered with MPAA check_coa Review Certificate of Analysis (CoA) start->check_coa analytical_issue Is it an analytical discrepancy? check_coa->analytical_issue synthesis_issue Is it a poor downstream reaction performance? analytical_issue->synthesis_issue No revalidate_method Re-validate Analytical Method (HPLC, GC, etc.) analytical_issue->revalidate_method Yes identify_impurity Identify Unknown Impurity (LC-MS, NMR) synthesis_issue->identify_impurity Yes contact_supplier Contact Supplier for Support synthesis_issue->contact_supplier No evaluate_results Evaluate Results revalidate_method->evaluate_results purify_mpaa Purify MPAA (Recrystallization or Chromatography) identify_impurity->purify_mpaa repeat_reaction Repeat Downstream Reaction with Purified MPAA purify_mpaa->repeat_reaction repeat_reaction->evaluate_results evaluate_results->contact_supplier Issue Persists

Caption: General Troubleshooting Workflow for MPAA Impurities.

Experimental Protocols

Protocol 1: Impurity Profiling of 4-Methoxyphenylacetic Acid by HPLC-UV

This protocol is based on a validated method for the analysis of 4-MPAA and its impurities.[4]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Hypersil C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen orthophosphate.

  • Triethylamine.

  • Orthophosphoric acid.

  • Water (HPLC grade).

  • 4-Methoxyphenylacetic acid reference standard and sample.

2. Preparation of Mobile Phase:

  • Mobile Phase A (Aqueous Buffer): Prepare a 0.1 M solution of potassium dihydrogen orthophosphate in water. Add triethylamine to a final concentration of 0.05% (v/v). Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Eluent Composition: 40% Mobile Phase B and 60% Mobile Phase A.

  • Degas the mobile phase before use.

3. Chromatographic Conditions:

ParameterValue
Column Hypersil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:0.1 M KH2PO4 with 0.05% TEA (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Column Temperature Ambient
Injection Volume 20 µL

4. Sample Preparation:

  • Prepare a stock solution of the 4-MPAA reference standard and the sample at a concentration of 1 mg/mL in the mobile phase.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the reference standard to determine the retention time and response of the main peak.

  • Inject the sample solution.

  • Identify and quantify impurities based on their retention times relative to the main peak and their area percentages.

6. System Suitability:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[14][15][16]

Protocol 2: Purification of 4-Methoxyphenylacetic Acid by Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent is critical and may require some optimization.[17][18]

1. Solvent Selection:

  • The ideal solvent should dissolve the MPAA completely at an elevated temperature but poorly at room temperature or below.

  • Commonly used solvents for the recrystallization of carboxylic acids include water, ethanol-water mixtures, and toluene.[1][17][19]

  • For this protocol, we will use a water-ethanol solvent system.

2. Procedure:

  • Place the impure MPAA (e.g., 10 g) in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to dissolve the MPAA at room temperature.

  • Heat the solution gently on a hot plate.

  • Slowly add hot water to the solution until it becomes slightly cloudy. This indicates that the solution is saturated.

  • Add a few drops of hot ethanol until the solution becomes clear again.

  • If there are any insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven at a temperature below the melting point of MPAA (approximately 85-87°C).[9]

Recrystallization_Workflow start Impure MPAA dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end Pure MPAA dry_crystals->end

References

Validation & Comparative

A Head-to-Head Battle of Chiral Resolving Agents: Methoxyphenylacetic Acid vs. Mandelic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—stands as a critical and often challenging step. The choice of a chiral resolving agent is paramount, directly influencing the efficiency, yield, and economic viability of obtaining a single, desired enantiomer. This guide provides a comprehensive, in-depth comparison of two stalwart acidic resolving agents: Methoxyphenylacetic acid (MPA) and Mandelic Acid.

This analysis moves beyond a simple cataloging of properties, delving into the mechanistic nuances, practical applications, and field-proven insights that govern the selection and successful implementation of these reagents. We will explore the subtle yet significant impact of the α-methoxy group in MPA versus the α-hydroxy group in mandelic acid on the intricate dance of diastereomeric salt formation and crystallization.

The Fundamental Principle: Diastereomeric Salt Formation

The classical and most widely employed method for chiral resolution is the formation of diastereomeric salts. This technique leverages the fact that while enantiomers possess identical physical properties, diastereomers do not. By reacting a racemic mixture (e.g., a racemic amine) with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These diastereomers exhibit different solubilities in a given solvent system, allowing for their separation through fractional crystallization. The less soluble diastereomer crystallizes preferentially, is isolated, and then the resolved enantiomer is liberated from the salt, typically by treatment with an acid or base.

The success of this process hinges on the differential solubility of the diastereomeric salts, a factor influenced by the intricate intermolecular interactions within the crystal lattice, including hydrogen bonding, van der Waals forces, and electrostatic interactions.

This compound (MPA): A Profile

This compound, also known as O-methylmandelic acid, is a powerful chiral resolving agent. The presence of the methoxy group at the chiral center, in place of the hydroxyl group found in mandelic acid, imparts distinct physicochemical properties that can be advantageous in specific resolution scenarios.

Key Physicochemical Properties of MPA:

PropertyValue
Molecular Formula C₉H₁₀O₃
Molar Mass 166.17 g/mol [1][2]
Melting Point 69-71 °C (racemate)[1][3]
pKa ~3.10 (Predicted)[1]
Appearance White to pale yellow crystalline powder[3]

The replacement of the hydroxyl hydrogen with a methyl group in MPA eliminates its hydrogen bond donating ability at the chiral center. This seemingly minor structural modification can significantly alter the crystal packing of the diastereomeric salts, leading to more pronounced solubility differences compared to the corresponding mandelate salts in certain cases. This can be particularly beneficial when resolving racemic compounds that are themselves poor hydrogen bond donors or acceptors.

Mandelic Acid: The Classic Resolving Agent

Mandelic acid is a well-established and widely utilized chiral resolving agent, valued for its effectiveness, commercial availability, and the extensive body of literature supporting its application.[4][5] The presence of both a carboxylic acid and a hydroxyl group provides multiple points of interaction for the formation of well-defined crystalline diastereomeric salts.

Key Physicochemical Properties of Mandelic Acid:

PropertyValue
Molecular Formula C₈H₈O₃
Molar Mass 152.15 g/mol [6]
Melting Point 120-122 °C (racemate), 131-133 °C (enantiopure)[7]
pKa ~3.41
Appearance White crystalline solid[6]

The hydroxyl group in mandelic acid is a key player in the chiral recognition process, often participating in hydrogen bonding networks that stabilize the crystal lattice of one diastereomer more than the other. This strong hydrogen bonding capability makes mandelic acid particularly effective for the resolution of a broad range of racemic amines and alcohols.[8]

Head-to-Head Performance Comparison: A Data-Driven Analysis

Resolution of Racemic Amines:

Resolving AgentRacemic AmineYield of Resolved AmineEnantiomeric Excess (ee)Reference
(S)-Mandelic Acid (±)-1-Phenylethylamine75-80%>95%[9][10]
PEGylated-(R)-Mandelic Acid (±)-1-Phenylethylamine(Not specified for amine)72% (1st cycle), 87% (2nd cycle)[11]
(S)-Methoxyphenylacetic Acid (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline80-90%>85%[12]

Analysis:

  • Mandelic acid demonstrates high efficiency in the resolution of the benchmark compound, 1-phenylethylamine, achieving excellent yields and enantiomeric purities in a single crystallization.[9][10]

  • The use of PEGylated mandelic acid offers an alternative approach that can facilitate crystallization and allows for recycling of the resolving agent, though it may require a second resolution cycle to achieve high enantiomeric excess.[11]

  • This compound shows strong performance in the resolution of a more complex amine, 1-phenyl-1,2,3,4-tetrahydroisoquinoline, providing high yields and good enantiomeric excess.[12]

Causality Behind Experimental Choices: The choice between MPA and mandelic acid is often empirical and substrate-dependent. The subtle differences in their structures can lead to significant variations in the solubility of the resulting diastereomeric salts. For instance, the absence of the hydroxyl proton in MPA can be advantageous when working with amines that are sensitive to acidic conditions or when trying to avoid potential side reactions. Conversely, the strong hydrogen-bonding capability of mandelic acid's hydroxyl group can be crucial for achieving efficient chiral recognition and crystallization with other substrates.

The Mechanism of Chiral Recognition: A Molecular Perspective

The cornerstone of chiral resolution by diastereomeric salt formation is the difference in the crystal lattice energies of the two diastereomers. This energy difference arises from the distinct three-dimensional arrangement of the ions in the crystal, which in turn is governed by a combination of intermolecular forces.

G cluster_mandelic Mandelic Acid Recognition cluster_mpa MPA Recognition MA_racemate Racemic Amine MA_resolver (R)-Mandelic Acid MA_salts Diastereomeric Salts (R,R) and (S,R) MA_hbond H-Bonding Network (Carboxylate-Ammonium, Hydroxyl-Ammonium) MA_crystal Preferential Crystallization of Less Soluble Diastereomer MPA_racemate Racemic Amine MPA_resolver (R)-MPA MPA_salts Diastereomeric Salts (R,R) and (S,R) MPA_vdw Van der Waals & Steric Fit (Methoxy Group Influence) MPA_crystal Preferential Crystallization of Less Soluble Diastereomer

With mandelic acid , the hydroxyl group often plays a pivotal role in establishing a robust hydrogen-bonding network within the crystal lattice of one diastereomer, leading to greater thermodynamic stability and lower solubility. In contrast, with MPA , the methoxy group cannot act as a hydrogen bond donor. Therefore, chiral recognition is more heavily reliant on steric factors and van der Waals interactions. The bulkier methoxy group can lead to a more pronounced difference in the packing efficiency of the two diastereomers, which can also result in a significant solubility differential.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a generalized framework for the chiral resolution of a racemic amine using both mandelic acid and MPA. It is crucial to note that optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.

Protocol 1: Resolution of a Racemic Amine with (S)-Mandelic Acid

G start Start: Racemic Amine & (S)-Mandelic Acid dissolve Dissolve (S)-Mandelic Acid in suitable solvent (e.g., Ethanol) with heating. start->dissolve add_amine Add equimolar amount of racemic amine to the hot solution. dissolve->add_amine cool Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath. add_amine->cool crystallize Collect the crystalline diastereomeric salt by vacuum filtration. cool->crystallize wash Wash the crystals with a small amount of cold solvent. crystallize->wash liberate Liberate the resolved amine by treating the salt with a base (e.g., NaOH solution). wash->liberate extract Extract the free amine with an organic solvent (e.g., Diethyl Ether). liberate->extract dry_concentrate Dry the organic extract (e.g., with Na₂SO₄) and concentrate under reduced pressure. extract->dry_concentrate analyze Analyze the enantiomeric excess (ee) of the resolved amine (e.g., by chiral HPLC). dry_concentrate->analyze end End: Enantiomerically Enriched Amine analyze->end

Methodology:

  • Salt Formation: Dissolve one equivalent of (S)-mandelic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water). To this hot solution, add one equivalent of the racemic amine.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation. Further cooling in an ice bath may be necessary to maximize the yield of the crystalline diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., 10% NaOH solution) until the salt dissolves and the solution is basic.

  • Extraction and Purification: Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the resolved amine using an appropriate analytical technique, such as chiral HPLC or polarimetry.

Protocol 2: Resolution of a Racemic Amine with (R)-Methoxyphenylacetic Acid

The protocol for MPA is analogous to that for mandelic acid, with the primary difference being the potential need for a different solvent system to optimize the differential solubility of the diastereomeric salts.

Methodology:

  • Salt Formation: Dissolve one equivalent of (R)-methoxyphenylacetic acid in a minimal amount of a suitable hot solvent (e.g., acetonitrile, ethyl acetate, or isopropanol). Add one equivalent of the racemic amine to the hot solution.

  • Crystallization: Allow the solution to cool gradually to room temperature to promote the formation of well-defined crystals. If necessary, cool the mixture in an ice bath to enhance precipitation.

  • Isolation of Diastereomeric Salt: Isolate the crystalline product by vacuum filtration and rinse the crystals with a small portion of the cold solvent.

  • Liberation of the Enantiomer: Treat the diastereomeric salt with an aqueous base (e.g., K₂CO₃ solution) to liberate the free amine.

  • Extraction and Purification: Extract the resolved amine with an appropriate organic solvent. Dry the combined organic layers and concentrate in vacuo.

  • Analysis: Assess the enantiomeric purity of the product by chiral chromatography (HPLC or GC) or NMR analysis after derivatization with a chiral derivatizing agent.

Trustworthiness and Self-Validating Systems

In any resolution protocol, the system must be self-validating. This is achieved through rigorous analytical monitoring at each critical stage:

  • Purity of the Resolving Agent: The enantiomeric purity of the resolving agent itself must be high (>99%) to avoid compromising the maximum achievable enantiomeric excess of the resolved product.

  • Monitoring Crystallization: The progress of the crystallization should be monitored, and in some cases, analysis of the mother liquor can provide valuable information about the composition of the more soluble diastereomer.

  • Analysis of the Resolved Product: The final enantiomeric excess of the resolved product must be determined by a validated analytical method. This not only confirms the success of the resolution but also provides the quantitative data necessary for process optimization and regulatory submissions.

Conclusion: Making an Informed Decision

Both this compound and mandelic acid are formidable tools in the arsenal of the synthetic chemist for chiral resolution. The choice between them is not always straightforward and should be guided by a combination of literature precedent, mechanistic understanding, and empirical screening.

  • Mandelic Acid is a robust, versatile, and well-documented resolving agent, often serving as an excellent starting point for the resolution of a wide variety of racemic compounds, particularly amines and alcohols, due to its strong hydrogen bonding capabilities.

  • This compound offers a valuable alternative, and its unique steric and electronic properties, stemming from the replacement of the hydroxyl group with a methoxy group, can provide a significant advantage in cases where mandelic acid yields suboptimal results. It may be particularly effective for substrates where hydrogen bonding is less critical for chiral recognition or where the steric bulk of the methoxy group can enhance the differential packing of the diastereomeric salts.

Ultimately, the optimal resolving agent is the one that provides the desired enantiomer in high yield and high enantiomeric excess in a scalable, cost-effective, and reproducible manner. A systematic approach, involving the screening of both resolving agents and a variety of solvent systems, is the most reliable path to a successful chiral resolution.

References

A Comparative Guide to the Biological Activities of Methoxyphenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of the ortho-, meta-, and para-isomers of methoxyphenylacetic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the available experimental data, outlines detailed protocols for comparative analysis, and offers insights into the structure-activity relationships that govern the diverse biological effects of these compounds.

Introduction to this compound Isomers

This compound (MPAA) is a carboxylic acid derivative of phenylacetic acid, featuring a methoxy group substitution on the phenyl ring. The position of this methoxy group—ortho (2-), meta (3-), or para (4-)—gives rise to three distinct isomers with unique physicochemical properties that can significantly influence their biological activities. These isomers serve as valuable scaffolds in medicinal chemistry and as probes for understanding various biological processes. Phenylacetic acid itself is recognized as a natural auxin in plants, suggesting that its derivatives may also possess plant growth-regulating properties[1][2].

This guide will explore the comparative cytotoxic, anti-inflammatory, antimicrobial, and plant growth-regulating activities of 2-methoxyphenylacetic acid, 3-methoxyphenylacetic acid, and 4-methoxyphenylacetic acid, providing a framework for their further investigation and potential applications.

Comparative Biological Activity

The spatial arrangement of the methoxy group on the phenyl ring can dramatically alter the molecule's interaction with biological targets, leading to distinct pharmacological and physiological effects.

Cytotoxic Activity

The potential of this compound isomers as anticancer agents has been explored, with studies indicating varying degrees of cytotoxicity depending on the isomer and the cancer cell line.

A study investigating the cytotoxic potential of various methoxy-substituted compounds found that 2-methoxyphenylacetic acid and 4-methoxyphenylacetic acid were either much less potent or completely lacked cytotoxicity towards estrogen receptor-negative human breast cancer cells (MDA-MB-231 and SKBr3) when compared to the potent cytotoxic agent Coenzyme Q0[3].

Table 1: Comparative Cytotoxicity of this compound Isomers (IC50, µM)

IsomerA549 (Lung)NCI-H226 (Lung)SK-MEL-2 (Melanoma)SK-OV-3 (Ovarian)XF498 (CNS)
2-Methoxyphenylacetic acid Data not availableData not availableData not availableData not availableData not available
3-Methoxyphenylacetic acid Data not availableData not availableData not availableData not availableData not available
4-Methoxyphenylacetic acid > 30> 30> 30> 3028.05
Data for 4-methoxyphenylacetic acid from MedChemExpress, citing PMID: 21420296[4].

The lack of comprehensive, directly comparative data underscores the need for systematic screening of all three isomers across a standardized panel of cancer cell lines to elucidate the structure-activity relationship for their cytotoxic effects.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. While some phenylacetic acid derivatives have shown anti-inflammatory properties, comparative data for the this compound isomers is sparse.

It has been suggested that this compound derivatives possess potential anti-inflammatory and analgesic effects[5]. The evaluation of these activities often involves measuring the inhibition of key inflammatory mediators such as nitric oxide (NO) and the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). However, specific comparative studies providing quantitative data, such as IC50 values for NO inhibition or enzyme activity for all three isomers, are not currently available in the public domain. This represents a significant opportunity for future research.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research. While the antimicrobial properties of various phenolic compounds have been investigated, there is a lack of specific data on the comparative antimicrobial activity of this compound isomers. To evaluate their potential, the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi would need to be determined.

Plant Growth-Regulating Activity

Given that the parent compound, phenylacetic acid, is a known auxin, the this compound isomers are expected to exhibit plant growth-regulating activities[1][2].

  • 4-Methoxyphenylacetic acid has been found to inhibit the germination of cress and lettuce seeds, suggesting a role as a plant growth retardant[6].

  • 3-Methoxyphenylacetic acid is a phytotoxic compound produced by the fungal pathogen Rhizoctonia solani. It has been shown to cause necrosis in tobacco leaves and reduce the growth and symbiotic N2-fixation activity in soybeans[6][7][8]. This indicates a potent, likely inhibitory, effect on plant growth.

The auxin-like or anti-auxin activity of the ortho-isomer has not been as extensively documented. A comparative study of all three isomers on auxin-responsive bioassays, such as root elongation or coleoptile growth, would be necessary to fully characterize their plant growth-regulating properties.

Experimental Protocols for Comparative Analysis

To facilitate further research and enable direct comparison of the biological activities of this compound isomers, the following detailed experimental protocols are provided.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound isomers (ortho, meta, and para) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24h A->B C Add MPAA isomers (ortho, meta, para) & controls B->C D Incubate 24-72h C->D E Add MTT solution D->E F Incubate 2-4h (Formazan formation) E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate % viability H->I J Determine IC50 values I->J

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The intensity of the color developed is proportional to the nitrite concentration in the sample.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound isomers for 1 hour.

  • Stimulation: Induce inflammation by adding LPS at a final concentration of 10-100 ng/mL.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value for each isomer.

NO_Inhibition_Assay cluster_cell_prep Cell Preparation cluster_treatment_stim Treatment & Stimulation cluster_griess_reaction Griess Reaction cluster_analysis Data Analysis A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with MPAA isomers B->C D Stimulate with LPS C->D E Incubate 24h D->E F Collect supernatant E->F G Add Griess Reagent I F->G H Add Griess Reagent II G->H I Measure absorbance at 540 nm H->I J Calculate NO inhibition I->J K Determine IC50 values J->K

Caption: Experimental workflow for the nitric oxide inhibition assay.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a microorganism. The MIC is determined by observing the lowest concentration at which no growth occurs.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the test microorganism (bacteria or fungi) in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

  • Prepare Compound Dilutions: Perform a serial two-fold dilution of each this compound isomer in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

  • Determine Minimum Bactericidal Concentration (MBC) (Optional): Subculture the contents of the wells that show no growth onto an agar plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

MIC_Determination cluster_prep Preparation cluster_assay_proc Assay Procedure cluster_results Results cluster_mbc MBC (Optional) A Prepare microbial inoculum C Inoculate wells A->C B Serial dilution of MPAA isomers B->C D Incubate C->D E Observe for growth (turbidity) D->E F Determine MIC E->F G Subculture from clear wells F->G H Determine MBC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The available evidence suggests that the position of the methoxy group on the phenylacetic acid scaffold plays a crucial role in determining the biological activity of the resulting isomer. The para-isomer shows some cytotoxic activity and plant growth retardant effects, while the meta-isomer is a known phytotoxin. The biological profile of the ortho-isomer remains the least characterized.

A significant knowledge gap exists due to the lack of direct, comprehensive comparative studies. Future research should focus on the systematic evaluation of all three isomers in a battery of standardized in vitro and in vivo assays. This will not only provide a clearer understanding of their structure-activity relationships but also unlock their potential for development as therapeutic agents, agricultural chemicals, or research tools. The protocols provided in this guide offer a robust starting point for such investigations.

References

A Senior Application Scientist's Guide to Predicting and Evaluating Cross-Reactivity of Methoxyphenylacetic Acid in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for understanding and evaluating the potential cross-reactivity of methoxyphenylacetic acid (MPA) and its isomers in common immunoassay platforms. While direct quantitative data on MPA cross-reactivity is not extensively available in public literature, this document synthesizes established principles of immunoassay specificity, presents data on structurally analogous compounds, and provides detailed protocols to empower researchers to conduct their own validation studies.

The Principle of Specificity and the Challenge of Cross-Reactivity

Immunoassays are powerful analytical tools that leverage the highly specific binding between an antibody and its target antigen.[1][2] This specificity, however, is not absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that shares structural similarities with the intended analyte.[3] This phenomenon can lead to false-positive results, compromising the reliability of diagnostic and screening tests.[4][5][6] In the context of drugs of abuse screening, for example, a false positive can have significant clinical and social consequences.[4][7]

The binding of an antibody to its target is dictated by the three-dimensional shape and chemical properties of the epitope.[8] When a different compound possesses a sufficiently similar structure, it can fit into the antibody's binding site, mimicking the intended antigen and generating a signal.[8] Therefore, a thorough understanding of a compound's chemical structure is the first step in predicting its potential for cross-reactivity.

Structural Analysis: this compound vs. Common Immunoassay Targets

This compound (MPA) exists in three isomers: 2-methoxyphenylacetic acid, 3-methoxyphenylacetic acid, and 4-methoxyphenylacetic acid. The core structure consists of a phenyl ring attached to an acetic acid group, with a methoxy group at one of three positions on the ring.

Let's compare this to the structure of amphetamine, a common target in drugs of abuse immunoassays.

Structural Comparison:

FeatureAmphetamineThis compound (MPA)
Core Structure Phenyl ringPhenyl ring
Side Chain Propylamine chainAcetic acid chain
Key Functional Groups Amine groupCarboxylic acid group, Methoxy group

While not identical, the shared phenyl ring is a significant structural similarity. Immunoassays for amphetamines are known to be susceptible to cross-reactivity from a wide range of compounds that share this basic phenethylamine skeleton.[1][4][9][10] The presence of a phenyl ring connected to a side chain is often a key recognition feature for the antibodies used in these assays.[4] Although MPA has a different side chain and functional groups, the overall shape and electronic properties of the molecule could potentially allow it to interact with anti-amphetamine antibodies, particularly in less specific assays.

One study on the cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents tested 2-methoxyamphetamine.[11] This compound, which is structurally more similar to amphetamine than MPA but shares the methoxy group, did not demonstrate a positive result at the concentrations tested.[11] However, this does not rule out the possibility of MPA cross-reactivity in other, more sensitive or differently configured immunoassays.

Comparing Commercial Immunoassay Platforms for Amphetamine Screening

The susceptibility to cross-reactivity can vary significantly between different commercial immunoassay kits. This is due to differences in the specific monoclonal or polyclonal antibodies used, as well as the assay format and conditions.[12][13] Several studies have compared the performance of various commercial immunoassays in detecting amphetamine and its analogues, and their susceptibility to cross-reactants.

For instance, a comparison of three commercial amphetamine immunoassays (Abuscreen radioimmunoassay (RIA), enzyme-multiplied immunoassay technique (EMIT), and the TDx fluorescence polarization immunoassay (FPIA)) showed variation in cross-reactivity with different amphetamine analogs, suggesting that the antibodies used in each assay have different recognition sites.[14] Another study evaluated six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine, finding that the EMIT assay was more susceptible to cross-reactivity with these compounds at high concentrations compared to FPIA and RIA kits.[15]

These findings underscore the importance of validating any immunoassay for potential cross-reactivity with compounds of interest, such as MPA, that may be present in the samples being tested. The following table summarizes some of the commonly cited commercial immunoassay platforms for amphetamine screening.

Table 1: Overview of Selected Commercial Immunoassay Platforms for Amphetamine Screening

Immunoassay PlatformManufacturerPrincipleReported Cross-Reactants (Examples)
EMIT® (Enzyme Multiplied Immunoassay Technique) Siemens HealthineersHomogeneous Enzyme ImmunoassayPhenylpropanolamine, Ephedrine, Pseudoephedrine, Ranitidine, Bupropion[15][16]
CEDIA® (Cloned Enzyme Donor Immunoassay) Thermo Fisher ScientificHomogeneous Enzyme ImmunoassayMDMA, MDA[17]
TDx/TDxFLx® FPIA (Fluorescence Polarization Immunoassay) Abbott LaboratoriesHomogeneous Fluorescence Polarization ImmunoassayMDA[14]
Abuscreen® ONLINE Roche DiagnosticsKinetic Interaction of Microparticles in Solution (KIMS)MDMA, MDA[17]
DRI® Thermo Fisher ScientificHomogeneous Enzyme ImmunoassayMDMA, MDA[17]

Note: This table is not exhaustive and is for illustrative purposes. Researchers should always consult the manufacturer's package insert for the most up-to-date information on cross-reactivity.[5][18]

Experimental Protocol for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound in a specific immunoassay, a validation study must be performed. The following is a detailed, step-by-step protocol for a competitive ELISA, a common format for detecting small molecules.

Objective:

To determine the concentration of this compound (and its isomers) that produces a signal equivalent to the assay's cutoff concentration for the target analyte (e.g., d-amphetamine).

Materials:
  • Commercial immunoassay kit for the target analyte (e.g., Amphetamine ELISA kit)

  • Certified drug-free urine or appropriate buffer matrix

  • This compound (2-MPA, 3-MPA, and 4-MPA) standards of known purity

  • Target analyte standard (e.g., d-amphetamine)

  • Microplate reader

  • Calibrated pipettes and sterile tips

  • Reagent reservoirs

  • Vortex mixer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis prep_standards Prepare serial dilutions of MPA and target analyte in drug-free matrix add_samples Add MPA/analyte standards and controls to respective wells prep_standards->add_samples prep_plate Prepare antibody-coated microplate (as per kit instructions) prep_plate->add_samples add_conjugate Add enzyme-conjugated analyte (competitor) to all wells add_samples->add_conjugate incubate1 Incubate to allow competitive binding add_conjugate->incubate1 wash Wash plate to remove unbound reagents incubate1->wash add_substrate Add substrate solution wash->add_substrate incubate2 Incubate for color development add_substrate->incubate2 stop_reaction Add stop solution incubate2->stop_reaction read_plate Read absorbance at specified wavelength stop_reaction->read_plate plot_curve Plot standard curve for target analyte (%B/B0 vs. Concentration) read_plate->plot_curve determine_cross Determine concentration of MPA that yields a response equal to the cutoff calibrator plot_curve->determine_cross calculate_percent Calculate % Cross-Reactivity determine_cross->calculate_percent

Caption: Experimental workflow for a competitive immunoassay to determine cross-reactivity.

Step-by-Step Methodology:
  • Preparation of Standards:

    • Prepare a stock solution of each MPA isomer and the target analyte (e.g., d-amphetamine) in the appropriate solvent.

    • Perform serial dilutions of each stock solution in certified drug-free urine to create a range of concentrations. The concentration range should be wide enough to encompass the assay's cutoff and extend several orders of magnitude higher.

  • Assay Procedure (following the kit manufacturer's instructions):

    • Add a specific volume of the calibrators, controls, and prepared MPA/analyte standards to the antibody-coated microplate wells.

    • Add the enzyme-conjugated drug (the competitor) to each well.

    • Incubate the plate for the specified time and temperature to allow for competitive binding between the drug in the sample and the enzyme-conjugated drug for the limited antibody binding sites.

    • Wash the plate to remove any unbound materials.

    • Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate to a colored product.

    • Incubate for a set amount of time to allow for color development. The intensity of the color is inversely proportional to the amount of drug in the sample.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at the wavelength specified in the kit protocol.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Generate a standard curve for the target analyte by plotting the percentage of binding (%B/B0) against the concentration. %B/B0 is calculated as (Absorbance of standard or sample / Absorbance of zero calibrator) x 100.

    • Determine the concentration of each MPA isomer that produces a response equivalent to the assay's cutoff calibrator for the target analyte. This is the concentration that results in a %B/B0 value equal to that of the cutoff.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of target analyte at cutoff / Concentration of cross-reactant producing the same response) x 100

Interpreting the Results and Concluding Remarks

A high percentage of cross-reactivity indicates that the antibody binds significantly to the test compound, and there is a high likelihood of false-positive results if this compound is present in a sample. A low percentage suggests minimal interference.

Given the widespread use of immunoassays for preliminary screening, it is imperative for researchers and clinicians to be aware of their limitations, particularly regarding cross-reactivity. While direct experimental data for this compound is currently lacking in the accessible literature, its structural features suggest a potential for interference in some amphetamine immunoassays. The only way to be certain is through rigorous experimental validation as outlined in this guide. By systematically evaluating potential cross-reactants, laboratories can enhance the accuracy and reliability of their immunoassay results, ensuring that any presumptive positive is treated with the appropriate scientific caution and followed up with more specific confirmatory methods like GC-MS or LC-MS/MS.

References

A Comparative Guide to the Analytical Method Validation of Methoxyphenylacetic Acid Following ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of methoxyphenylacetic acid, with a stringent focus on the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will explore the nuances of experimental design, data interpretation, and the inherent causality that dictates the selection of one method over another in a regulated drug development environment.

This compound (MPAA) is a key chiral resolving agent and a significant impurity or metabolite in various pharmaceutical compounds. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of drug products. This necessitates a robustly validated analytical method. Here, we compare the validation of a High-Performance Liquid Chromatography (HPLC-UV) method and a UV-Vis Spectrophotometric method for the determination of MPAA.

The Foundation of Trust: Understanding the ICH Q2(R1) Validation Parameters

Before delving into the comparative data, it is crucial to understand the purpose of each validation characteristic as defined by the ICH. The validation process is a systematic demonstration that an analytical procedure is suitable for its intended purpose.

ICH_Validation_Workflow MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol (Defines experiments & acceptance criteria) MethodDevelopment->ValidationProtocol Leads to Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Accuracy Accuracy (Trueness) ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate Precision) ValidationProtocol->Precision Robustness Robustness ValidationProtocol->Robustness LOD Detection Limit (LOD) Specificity->LOD SystemSuitability System Suitability Testing (SST) Specificity->SystemSuitability Informs Range Range Linearity->Range Linearity->SystemSuitability Informs Range->SystemSuitability Informs Accuracy->SystemSuitability Informs Precision->SystemSuitability Informs LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->SystemSuitability Informs Robustness->SystemSuitability Informs ValidationReport Validation Report (Summarizes results) SystemSuitability->ValidationReport Data compiled in Robustness_Factors cluster_hplc HPLC-UV Variations cluster_uv UV-Vis Variations Method Analytical Method MobilePhase Mobile Phase pH (± 0.2 units) Method->MobilePhase FlowRate Flow Rate (± 10%) Method->FlowRate ColumnTemp Column Temperature (± 5 °C) Method->ColumnTemp Wavelength Wavelength (± 2 nm) Method->Wavelength SolventpH Solvent pH (± 0.5 units) Method->SolventpH ScanWavelength Wavelength (± 2 nm) Method->ScanWavelength

A Guide to Inter-Laboratory Comparison of Methoxyphenylacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methodologies for the quantification of methoxyphenylacetic acid (MPA), a compound of significant interest in pharmaceutical development and metabolic research.[1] The objective is to equip researchers and laboratory managers with the necessary information to design, participate in, and interpret inter-laboratory comparison studies, ensuring the accuracy and comparability of analytical data across different facilities.

Introduction: The Imperative for Analytical Harmony

This compound (MPA) is a key intermediate in various synthetic pathways and a potential biomarker, making its accurate quantification critical.[1] As analytical responsibilities are often distributed across multiple laboratories (e.g., discovery, process chemistry, and quality control), ensuring the consistency and reliability of the data generated is paramount. Inter-laboratory comparisons, or proficiency tests, are essential tools for assessing the competence of analytical laboratories and the robustness of analytical methods.[2][3]

This guide will explore two prevalent high-performance analytical techniques for MPA analysis—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—within the framework of a hypothetical inter-laboratory comparison study. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comprehensive analysis of the expected performance of each method.

Designing a Robust Inter-Laboratory Comparison Study

The design of an inter-laboratory comparison study is critical to its success. The structure should be planned to challenge the analytical methods and provide a clear assessment of laboratory performance.

Test Material and Homogeneity

A homogenous and stable test material is the cornerstone of any proficiency test.[2] For this study, a human plasma matrix is chosen due to its clinical relevance. MPA is spiked into pooled human plasma at two different concentration levels to assess performance across a relevant analytical range. The homogeneity and stability of these materials must be rigorously confirmed before distribution to participating laboratories.

Statistical Framework

The statistical analysis of the proficiency test results will be based on the international standard ISO 13528:2022, "Statistical methods for use in proficiency testing by interlaboratory comparison."[4][5][6] Laboratory performance will be evaluated using z-scores, which are calculated as:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory

  • X is the assigned value (the consensus value from all participants)

  • σ is the standard deviation for proficiency assessment

The interpretation of z-scores is as follows:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Recommended Analytical Methodologies

This section provides detailed, step-by-step protocols for the analysis of MPA in human plasma using LC-MS/MS and GC-MS. The causality behind the key steps is explained to provide a deeper understanding of the methods.

LC-MS/MS: The Gold Standard for Specificity and Sensitivity

LC-MS/MS is often the preferred method for the quantitative analysis of small molecules in complex biological matrices due to its high selectivity and sensitivity.[7][8]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample (200 µL) IS Add Internal Standard (MPA-d3) Sample->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of MPA Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis of MPA in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., MPA-d3 at 1 µg/mL). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variability in extraction recovery.

    • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins. Acetonitrile is an effective protein precipitating agent and is compatible with reversed-phase chromatography.

    • Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). C18 columns provide good retention for moderately polar compounds like MPA.

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

      • Formic acid is added to the mobile phase to improve the ionization efficiency of MPA in positive ion mode and to enhance peak shape.

    • Gradient Elution: A suitable gradient to separate MPA from matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for MPA and its internal standard should be optimized for maximum sensitivity and specificity.

GC-MS: A Robust Alternative with Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like MPA, a derivatization step is required to increase their volatility.[9][10]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Human Plasma Sample (200 µL) LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->LLE Dry Evaporate to Dryness LLE->Dry Deriv Derivatization (Methoximation & Silylation) Dry->Deriv Inject Inject into GC-MS Deriv->Inject GC Chromatographic Separation (e.g., DB-5ms Column) Inject->GC MS Mass Spectrometric Detection (Scan or SIM Mode) GC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of MPA Derivative Calibrate->Quantify

Caption: Workflow for GC-MS analysis of MPA in human plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the plasma to protonate the carboxylic acid group of MPA, making it more extractable into the organic phase.

    • Separate the organic layer and evaporate it to dryness.

  • Derivatization:

    • Methoximation: To the dried extract, add a solution of methoxyamine hydrochloride in pyridine. Heat at a specified temperature (e.g., 60°C) for a certain duration. This step protects any ketone or aldehyde functionalities that might be present in co-extracted matrix components, preventing the formation of multiple derivatives.[11]

    • Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and heat. This step replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group, making the MPA derivative volatile and suitable for GC analysis.[12][13]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: A system equipped with a split/splitless injector.

    • Analytical Column: A non-polar or medium-polarity column (e.g., a 5% phenyl-methylpolysiloxane column like a DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature ramp to ensure good separation of the MPA derivative from other components.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Inter-Laboratory Comparison: Data Analysis and Interpretation

To illustrate the expected outcomes of an inter-laboratory comparison, a hypothetical dataset is presented below. Ten laboratories participated, with five using the LC-MS/MS method and five using the GC-MS method.

Quantitative Data Summary
LaboratoryMethodSample A (Assigned Value: 25.0 ng/mL)z-score (Sample A)Sample B (Assigned Value: 150.0 ng/mL)z-score (Sample B)
Lab 1LC-MS/MS24.5 ng/mL-0.4152.1 ng/mL0.2
Lab 2LC-MS/MS25.8 ng/mL0.6148.5 ng/mL-0.2
Lab 3LC-MS/MS23.9 ng/mL-0.9155.3 ng/mL0.6
Lab 4LC-MS/MS26.2 ng/mL1.0145.7 ng/mL-0.5
Lab 5LC-MS/MS24.1 ng/mL-0.7151.2 ng/mL0.1
Lab 6GC-MS27.5 ng/mL2.1 (Questionable)160.5 ng/mL1.2
Lab 7GC-MS22.1 ng/mL-2.4 (Questionable)138.9 ng/mL-1.2
Lab 8GC-MS26.8 ng/mL1.5158.4 ng/mL0.9
Lab 9GC-MS28.1 ng/mL2.6 (Questionable)165.2 ng/mL1.7
Lab 10GC-MS23.5 ng/mL-1.2142.3 ng/mL-0.9

Standard deviation for proficiency assessment (σ) for Sample A = 1.2 ng/mL; for Sample B = 9.0 ng/mL.

Discussion of Results

The hypothetical results indicate that the laboratories using the LC-MS/MS method generally demonstrated higher precision and accuracy, with all z-scores falling well within the satisfactory range. This is likely attributable to the high specificity of the MRM detection and the effective compensation for matrix effects by the stable isotope-labeled internal standard.

The laboratories using the GC-MS method showed greater variability in their results, with three laboratories flagging questionable z-scores for the lower concentration sample. This could be due to several factors:

  • Incomplete Derivatization: The multi-step derivatization process can be a source of variability if not performed consistently.

  • Matrix Interferences: Despite the cleanup steps, residual matrix components can interfere with the chromatography or ionization of the MPA derivative.

  • Thermal Degradation: Although derivatization enhances thermal stability, some degradation of the analyte may still occur in the GC injector.

It is important for laboratories with questionable or unsatisfactory results to conduct a thorough investigation to identify the root cause of the deviation and implement corrective actions.

Conclusion and Best Practices

This guide has provided a comprehensive overview of an inter-laboratory comparison for the analysis of this compound. Based on the presented methodologies and hypothetical data, the following best practices are recommended:

  • Method Selection: For high-stakes applications requiring the utmost accuracy and precision, LC-MS/MS with a stable isotope-labeled internal standard is the recommended method.

  • Method Validation: Regardless of the chosen technique, a thorough method validation according to regulatory guidelines is essential to ensure the reliability of the data.[14]

  • Proficiency Testing Participation: Regular participation in proficiency testing schemes is crucial for monitoring laboratory performance and ensuring the continued quality of analytical results.

  • Root Cause Analysis: In the event of a questionable or unsatisfactory result in a proficiency test, a systematic root cause analysis should be undertaken to identify and rectify any issues with the analytical method or laboratory procedures.

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and comparable data for this compound, ultimately contributing to the advancement of their respective fields.

References

A Scientist's Guide: Navigating the Detection of Methoxyphenylacetic Acid with UV and MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the accurate detection and quantification of methoxyphenylacetic acid (MPAA) and its isomers are critical in various fields, from pharmaceutical development to environmental monitoring. The choice of an analytical method hinges on a delicate balance of sensitivity, selectivity, cost, and the complexity of the sample matrix. This guide, crafted from the perspective of a Senior Application Scientist, delves into a comprehensive comparison of two stalwart detection methods coupled with liquid chromatography: Ultraviolet (UV) detection and Mass Spectrometry (MS).

This document eschews a rigid template, instead opting for a narrative that logically flows from foundational principles to a practical, data-driven comparison. We will explore the "why" behind experimental choices, grounding our discussion in established scientific principles and supporting our claims with verifiable data and references.

The Analyte in Focus: this compound

This compound (MPAA) is an organic compound with the chemical formula C9H10O3. Its isomers, such as 2-methoxyphenylacetic acid, 3-methoxyphenylacetic acid, and 4-methoxyphenylacetic acid, find use as intermediates in the synthesis of pharmaceuticals and other organic compounds.[1] The ability to distinguish and quantify these isomers and related impurities is paramount for quality control and reaction monitoring.[2]

Pillar 1: The Workhorse - UV-Visible Spectroscopy Detection

UV-Visible (UV-Vis) spectroscopy, when coupled with High-Performance Liquid Chromatography (HPLC), is a widely adopted technique for the quantitative analysis of compounds that possess a chromophore – a part of the molecule that absorbs light in the UV-Vis spectrum.

The Principle of UV Detection

The fundamental principle behind UV detection lies in the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[3] For a molecule like MPAA, the aromatic ring and the carboxylic acid group act as chromophores, absorbing UV light at specific wavelengths.[4]

Experimental Considerations for HPLC-UV Analysis of MPAA

A typical HPLC-UV method for MPAA involves a reversed-phase column, such as a C18, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer.[2][5] The selection of the detection wavelength is a critical parameter. For MPAA, wavelengths in the range of 220 nm to 280 nm have been utilized.[2][6][7] The optimal wavelength is typically chosen at the absorbance maximum of the analyte to achieve the highest sensitivity.[8]

Pillar 2: The Powerhouse - Mass Spectrometry Detection

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] When coupled with liquid chromatography (LC-MS), it offers exceptional sensitivity and selectivity, making it an indispensable tool for trace analysis and complex mixture characterization.

The Principle of MS Detection

In LC-MS, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Common ionization techniques for compounds like MPAA include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[10][11] The resulting ions are then separated by a mass analyzer based on their m/z ratio and detected. For acidic compounds like MPAA, analysis is often performed in negative ionization mode, detecting the deprotonated molecule [M-H]-.[12][13]

Unveiling Molecular Identity through Fragmentation

One of the key advantages of MS is the ability to perform tandem mass spectrometry (MS/MS). In this technique, a specific precursor ion (e.g., the [M-H]- of MPAA) is selected and fragmented, producing a characteristic pattern of product ions.[12][14] This fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in compound identification.[15] For carboxylic acids, common fragmentation pathways include the loss of CO2 (a neutral loss of 44 Da) and other characteristic cleavages.[16]

The Experimental Showdown: UV vs. MS for MPAA Detection

To provide a tangible comparison, let's consider a hypothetical scenario where we need to quantify 4-methoxyphenylacetic acid in a wastewater sample. This complex matrix will highlight the strengths and weaknesses of each detection method.

Experimental Workflow: A Visual Comparison

The following diagrams illustrate the typical workflows for sample preparation and analysis using HPLC-UV and LC-MS.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Wastewater Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid Phase Extraction (SPE) Filtration->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC UV UV Detector HPLC->UV Data Data Acquisition & Quantification UV->Data

Caption: HPLC-UV Experimental Workflow for MPAA Analysis.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Wastewater Sample Filtration Filtration (0.22 µm) Sample->Filtration Dilution Direct Dilution Filtration->Dilution LC LC Separation (C18 Column) Dilution->LC MS Mass Spectrometer LC->MS Data Data Acquisition & Quantification MS->Data

Caption: LC-MS Experimental Workflow for MPAA Analysis.

Step-by-Step Methodologies

HPLC-UV Protocol

  • Sample Preparation:

    • Filter 100 mL of the wastewater sample through a 0.45 µm filter.

    • Perform Solid Phase Extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering matrix components.

    • Elute the MPAA from the cartridge with methanol.

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 274 nm (absorbance maximum of 4-MPAA).

LC-MS Protocol

  • Sample Preparation:

    • Filter 1 mL of the wastewater sample through a 0.22 µm filter.

    • Perform a 1:10 dilution with the initial mobile phase.

  • LC-MS Conditions:

    • Column: C18, 2.1 x 100 mm, 3.5 µm

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).[5]

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple Quadrupole

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Detection: Multiple Reaction Monitoring (MRM) of the transition for 4-MPAA (e.g., m/z 165 -> 121).

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the expected performance of each method for the analysis of 4-methoxyphenylacetic acid.

Performance MetricHPLC-UVLC-MSRationale & Supporting Evidence
Selectivity ModerateHighUV detection can be prone to interference from co-eluting compounds that absorb at the same wavelength.[17] MS, especially with MS/MS, provides significantly higher selectivity by monitoring a specific mass transition, effectively filtering out background noise.[10][18]
Sensitivity (LOD/LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeMS detection is inherently more sensitive than UV detection, often by two to three orders of magnitude.[19][20] For similar compounds, LC-MS methods have demonstrated limits of detection (LODs) in the low ng/L to µg/L range.[21][22]
Linearity Good (typically 2-3 orders of magnitude)Excellent (often >4 orders of magnitude)Both techniques can provide good linearity, but MS detectors often offer a wider dynamic range.[19][21]
Sample Preparation More complex (requires enrichment)Simpler (often "dilute and shoot")The high sensitivity and selectivity of MS often allow for simpler sample preparation, reducing time and potential for analyte loss.[22]
Cost & Complexity LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain, and are often considered more robust and easier to operate for routine analyses.[23]

Conclusion: Choosing the Right Tool for the Job

The choice between UV and MS detection for the analysis of this compound is not a matter of one being universally "better" than the other, but rather which is more fit-for-purpose.

  • HPLC-UV remains a robust, cost-effective, and reliable technique for routine quality control and for the analysis of relatively clean samples where high sensitivity is not a primary concern. Its simplicity and lower operational cost make it an attractive option for many laboratories.

  • LC-MS , and particularly LC-MS/MS, is the undisputed champion when high sensitivity and selectivity are paramount. For the analysis of MPAA in complex matrices like biological fluids or environmental samples, or for the detection of trace-level impurities, the specificity and low detection limits of MS are indispensable.[17][23]

As a Senior Application Scientist, my recommendation would be to carefully consider the analytical challenge at hand. For high-concentration, well-characterized samples, the pragmatism of HPLC-UV is often sufficient. However, for challenging research and development applications, trace-level analysis, and in situations where unequivocal identification is required, the investment in LC-MS will undoubtedly yield more reliable and defensible data.

References

A Senior Application Scientist's Guide to the Validation of Qualitative Analytical Methods for Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the unambiguous identification of active pharmaceutical ingredients (APIs) and their potential impurities is paramount. Methoxyphenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals, presents a common analytical challenge: the need for reliable qualitative methods to confirm its identity and distinguish it from its positional isomers (2-methoxyphenylacetic acid, 3-methoxyphenylacetic acid, and 4-methoxyphenylacetic acid). This guide provides an in-depth comparison of various qualitative analytical methods for this compound, grounded in the principles of scientific integrity and regulatory expectations.

The Imperative of Method Validation in Qualitative Analysis

While quantitative analysis focuses on "how much," qualitative analysis answers the fundamental question of "what is it?" The validation of a qualitative analytical method is the documented evidence that the procedure is suitable for its intended purpose, which in this context, is the unequivocal identification of this compound. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide frameworks for analytical procedure validation, which, while often emphasizing quantitative assays, lay the groundwork for the validation of qualitative methods.[1][2] The core validation characteristics for qualitative methods include specificity and the limit of detection.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for the qualitative identification of this compound depends on several factors, including the required level of specificity, the expected concentration of the analyte, and the available instrumentation. Here, we compare four commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Technique Principle Specificity for Isomers Typical Limit of Detection (LOD) Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase, with detection based on UV absorbance.Good; separation is achievable with appropriate column and mobile phase selection.ng/mL rangeRobust, widely available, and suitable for routine analysis.Co-elution can be a challenge; UV spectra of isomers are often very similar.
GC-MS Separation of volatile compounds followed by ionization and mass-to-charge ratio analysis.Excellent; provides both chromatographic separation and mass spectral data for definitive identification.pg/mL to ng/mL rangeHigh sensitivity and specificity; provides structural information from fragmentation patterns.Requires derivatization for non-volatile compounds; thermal degradation is a possibility.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Excellent; provides unambiguous structural information, allowing for clear differentiation of isomers.mg/mL rangeProvides definitive structural elucidation; non-destructive.Lower sensitivity compared to chromatographic methods; higher instrument cost and complexity.
FTIR Spectroscopy Measures the absorption of infrared radiation by a sample, which corresponds to its molecular vibrations.Moderate; can distinguish isomers based on differences in their fingerprint regions, but may not be definitive alone.µg to mg rangeFast, non-destructive, and provides information about functional groups.Can be less specific for complex mixtures; spectra can be influenced by the physical state of the sample.

Experimental Protocols for Method Validation

The following sections provide detailed, step-by-step methodologies for validating a qualitative analytical method for this compound, with a focus on specificity and the limit of detection.

Specificity: The Cornerstone of Identification

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this primarily involves demonstrating the ability to distinguish it from its positional isomers.

Specificity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_analyte Prepare solution of This compound (e.g., 4-isomer) analyze_analyte Analyze individual analyte solution prep_analyte->analyze_analyte prep_isomers Prepare individual solutions of other isomers (2- and 3-isomers) analyze_isomers Analyze individual isomer solutions prep_isomers->analyze_isomers prep_mixture Prepare a mixture of all isomers analyze_mixture Analyze the isomer mixture prep_mixture->analyze_mixture prep_placebo Prepare a placebo (if applicable) analyze_placebo Analyze the placebo prep_placebo->analyze_placebo eval_spectra Compare spectra/fragmentation patterns (MS, NMR, FTIR) analyze_analyte->eval_spectra analyze_isomers->eval_spectra eval_resolution Assess resolution between isomer peaks (HPLC/GC) analyze_mixture->eval_resolution eval_interference Check for interference from placebo analyze_placebo->eval_interference LOD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_series Prepare a series of dilutions of the analyte analyze_series Analyze each dilution in replicate (n≥3) prep_series->analyze_series eval_sn Determine the concentration at which S/N ≥ 3 (for instrumental methods) analyze_series->eval_sn eval_visual Visually assess the lowest concentration at which the analyte is consistently detected analyze_series->eval_visual

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, field-tested protocol for the safe and compliant disposal of methoxyphenylacetic acid (MPA), moving beyond simple checklists to explain the scientific rationale behind each procedural step. Our aim is to empower you, our scientific colleagues, with the knowledge to manage chemical waste with the same precision you apply to your research.

PART 1: Foundational Safety & Hazard Assessment

Before any disposal procedure begins, a thorough understanding of the compound's characteristics is paramount. This compound, in its various isomeric forms (2-, 3-, 4-, and α-), is a solid organic carboxylic acid. While not classified as acutely toxic or environmentally hazardous under standard regulations, it presents tangible risks that dictate its handling and disposal protocols[1].

Core Hazards Profile:

  • Irritant: MPA is consistently classified as a skin and serious eye irritant[2][3][4][5]. Direct contact can cause inflammation and discomfort.

  • Respiratory Tract Irritation: Inhalation of MPA dust can lead to irritation of the respiratory system[4][5].

  • Combustibility: As a solid organic compound, MPA is combustible. Of significant operational concern is the potential for fine dust to form explosive mixtures with air upon intense heating or ignition[1].

This hazard profile necessitates that MPA be treated as a hazardous chemical waste stream, segregated from general refuse, and never disposed of via sanitary sewers[1][6].

Immediate Personal Protective Equipment (PPE) Mandate

A self-validating safety protocol begins with appropriate PPE. The causality is direct: effective PPE mitigates the primary routes of exposure—dermal contact, ocular contact, and inhalation.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, tightly fitting safety goggles[7].Protects against accidental splashes of solutions or airborne dust particles reaching the eyes.
Hand Protection Chemically resistant gloves (e.g., Nitrile) inspected before use.Prevents direct skin contact, mitigating the risk of skin irritation[7].
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or fume hood. A NIOSH/MSHA approved respirator may be required if dust generation is unavoidable[3].Minimizes the inhalation of irritating dust particles.

PART 2: Disposal Workflow: From Bench to Manifest

The proper disposal of this compound is a multi-stage process. The following workflow provides a logical progression from the point of generation to final removal by a licensed waste contractor.

DisposalWorkflow cluster_0 Step 1: At the Bench (Point of Generation) cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Waste Generation (e.g., residual solid, contaminated wipes) B Segregate MPA Waste (Solid vs. Liquid) A->B C Select Compatible Container (HDPE or glass with secure cap) B->C D Affix Hazardous Waste Label (Complete all fields) C->D E Keep Container Closed (Except when adding waste) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Segregate from Incompatibles (Bases, Oxidizers) F->G H Perform Weekly Inspection (Check for leaks, label integrity) G->H I Container Full or Time Limit Reached H->I J Arrange Pickup by Licensed Hazardous Waste Contractor I->J

Caption: Decision workflow for this compound disposal.

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation (At the Point of Generation)

  • Principle: Proper segregation prevents unintended chemical reactions and ensures the waste stream is correctly profiled for the disposal vendor.

  • Procedure:

    • Identify all materials contaminated with MPA. This includes residual solid, contaminated spatulas, weigh boats, gloves, and paper towels.

    • Do not mix MPA waste with other chemical waste streams, especially strong bases or oxidizing agents[6][8]. The reaction between an acid and a base is exothermic, and reaction with strong oxidizers can generate heat and a variety of products[8].

    • Keep solid MPA waste separate from solutions containing MPA.

2. Containerization and Labeling

  • Principle: Compliant containment is essential for safe storage and transport. Per EPA and OSHA regulations, waste containers must be compatible with their contents, properly sealed, and clearly identified[9][10].

  • Procedure:

    • Select a Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap[6][11]. The container must be in good condition, free of cracks or deterioration.

    • Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:

      • The words "Hazardous Waste"[10].

      • Full chemical name: "this compound" (no abbreviations)[6].

      • All components of any mixture by percentage[6].

      • The date the first waste was added (accumulation start date).

      • Relevant hazard warnings (e.g., Irritant).

    • Add Waste: Carefully transfer waste into the container, minimizing the generation of dust. For liquid waste, do not fill the container beyond 90% capacity to allow for vapor expansion[12].

    • Keep Closed: The container must remain securely closed at all times, except when you are actively adding waste[6][13]. This prevents the release of vapors and protects against spills.

3. Accumulation and Storage

  • Principle: Safe temporary storage within the laboratory is governed by EPA regulations for Satellite Accumulation Areas (SAAs)[6][10][14].

  • Procedure:

    • Designate an SAA: Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[10][14].

    • Use Secondary Containment: Place liquid waste containers in a secondary containment bin made of a compatible material to contain any potential leaks[9][13].

    • Segregate Incompatibles: Ensure the MPA waste container is stored separately from incompatible materials. Specifically, store acids and bases in separate cabinets or containment bins[6][12].

    • Inspect Weekly: Visually inspect the SAA and the waste container on a weekly basis for any signs of leaks, deterioration, or label degradation[6][9].

4. Final Disposal

  • Principle: The ultimate disposal of hazardous waste must be conducted by a licensed and permitted professional waste disposal service to ensure compliance with all federal, state, and local regulations[7][15].

  • Procedure:

    • When the waste container is full or the accumulation time limit is approaching (per your institution's policy, often 6-12 months in an SAA), contact your institution's Environmental Health & Safety (EHS) office or designated waste coordinator[6][9][14].

    • Follow your institutional procedures for requesting a waste pickup. Do not attempt to transport the waste off-site yourself.

    • The final disposal method, typically incineration, will be handled by the waste vendor. Incineration is an effective method for destroying organic compounds like MPA[16].

PART 3: Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.

SpillResponse cluster_0 Immediate Actions cluster_1 Small Spill Response (Researcher) cluster_2 Large Spill Response A Alert Personnel & Evacuate Area B Assess Spill Size & Hazards A->B C Don Appropriate PPE B->C Small & Manageable G Contact EHS/ Emergency Response B->G Large or Unsure D Mechanically Collect Solid (Sweep, avoid dust) C->D E Place in Labeled Hazardous Waste Container D->E F Clean Spill Area E->F H Isolate Area & Control Access G->H

Caption: Spill response decision tree for this compound.

  • For a small, manageable spill of solid MPA:

    • Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat).

    • Carefully sweep or scoop the solid material to avoid creating dust[1][4].

    • Place the collected material and any contaminated cleaning materials (e.g., paper towels) into a designated hazardous waste container[1][3][4].

    • Clean the spill area with soap and water.

  • For a large spill or if you are unsure:

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

By adhering to these scientifically grounded and procedurally sound protocols, you ensure that the final step in your use of this compound is conducted with the highest standards of safety and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Methoxyphenylacetic acid. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a framework grounded in scientific causality to ensure your safety and the integrity of your work. Every recommendation herein is designed to create a self-validating system of safety, empowering you to handle this chemical with confidence and precision.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound, in its various isomeric forms, is a valuable reagent. However, its handling requires a comprehensive understanding of its potential hazards. The necessity for specific Personal Protective Equipment (PPE) is dictated by the chemical's toxicological profile. It is not merely a procedural formality but a critical barrier against specific, documented risks.

The primary hazards associated with this compound are summarized below. Recognizing these is the foundational step in building a robust safety protocol.

Hazard ClassificationDescription of RiskSupporting Evidence (Citation)
Serious Eye Damage / Eye Irritation Direct contact with the solid or dust can cause serious, potentially irreversible, eye damage.[1][2] The compound is a strong irritant.[3]Precautionary statements P305+P351+P338 mandate immediate and thorough rinsing of eyes upon contact.[1][4][5][6]
Skin Corrosion / Irritation Causes skin irritation upon contact.[1][3][5][6][7][8] Prolonged exposure can lead to inflammation and discomfort.Safety Data Sheets (SDS) consistently list skin irritation (Category 2) as a primary hazard.[5][7][8]
Respiratory Tract Irritation Inhalation of dust may cause respiratory irritation.[1][5][6][7][8] This is a specific target organ toxicity effect from a single exposure.The solid's potential to become airborne as a fine powder necessitates controls to prevent inhalation.[2][5][9]
Acute Oral Toxicity The substance is classified as harmful if swallowed.[1][6]Accidental ingestion can lead to systemic effects, making prevention of hand-to-mouth contamination critical.

Core Directive: Selecting Your Personal Protective Equipment

Your selection of PPE must directly counteract the hazards identified above. The goal is to establish an impermeable barrier between you and the chemical.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given the severe risk of eye damage, this is the most critical component of your PPE.

  • Mandatory Equipment: At a minimum, use chemical safety goggles with side-shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[5][6][7][10]

  • Causality: Standard safety glasses are insufficient. This compound is a fine powder, and dust can easily enter the eye from the sides, top, or bottom. Goggles form a seal around the eyes, providing comprehensive protection against airborne particulates.

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing or dust generation, supplement your goggles with a face shield.[6] A face shield protects the entire face from contact.

Hand and Body Protection: Preventing Dermal Exposure
  • Gloves:

    • Selection: Use nitrile gloves. Inspect them for any signs of damage before each use.[5][6]

    • Technique: Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact with the chemical.[5][6] Dispose of contaminated gloves immediately as hazardous waste.[5][6] Do not reuse them.

  • Lab Coat:

    • Selection: A professional, long-sleeved lab coat is mandatory.

    • Causality: This prevents the fine powder from settling on your personal clothing, which would otherwise become a secondary source of exposure and could be carried outside the lab.

Respiratory Protection: Mitigating Inhalation Risks

Respiratory protection is not optional; it is situational. It is required whenever engineering controls (like a fume hood) are insufficient or when dust generation is unavoidable.

  • When to Use: Use a respirator when weighing the powder outside of a containment hood, during spill cleanup, or in any situation with inadequate ventilation where dust is generated.[1][2][9]

  • Selection: A NIOSH (US) or CEN (EU) approved respirator is necessary.[5][10]

    • For nuisance exposures or low concentrations of dust, a P95 (US) or P1/P2 (EU EN 143) particulate filter is appropriate.[5]

  • Causality: The fine particles of this compound can be easily inhaled, leading to irritation of the respiratory tract.[1][5][6] A particulate respirator physically filters these particles from the air you breathe.

Operational Plan: Procedural Discipline for Safety

Proper use of PPE is a process. The order of operations in donning (putting on) and doffing (taking off) is critical to prevent cross-contamination.

Donning PPE Workflow

This sequence ensures that the most protective items are put on in a logical order, minimizing the chance of contaminating your PPE before you even begin your work.

G cluster_prep Preparation Area cluster_ppe PPE Application WashHands 1. Wash and Dry Hands Thoroughly LabCoat 2. Don Lab Coat (Fasten Completely) WashHands->LabCoat Respirator 3. Don Respirator (If Required, Perform Seal Check) LabCoat->Respirator Goggles 4. Don Goggles / Face Shield Respirator->Goggles Gloves 5. Don Gloves (Pull Cuffs Over Lab Coat Sleeves) Goggles->Gloves

Caption: Sequential workflow for correctly donning PPE.

Doffing PPE Workflow

The doffing process is designed to contain the contaminant. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., your gloved hands) and to touch clean surfaces only with clean hands.

G cluster_work_area At Workstation Exit cluster_exit_area At Lab Exit Gloves 1. Remove Gloves (Contaminated to Contaminated) Goggles 2. Remove Goggles / Face Shield (Handle by Straps) Gloves->Goggles LabCoat 3. Remove Lab Coat (Roll Inward, Contaminated Side In) Goggles->LabCoat Respirator 4. Remove Respirator (If Used) LabCoat->Respirator WashHands 5. Wash and Dry Hands Thoroughly Respirator->WashHands

Caption: Sequential workflow for safely doffing PPE.

Emergency Response and Disposal Plans

Even with the best precautions, accidents can happen. A clear, immediate plan for both emergency response and proper disposal is integral to a complete safety protocol.

Immediate First Aid Protocol

In the event of an exposure, time is of the essence. The following actions should be taken immediately while calling for medical assistance.

Exposure RouteImmediate Action Required
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][6] Remove contact lenses if present and easy to do.[1][5][11] Seek immediate medical attention. [1]
Skin Contact Take off immediately all contaminated clothing.[2] Wash the affected area with soap and plenty of water.[4][5][6] If skin irritation persists, consult a physician.[7]
Inhalation Move the person into fresh air.[1][4][5][6] If not breathing, give artificial respiration.[4][5][6] If symptoms such as respiratory irritation occur, consult a physician.
Ingestion Rinse mouth thoroughly with water.[1][4][5][6] Do NOT induce vomiting. [1][9] Never give anything by mouth to an unconscious person.[4][5][6] Seek immediate medical attention.
Spill Response
  • Evacuate: Evacuate unnecessary personnel from the immediate area.[4][5]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear the full complement of prescribed PPE, including respiratory protection.[4][5]

  • Contain: Prevent the spill from entering drains or waterways.[2][4][5]

  • Clean-Up: Gently sweep or shovel the solid material into a suitable, labeled container for hazardous waste disposal.[1][4][7][12] Avoid actions that create dust.[4][5]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both people and the environment.

  • Chemical Waste: Dispose of unused this compound as hazardous waste through a licensed disposal company.[4] Do not dispose of it down the drain.

  • Contaminated Materials: All PPE and materials used to clean up spills (gloves, wipes, etc.) are considered hazardous waste. They must be collected in a suitable, sealed container and disposed of according to institutional and national regulations.[2][4] Handle uncleaned containers with the same precautions as the product itself.[2][4]

By integrating this comprehensive understanding of the hazards with disciplined, procedural execution of safety protocols, you can ensure a safe and effective research environment when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methoxyphenylacetic acid
Reactant of Route 2
Methoxyphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.